[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid
Description
Properties
IUPAC Name |
2-[2-(morpholin-4-ylmethyl)benzimidazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c18-14(19)10-17-12-4-2-1-3-11(12)15-13(17)9-16-5-7-20-8-6-16/h1-4H,5-10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEIPEJRELBPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=CC=CC=C3N2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424638 | |
| Record name | {2-[(Morpholin-4-yl)methyl]-1H-benzimidazol-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886851-65-6 | |
| Record name | {2-[(Morpholin-4-yl)methyl]-1H-benzimidazol-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid (CAS No. 886851-65-6). This benzimidazole derivative is a molecule of significant interest in medicinal chemistry and drug development due to the established broad-spectrum biological activities of the benzimidazole scaffold.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development, offering a narrative that intertwines technical accuracy with practical, experience-driven insights. The protocols herein are designed as self-validating systems, grounded in authoritative literature to ensure scientific integrity and reproducibility.
Introduction and Significance
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[3][4][5] The morpholine moiety is also a common feature in many bioactive compounds, often improving pharmacokinetic properties such as solubility and metabolic stability. The incorporation of an acetic acid side chain at the N-1 position of the benzimidazole ring can enhance the molecule's polarity and provide a handle for further derivatization or interaction with biological targets.
This compound combines these three key pharmacophores, making it a compound of considerable interest for screening in various biological assays. This guide details a reliable and robust synthetic pathway to this target molecule, along with a comprehensive analytical workflow for its unambiguous characterization.
Synthetic Pathway and Rationale
The synthesis of this compound is most logically and efficiently achieved through a three-step sequence starting from readily available commercial reagents. The overall synthetic strategy is depicted below.
Step 1: Synthesis of 2-(chloromethyl)-1H-benzimidazole (I)
The initial step involves the formation of the benzimidazole ring through the Phillips cyclocondensation reaction.[6] This is a well-established method for synthesizing 2-substituted benzimidazoles.
-
Reaction: o-Phenylenediamine is reacted with chloroacetic acid.
-
Rationale: The reaction is typically catalyzed by a strong acid, such as 4N HCl, which protonates the carbonyl oxygen of chloroacetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino groups of o-phenylenediamine. The subsequent cyclization and dehydration lead to the formation of the benzimidazole ring. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.[1][3]
Step 2: Synthesis of 2-(morpholin-4-ylmethyl)-1H-benzimidazole (II)
This step involves the nucleophilic substitution of the chloride on the methyl group at the 2-position of the benzimidazole with morpholine.
-
Reaction: 2-(chloromethyl)-1H-benzimidazole is reacted with morpholine.
-
Rationale: Morpholine acts as a nucleophile, displacing the chloride ion. The reaction is typically carried out in the presence of a mild base, such as potassium carbonate, to neutralize the HCl formed during the reaction and to deprotonate the N-H of the benzimidazole, which can also be nucleophilic.[2] A polar aprotic solvent like acetonitrile is suitable for this reaction as it can dissolve the reactants and facilitate the SN2 reaction.
Step 3: Synthesis of Ethyl [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetate (III)
This is an N-alkylation reaction where the acetic acid ester moiety is introduced at the N-1 position of the benzimidazole ring.
-
Reaction: 2-(morpholin-4-ylmethyl)-1H-benzimidazole is reacted with ethyl chloroacetate.
-
Rationale: The N-H proton of the benzimidazole ring is acidic and can be removed by a base, such as sodium bicarbonate or sodium hydride, to generate a nucleophilic anion.[7] This anion then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride and forming the N-C bond. Using an ester of chloroacetic acid prevents the free carboxylic acid from reacting with the base. A polar aprotic solvent like acetone or THF is ideal for this type of reaction.[8]
Step 4: Hydrolysis of Ethyl [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetate (III) to the Final Product (IV)
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Reaction: The ethyl ester (III) is treated with an acid or base in the presence of water.
-
Rationale: Ester hydrolysis can be catalyzed by either acid or base.[9] Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The choice of acidic or basic conditions depends on the stability of the rest of the molecule to these conditions. For this molecule, both should be feasible. The resulting carboxylate salt from basic hydrolysis would require an acidic workup to protonate it to the final carboxylic acid.[10]
Detailed Experimental Protocols
Synthesis of 2-(chloromethyl)-1H-benzimidazole (I)
-
To a 500 mL round-bottom flask, add o-phenylenediamine (10.8 g, 0.1 mol) and chloroacetic acid (14.2 g, 0.15 mol).
-
Carefully add 100 mL of 4N hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.[1][6]
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture with a concentrated ammonium hydroxide solution until the pH is approximately 8-9.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford 2-(chloromethyl)-1H-benzimidazole as a solid.
-
Recrystallize from methanol for further purification if necessary.[1]
Synthesis of 2-(morpholin-4-ylmethyl)-1H-benzimidazole (II)
-
In a 250 mL round-bottom flask, dissolve 2-(chloromethyl)-1H-benzimidazole (I) (8.33 g, 0.05 mol) in 100 mL of acetonitrile.
-
Add potassium carbonate (7.0 g, 0.05 mol) and morpholine (4.8 g, 0.055 mol).
-
Stir the mixture at room temperature for 30 minutes, then heat to reflux for 3-4 hours, monitoring by TLC.[2]
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield 2-(morpholin-4-ylmethyl)-1H-benzimidazole.
Synthesis of Ethyl [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetate (III)
-
Dissolve 2-(morpholin-4-ylmethyl)-1H-benzimidazole (II) (5.43 g, 0.025 mol) in 75 mL of acetone in a 250 mL round-bottom flask.
-
Add sodium bicarbonate (2.52 g, 0.03 mol) to the solution.
-
Add ethyl chloroacetate (3.68 g, 0.03 mol) dropwise with continuous stirring.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 6-8 hours).[7]
-
Cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Synthesis of this compound (IV)
-
Dissolve the ethyl ester (III) (4.79 g, 0.015 mol) in a mixture of ethanol (50 mL) and 10% aqueous sodium hydroxide solution (20 mL).
-
Stir the mixture at room temperature or gently heat to 50-60 °C for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid to a pH of approximately 5-6.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain the final product, this compound.
Characterization
A thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended, with expected data based on analogous structures found in the literature.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₇N₃O₃ |
| Molecular Weight | 275.31 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid |
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for the final product, this compound. These predictions are based on extensive analysis of similar compounds reported in the literature.[2][11][12][13][14]
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are typically broad and downfield. |
| ~7.5 - 7.7 | Multiplet | 2H | Ar-H | Aromatic protons on the benzimidazole ring. |
| ~7.1 - 7.3 | Multiplet | 2H | Ar-H | Aromatic protons on the benzimidazole ring. |
| ~5.0 | Singlet | 2H | N-CH₂-COOH | Methylene protons adjacent to the benzimidazole nitrogen and the carbonyl group are deshielded. |
| ~3.8 | Singlet | 2H | Benzimidazole-CH₂-N | Methylene protons between the benzimidazole ring and the morpholine nitrogen. |
| ~3.6 | Triplet | 4H | -O-CH₂- (Morpholine) | Methylene protons adjacent to the oxygen in the morpholine ring. |
| ~2.5 | Triplet | 4H | -N-CH₂- (Morpholine) | Methylene protons adjacent to the nitrogen in the morpholine ring. |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C=O | Carboxylic acid carbonyl carbon. |
| ~152 | N-C=N | Carbon at the 2-position of the benzimidazole ring. |
| ~143, ~135 | Ar-C (quaternary) | Quaternary carbons of the fused benzene ring. |
| ~122, ~115 | Ar-CH | Aromatic carbons of the benzimidazole ring. |
| ~66 | -O-CH₂- (Morpholine) | Carbons adjacent to the oxygen in the morpholine ring. |
| ~53 | -N-CH₂- (Morpholine) | Carbons adjacent to the nitrogen in the morpholine ring. |
| ~52 | Benzimidazole-CH₂-N | Methylene carbon between the benzimidazole and morpholine. |
| ~48 | N-CH₂-COOH | Methylene carbon of the acetic acid side chain. |
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3400 - 2400 (broad) | O-H | Stretching (Carboxylic Acid) |
| ~3050 | C-H | Aromatic Stretching |
| ~2950, ~2850 | C-H | Aliphatic Stretching |
| ~1720 | C=O | Stretching (Carboxylic Acid) |
| ~1620, ~1450 | C=C, C=N | Ring Stretching (Benzimidazole) |
| ~1115 | C-O-C | Stretching (Morpholine) |
The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[15][16] The C=O stretch is also a strong, characteristic absorption.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule, which is expected to readily form a protonated molecular ion [M+H]⁺.[17][18]
-
Expected Molecular Ion Peak: For C₁₄H₁₇N₃O₃, the expected m/z for the [M+H]⁺ ion would be approximately 276.13.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-45 Da), cleavage of the morpholine ring, and cleavage of the bond between the benzimidazole ring and the methylene-morpholine moiety.[4][19]
Conclusion
This technical guide outlines a robust and reproducible synthetic route for this compound, a compound with significant potential in drug discovery. The multi-step synthesis is based on well-established, high-yielding reactions in organic chemistry. The comprehensive characterization workflow, including NMR, IR, and Mass Spectrometry, provides a framework for unambiguous structural confirmation and purity assessment. By providing not just the protocols but also the underlying chemical rationale, this guide aims to empower researchers to confidently synthesize and characterize this and similar benzimidazole derivatives for their research endeavors.
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Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (2008). ResearchGate. [Link]
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Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. (2020). ResearchGate. [Link]
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Maxima of selected absorption bands in the IR spectra of the benzimidazole derivatives L and complexes [ML3][B10H10], ν, cm-1. (2008). ResearchGate. [Link]
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Aslam, M., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Journal of Molecular Structure, 1248, 131435. [Link]
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An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (2014). The Royal Society of Chemistry. [Link]
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Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. (2014). ResearchGate. [Link]
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Yoon, Y. K., et al. (2012). Ethyl 2-[4-(morpholin-4-yl)phen-yl]-1-[3-(2-oxopyrrolidin-1-yl)prop-yl]-1H-1,3-benzimidazole-5-carboxyl-ate Monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2967–o2968. [Link]
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El-Gamal, M. I., et al. (2024). Synthesis of N-subsituted-2-(trifluoromethyl)benzimidazoles as promising EGFR/VEGFR2 dual inhibition through molecular docking studies. Journal of the Iranian Chemical Society, 21(11), 2743-2752. [Link]
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Islam, M. R., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharmaceutical Chemistry Journal, 56(8), 1017-1024. [Link]
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Kommi, D. N., et al. (2012). “All-water” chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles. Green Chemistry, 14(10), 2779-2787. [Link]
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Shi, H., et al. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Physical Chemistry Chemical Physics, 17(45), 30279-30291. [Link]
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“All-water” chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles. (2012). RSC Publishing. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid
This technical guide provides a comprehensive overview of the essential physicochemical properties of the novel benzimidazole derivative, [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and chemical characteristics that are critical for assessing its potential as a therapeutic agent. Beyond a mere compilation of data, this guide offers a strategic framework for the experimental determination of these properties, emphasizing the rationale behind methodological choices and ensuring scientific rigor.
Introduction: The Significance of Benzimidazole and Morpholine Moieties
The compound at the heart of this guide, this compound, is a hybrid molecule incorporating two pharmacologically significant scaffolds: benzimidazole and morpholine. The benzimidazole ring system is a cornerstone in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2] The morpholine moiety is also a privileged structure in drug discovery, often introduced to improve aqueous solubility and other pharmacokinetic properties.[2] The strategic combination of these two groups, along with a carboxylic acid function, suggests a compound with a nuanced profile of solubility, lipophilicity, and ionization behavior that warrants a thorough investigation.
Core Physicochemical Profile
A foundational understanding of a compound's physicochemical properties is paramount in the early stages of drug development. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the key properties to be determined and provides established protocols for their measurement.
| Property | Value | Significance in Drug Development |
| Molecular Formula | C₁₄H₁₇N₃O₃ | Defines the elemental composition. |
| Molecular Weight | 275.306 g/mol [3] | Influences diffusion and transport across biological membranes. |
| CAS Number | 886851-65-6[3] | Unique identifier for the chemical substance. |
| Melting Point | To be determined | Indicator of purity and lattice energy. |
| pKa | To be determined | Governs the ionization state at different physiological pH values, impacting solubility and receptor binding. |
| Aqueous Solubility | To be determined | Crucial for dissolution and absorption in the gastrointestinal tract. |
| Lipophilicity (LogP) | To be determined | Affects membrane permeability and distribution into tissues. |
Synthesis and Characterization
Prior to any physicochemical evaluation, the synthesis and purification of this compound are essential. A plausible synthetic route can be adapted from established methods for similar benzimidazole derivatives.[4]
Proposed Synthetic Pathway
A potential synthetic approach involves a multi-step process, which is outlined in the workflow diagram below. This proposed synthesis leverages common reactions in heterocyclic chemistry, ensuring a practical and efficient route to the target molecule.
Caption: Proposed multi-step synthesis of the target compound.
Purification and Structural Verification
Post-synthesis, the crude product must be purified, typically by recrystallization or column chromatography. The identity and purity of the final compound should be rigorously confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[5]
Experimental Protocols for Physicochemical Characterization
The following section details the experimental methodologies for determining the key physicochemical properties of this compound.
Determination of Melting Point
The melting point provides a quick and straightforward assessment of a compound's purity.
Protocol:
-
A small amount of the purified, crystalline solid is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is gradually increased, and the range at which the solid melts is recorded. A sharp melting range is indicative of high purity.
Determination of pKa (Acid Dissociation Constant)
The pKa value is critical for understanding the ionization state of the compound at different pH values. The presence of both a carboxylic acid and a basic benzimidazole nitrogen suggests that the molecule will have at least two pKa values.
Methodology: Potentiometric Titration
This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Protocol:
-
Accurately weigh and dissolve a sample of the compound in a co-solvent system (e.g., water/methanol) to ensure complete dissolution.
-
Titrate the solution with a standardized solution of NaOH, monitoring the pH with a calibrated pH meter after each addition.
-
Plot the pH versus the volume of titrant added. The pKa values can be determined from the half-equivalence points on the titration curve.
An alternative and often more precise method is Capillary Electrophoresis (CE) , which measures the electrophoretic mobility of the compound as a function of pH.[6]
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Aqueous Solubility
Aqueous solubility is a key factor influencing oral bioavailability. The "shake-flask" method is a widely accepted standard for its determination.
Protocol:
-
An excess amount of the solid compound is added to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4).
-
The vials are agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).
-
The suspensions are filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
Determination of Lipophilicity (LogP)
LogP, the partition coefficient between octanol and water, is a measure of a compound's lipophilicity and its ability to cross biological membranes.
Methodology: Shake-Flask Method
-
A known amount of the compound is dissolved in a pre-saturated mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning between the two phases.
-
The mixture is then centrifuged to ensure complete phase separation.
-
The concentration of the compound in both the aqueous and octanolic phases is determined by a suitable analytical technique (e.g., HPLC-UV).
-
The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Conclusion
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of this compound. A thorough understanding of these properties is a critical prerequisite for any further preclinical and clinical development. The proposed experimental protocols are robust and widely accepted in the pharmaceutical industry, ensuring the generation of high-quality, reliable data. The insights gained from these studies will be invaluable in guiding future formulation development and in predicting the in vivo behavior of this promising compound.
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Some physicochemical parameters of test compounds 2a-2o and reference... - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis of methyl 4-chloro-1-(4-methylbenzyl)-2-phenylimidazole-5-acetate. (n.d.). Retrieved from [Link]
-
4-Morpholineacetic acid | C6H11NO3 | CID 438968 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione - ResearchGate. (2022-09-06). Retrieved from [Link]
-
(4-Methylamino-6-morpholin-4-yl-[2][3][7]triazin-2-ylsulfanyl)-acetic acid methyl ester. (n.d.). Retrieved from [Link]
-
1-[2-(Morpholin-4-Yl)ethyl]-2-(2-Phenylethyl)-1h-Benzimidazole | C26H30N4O2 | CID 72201025 - PubChem. (n.d.). Retrieved from [Link]
-
A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid - Sciforum. (n.d.). Retrieved from [Link]
-
(PDF) Determination of pK(a) values of benzimidazole derivatives from mobility obtained by capillary electrophoresis - ResearchGate. (2025-11-04). Retrieved from [Link]
-
1-{2-Benzyloxy-2-[4-(morpholin-4-yl)phenyl]ethyl}-1H-benzimidazole - PMC. (n.d.). Retrieved from [Link]
-
1h-Benzimidazol-2-Yl(4-{[3-(Morpholin-4-Yl)pyrazin-2-Yl]oxy}phenyl)methanone - PubChem. (n.d.). Retrieved from [Link]
-
Equilibrium pKa Table (DMSO Solvent and Reference) - Organic Chemistry Data. (n.d.). Retrieved from [Link]
-
2-morpholin-4-ylmethyl-1H-benzimidazole-6-carboxylic acid methyl ester - MOLBASE. (n.d.). Retrieved from [Link]
-
(2-Oxo-morpholin-4-yl)-acetic acid - PubChem. (n.d.). Retrieved from [Link]
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3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione. (n.d.). Retrieved from [Link]
-
(PDF) Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique - ResearchGate. (2025-08-06). Retrieved from [Link]
-
2-[4-[[(5S)-3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]piperazin-1-yl]acetic acid | C17H23N5O3 | CID 164885961 - PubChem. (n.d.). Retrieved from [Link]
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Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Synthesis, Characterization, and Biological Evaluation of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid and its Analogs
This guide provides a comprehensive technical overview of this compound (CAS 886851-65-6), a representative member of the pharmacologically significant benzimidazole class of compounds. While specific literature on this exact molecule is limited, this document extrapolates from the rich body of research on structurally related benzimidazole-morpholine and benzimidazole-acetic acid derivatives to present a robust framework for its synthesis, characterization, and potential biological applications. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel heterocyclic scaffolds.
The benzimidazole core, formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry, recognized as a "privileged structure." This designation stems from its ability to bind to a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Benzimidazole derivatives have been successfully developed into drugs with diverse therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, and antihypertensive agents.[1][2]
The versatility of the benzimidazole scaffold lies in the synthetic accessibility of its 1, 2, and 5-positions, allowing for the introduction of various substituents to modulate its physicochemical properties and biological activity.[3] The incorporation of a morpholine moiety is a common strategy to enhance solubility and introduce a key pharmacophoric element, while the acetic acid group can provide an additional binding point or improve pharmacokinetic properties.[4][5]
Physicochemical Properties
While extensive experimental data for this compound is not publicly available, its basic properties can be derived from its chemical structure.
| Property | Value | Source |
| CAS Number | 886851-65-6 | [6] |
| Molecular Formula | C14H17N3O3 | [6][7] |
| Molecular Weight | 275.31 g/mol | [6][7] |
| Purity | Typically >95% for research use | [6] |
| MDL Number | MFCD07397468 | [6][7] |
Proposed Synthesis Pathway
A robust synthesis of this compound can be conceptualized based on established methodologies for benzimidazole derivatization.[8][9] The proposed multi-step synthesis is outlined below, offering a logical progression with clear causality for each experimental choice.
Overall Synthesis Workflow
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole
-
Rationale: This initial step constructs the core benzimidazole ring. The Phillips condensation, reacting o-phenylenediamine with a carboxylic acid (in this case, chloroacetic acid) under acidic conditions, is a classical and efficient method.[10]
-
Procedure:
-
To a solution of o-phenylenediamine (1 equivalent) in 4N hydrochloric acid, add chloroacetic acid (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-(chloromethyl)-1H-benzimidazole.
-
Step 2: Synthesis of 4-((1H-benzimidazol-2-yl)methyl)morpholine
-
Rationale: This step introduces the morpholine moiety at the 2-position of the benzimidazole ring via nucleophilic substitution.[9]
-
Procedure:
-
Dissolve 2-(chloromethyl)-1H-benzimidazole (1 equivalent) in acetonitrile.
-
Add potassium carbonate (2.5 equivalents) and morpholine (1.2 equivalents).
-
Reflux the mixture overnight, monitoring by TLC.
-
After cooling, filter the inorganic salts and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-((1H-benzimidazol-2-yl)methyl)morpholine.
-
Step 3: Synthesis of Ethyl [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetate
-
Rationale: N-alkylation of the benzimidazole ring with an acetic acid ester introduces the side chain at the 1-position. Using a strong base like sodium hydride ensures deprotonation of the imidazole nitrogen for efficient alkylation.[8]
-
Procedure:
-
To a solution of 4-((1H-benzimidazol-2-yl)methyl)morpholine (1 equivalent) in anhydrous dimethylformamide (DMF) at 0°C, add sodium hydride (1.2 equivalents) portion-wise.
-
Stir the mixture for 30 minutes at 0°C.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise and allow the reaction to proceed at room temperature for 12-16 hours.
-
Quench the reaction with ice-cold water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the ethyl ester.
-
Step 4: Synthesis of this compound
-
Rationale: The final step is a standard ester hydrolysis to obtain the desired carboxylic acid. Lithium hydroxide is a mild and effective reagent for this transformation.
-
Procedure:
-
Dissolve the ethyl ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1N HCl to pH 5-6 to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the final compound, this compound.
-
Potential Biological Activities and Evaluation Strategies
Based on the extensive literature on analogous compounds, this compound is a promising candidate for a range of biological activities.[2] A systematic evaluation would involve a tiered screening approach.
Antimicrobial Activity
Benzimidazole-morpholine hybrids have demonstrated significant antibacterial and antifungal properties.[2][3][5]
-
Proposed Screening Workflow:
Caption: Workflow for antimicrobial activity evaluation.
-
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24h for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.[3]
-
Anti-inflammatory Activity
Many benzimidazole derivatives exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[2][4][11]
-
In Vitro Assay: COX-1/COX-2 Inhibition
-
Rationale: This assay determines the compound's selectivity for the inducible COX-2 enzyme over the constitutive COX-1, which is crucial for minimizing gastrointestinal side effects.
-
Procedure: Commercially available colorimetric or fluorometric COX inhibitor screening kits can be used. The assay measures the peroxidase activity of COX, and the inhibition is calculated by comparing the results with and without the test compound.
-
-
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
-
Rationale: This is a standard acute inflammation model to assess the in vivo efficacy of potential anti-inflammatory agents.
-
Procedure:
-
Administer the test compound or vehicle orally to rats.
-
After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the vehicle control group.
-
-
Aldose Reductase Inhibition
Benzimidazole acetic acid derivatives have been investigated as aldose reductase (ALR2) inhibitors, which are potential therapeutics for diabetic complications.[12]
-
In Vitro Assay: ALR2 Inhibition
-
Rationale: This biochemical assay directly measures the compound's ability to inhibit the ALR2 enzyme.
-
Procedure:
-
The assay mixture contains NADPH, a substrate (e.g., DL-glyceraldehyde), and a source of partially purified ALR2 enzyme.
-
The reaction is initiated by the addition of the substrate.
-
The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
-
The inhibitory activity of the test compound is determined by measuring the reduction in the rate of NADPH oxidation. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) is then calculated.[12]
-
-
Conclusion and Future Directions
This compound represents a molecule of significant interest at the confluence of several promising pharmacophoric groups. While direct experimental data is sparse, the established synthetic routes and predictable biological activities of its structural relatives provide a clear and compelling roadmap for its investigation. The proposed synthesis is feasible and relies on well-understood chemical transformations. The suggested biological evaluation cascade, from in vitro screening to in vivo models, offers a systematic approach to uncovering its therapeutic potential. Future research should focus on the execution of this synthetic and screening plan to generate empirical data, which will be crucial for validating the hypotheses presented in this guide and potentially identifying a novel lead compound for further drug development.
References
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Maltese, A., et al. (2009). Synthesis and biological evaluation of[1][12][13]triazino[4,3-a]benzimidazole acetic acid derivatives as selective aldose reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4142-4145. [Link]
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Lee, K., et al. (2013). Synthesis and biological evaluation of aminobenzimidazole derivatives with a phenylcyclohexyl acetic acid group as anti-obesity and anti-diabetic agents. Bioorganic & Medicinal Chemistry Letters, 23(16), 4713-4718. [Link]
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Achar, K. C. S., et al. (2012). Synthesis and evaluation of a benzimidazole acetic acid derivative. Journal of Chemical and Pharmaceutical Research, 4(1), 269-274. [Link]
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Gaba, M., et al. (2014). Synthesis and biological evaluation of benzimidazole derivatives as antimicrobial agents. International Journal of Pharmaceutical Sciences and Research, 5(5), 1896-1901. [Link]
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Ansari, K. F., & Lal, C. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(10), 4028-4033. [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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Walsh, O. M., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Molecules, 26(16), 4937. [Link]
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Yurttaş, L., et al. (2017). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. Molecules, 22(8), 1344. [Link]
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PubChem. (n.d.). 2-[(1-Methyl-1h-Benzimidazol-2-Yl)methyl]-6-Morpholin-4-Ylpyrimidin-4(3h)-One. Retrieved from [Link]
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Sun, G., et al. (2014). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. Research on Chemical Intermediates, 40, 2197-2206. [Link]
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Zięba, A., et al. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1492-1497. [Link]
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Ali, A., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharmaceutical Chemistry Journal, 56, 1045-1051. [Link]
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Estrada-Soto, S., et al. (2018). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 23(7), 1663. [Link]
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Ahmad, I., et al. (2021). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 26(11), 3326. [Link]
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El-Sayed, M. A. A., et al. (2019). New 2-Methyl Benzimidazole Derivatives bearing 4-Thiazolidinone Heterocyclic Rings: Synthesis, Preliminary Pharmacological Assessment and Docking Studies. Journal of the Brazilian Chemical Society, 30, 1846-1856. [Link]
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J&K Scientific LLC. (n.d.). Morpholin-4-yl-acetic acid. Retrieved from [Link]
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PubChem. (n.d.). 1-[2-(Morpholin-4-Yl)ethyl]-2-(2-Phenylethyl)-1h-Benzimidazole. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. Retrieved from [Link]
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PubChem. (n.d.). 2-(Morpholin-4-yl)acetic acid hydrochloride. Retrieved from [Link]
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Mokhtari Aliabad, J., et al. (2017). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Molbank, 2017(2), M940. [Link]
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Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253. [Link]
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Brioni, J. D., et al. (2004). Discovery of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), a dopaminergic agent with a novel mode of action for the potential treatment of erectile dysfunction. Journal of Medicinal Chemistry, 47(25), 6253-6265. [Link]
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Somashekhar, M., et al. (2014). Synthesis, Characterization and Evaluation of Antimicrobial Activity of Some Novel Morpholine Derivatives. International Journal of Medicine and Pharmaceutical Research, 2(2), 462-471. [Link]
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Wujec, M., et al. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. International Journal of Molecular Sciences, 24(16), 12727. [Link]
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Kumar, A., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 115. [Link]
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A Technical Guide to the Spectroscopic Characterization of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid
This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel benzimidazole derivative, [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid (CAS No. 886851-65-6).[1] Intended for researchers in drug discovery and medicinal chemistry, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the title compound. The interpretations are grounded in the analysis of structurally related molecules and established spectroscopic principles. Furthermore, this guide presents detailed, field-proven protocols for data acquisition, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility.
Molecular Structure and Spectroscopic Overview
This compound is a hybrid molecule incorporating a benzimidazole core, a morpholine moiety, and an acetic acid group. This unique combination of functional groups suggests potential applications in medicinal chemistry, as benzimidazole derivatives are known for a wide range of biological activities. The molecular formula is C14H17N3O3, with a molecular weight of 275.306 g/mol .[1]
A thorough spectroscopic analysis is essential for unequivocal structure confirmation and purity assessment. This guide will systematically explore the expected data from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Workflow for Spectroscopic Analysis:
Caption: Overall workflow for the synthesis and spectroscopic confirmation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H NMR, ¹³C NMR, and possibly 2D NMR experiments (like COSY and HSQC) would provide a complete structural assignment.
Molecular Structure with Proton and Carbon Numbering for NMR:
Caption: Numbering scheme for NMR signal assignment of the target molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole ring, the methylene protons of the acetic acid and linker groups, and the protons of the morpholine ring. The anticipated chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are detailed in Table 1. DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which is useful for variable temperature studies. The acidic proton of the carboxylic acid group is expected to be a broad singlet and may be exchangeable with D₂O.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Comparative Data |
| Aromatic (C4-H, C7-H) | 7.50 - 7.70 | m | - | Protons on the benzene ring of the benzimidazole system. Similar protons in a related benzimidazole derivative appear in the 7.54-7.7 ppm range.[2][3] |
| Aromatic (C5-H, C6-H) | 7.20 - 7.35 | m | - | Protons on the benzene ring of the benzimidazole system. Similar protons in a related benzimidazole derivative appear in the 7.24-7.33 ppm range.[2][3] |
| -N-CH₂-COOH (C13-H₂) | ~5.00 | s | - | Methylene protons adjacent to the benzimidazole nitrogen and the carbonyl group. In similar acetohydrazide derivatives, these protons appear around 5.0 ppm.[4] |
| -C-CH₂-N- (C8-H₂) | ~4.30 | s | - | Methylene protons linking the benzimidazole C2 and the morpholine nitrogen. In a related compound, these protons are observed at 4.33 ppm.[5] |
| Morpholine (-N-CH₂-) (C9,12-H₂) | ~3.60 | t | ~4.5 | Protons on the morpholine ring adjacent to the oxygen atom. In a similar structure, these signals are found around 3.60 ppm.[5] |
| Morpholine (-O-CH₂-) (C10,11-H₂) | ~2.40 | t | ~4.5 | Protons on the morpholine ring adjacent to the nitrogen atom. In a related compound, these protons appear at 2.32 ppm.[5] |
| -COOH | >10.0 | br s | - | The carboxylic acid proton signal is typically broad and downfield. Its chemical shift is concentration and temperature dependent. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data, confirming the carbon skeleton. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Data |
| C=O (C14) | ~170 | Typical chemical shift for a carboxylic acid carbonyl carbon. |
| Benzimidazole (C2) | ~150 | The C2 carbon of the benzimidazole ring, attached to two nitrogen atoms. |
| Benzimidazole (C3a, C7a) | ~140, ~135 | Quaternary carbons of the fused benzene ring. |
| Benzimidazole (C4, C7) | ~120 - 125 | Aromatic CH carbons of the benzimidazole ring. |
| Benzimidazole (C5, C6) | ~110 - 115 | Aromatic CH carbons of the benzimidazole ring. |
| Morpholine (-O-CH₂-) (C10,11) | ~66 | Carbons adjacent to the oxygen in the morpholine ring.[2][3] |
| Morpholine (-N-CH₂-) (C9,12) | ~53 | Carbons adjacent to the nitrogen in the morpholine ring.[2][3] |
| -C-CH₂-N- (C8) | ~50 | Methylene carbon linking the benzimidazole and morpholine moieties. |
| -N-CH₂-COOH (C13) | ~48 | Methylene carbon of the acetic acid group. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is selected for its ability to dissolve polar compounds and to observe the exchangeable carboxylic acid proton.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer for better signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration if needed.
-
Collect at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a standard pulse program (e.g., zgpg30).
-
A sufficient number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) and the ¹³C spectrum to the solvent peak (δ 39.52 ppm).
-
Integrate the ¹H signals and pick the peaks for both spectra.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid O-H and C=O groups, C-N and C=N bonds of the benzimidazole and morpholine rings, and aromatic C-H bonds.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Comparative Data |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. |
| ~3050 | C-H stretch | Aromatic | Characteristic stretching vibration for C-H bonds on the benzimidazole ring.[4] |
| ~2950 | C-H stretch | Aliphatic | C-H stretching of the methylene groups in the morpholine and linker moieties.[4] |
| ~1720 | C=O stretch | Carboxylic Acid | Strong absorption typical for the carbonyl group of a carboxylic acid. |
| ~1620 | C=N stretch | Benzimidazole | Stretching vibration of the imine-like bond within the imidazole ring.[2] |
| ~1580 | C=C stretch | Aromatic | Stretching vibrations of the carbon-carbon bonds in the benzene part of the benzimidazole ring.[4] |
| ~1115 | C-O-C stretch | Morpholine | Characteristic asymmetric stretching of the ether linkage in the morpholine ring. |
Experimental Protocol for IR Data Acquisition (ATR Method)
-
Sample Preparation: No specific preparation is needed for the Attenuated Total Reflectance (ATR) method. A small amount of the solid sample is placed directly on the ATR crystal. This method is preferred for its simplicity and speed.
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental absorbances.
-
-
Data Acquisition:
-
Place a small amount of the solid sample onto the ATR crystal and apply pressure using the anvil to ensure good contact.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the molecular formula with high accuracy.
Predicted Mass Spectrum
For this compound (C₁₄H₁₇N₃O₃), the expected exact mass is 275.1270 g/mol . Using electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules, the compound is expected to be observed primarily as the protonated molecular ion [M+H]⁺.
Table 4: Predicted MS Data (ESI+)
| m/z | Ion | Rationale |
| 276.1348 | [M+H]⁺ | Protonated molecular ion. This would be the base peak under positive ESI conditions. |
| 298.1167 | [M+Na]⁺ | Sodium adduct, commonly observed in ESI-MS. |
Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation or tandem MS (MS/MS) experiments could be performed. Key fragmentations would likely involve the loss of the carboxylic acid group (-45 Da) or cleavage at the bonds connecting the morpholine and benzimidazole moieties.
Experimental Protocol for HRMS (ESI-TOF) Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of ~1-10 µg/mL with a solvent mixture appropriate for ESI, typically containing a small amount of formic acid (e.g., 0.1%) to promote protonation (e.g., 50:50 acetonitrile:water + 0.1% formic acid).
-
-
Instrument Setup:
-
Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an ESI source.
-
Calibrate the mass spectrometer using a known calibration standard immediately before the analysis to ensure high mass accuracy.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire data in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.
-
-
Data Processing:
-
Process the acquired spectrum to identify the peak corresponding to the [M+H]⁺ ion.
-
Use the instrument software to calculate the elemental composition from the accurate mass measurement and compare it with the theoretical formula (C₁₄H₁₈N₃O₃⁺ for the protonated species). The measured mass should be within 5 ppm of the theoretical mass.
-
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, based on the analysis of structurally similar compounds and fundamental principles, offer a robust framework for the structural confirmation of this molecule. The provided experimental protocols are designed to yield high-quality data, ensuring the integrity and reliability of the analytical results. Researchers and scientists engaged in the synthesis and characterization of this compound can use this guide as a reference for data acquisition and interpretation.
References
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl) derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(5), 1598-1609.
- Amerigo Scientific. (n.d.). This compound.
- Kudratov, A. A., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione.
- MDPI. (2020). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 25(24), 5948.
- PubChem. (n.d.). 4-((1H-benzo[d]imidazol-2-yl)methyl)morpholine.
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- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrevlett.com [chemrevlett.com]
- 5. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Solubility and Stability Assessment of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid
Foreword: From Molecule to Medicine – The Critical Role of Physicochemical Profiling
In the landscape of drug discovery and development, the journey of a novel chemical entity from the laboratory bench to a viable therapeutic is fraught with challenges. Among the most critical early hurdles is the comprehensive characterization of its physicochemical properties. It is here, in the fundamental assessment of a molecule's solubility and stability, that the foundation for a successful drug product is laid. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed framework for the evaluation of these crucial parameters, using the novel benzimidazole derivative, [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid (henceforth referred to as 'the compound'), as a practical case study.
While specific experimental data for this particular molecule is not yet extensively published, the principles and methodologies detailed herein provide a robust and scientifically rigorous approach to its characterization. This guide is structured not as a rigid template, but as a logical progression of scientific inquiry, empowering the reader to make informed decisions in their own research endeavors.
Physicochemical Landscape of this compound: A Predictive Analysis
Before embarking on experimental work, a thorough in-silico and theoretical analysis of the compound's structure can provide valuable insights into its expected behavior.
Chemical Structure:
-
Benzimidazole Core: This heterocyclic aromatic ring system is a common scaffold in medicinal chemistry, known for its diverse biological activities. Its aromatic nature suggests a degree of hydrophobicity.
-
Morpholine Moiety: The morpholine ring is a saturated heterocycle containing both an ether and a secondary amine functionality (in its un-substituted form). In this compound, it is tertiary. Morpholine itself is a polar, water-miscible base. Its inclusion in the structure is likely to enhance aqueous solubility.
-
Acetic Acid Side Chain: The carboxylic acid group is a key determinant of the compound's acidic nature and its potential to form salts. The pKa of this group will be a critical factor in its pH-dependent solubility.
-
Methyl Linker: A simple methylene bridge connects the morpholine to the benzimidazole core.
Predicted Properties:
Based on its structure, we can anticipate that this compound will exhibit amphoteric properties, with a basic nitrogen in the morpholine ring and an acidic carboxylic acid group. This suggests that its solubility will be highly dependent on the pH of the surrounding medium. It is likely to be more soluble in acidic and alkaline solutions compared to neutral pH, where it may exist as a less soluble zwitterion.
| Predicted Physicochemical Property | Rationale |
| Amphoteric Nature | Presence of both a basic morpholine nitrogen and an acidic carboxylic acid group. |
| pH-Dependent Solubility | Ionization of the acidic and basic functional groups will be governed by the solution pH. |
| Potential for Salt Formation | The carboxylic acid and morpholine nitrogen can form salts with suitable counter-ions, which can significantly impact solubility and stability. |
| Moderate Lipophilicity | The benzimidazole core contributes to lipophilicity, while the morpholine and acetic acid groups enhance hydrophilicity. |
The Cornerstone of Bioavailability: A Rigorous Approach to Solubility Determination
Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability. A compound with poor aqueous solubility is likely to face significant challenges in formulation and in-vivo efficacy. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.
Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method
This protocol outlines the steps to determine the pH-solubility profile of the compound, a critical piece of data for understanding its behavior in the gastrointestinal tract.
Materials:
-
This compound
-
Phosphate buffer solutions (pH 1.2, 4.5, 6.8, and 7.4)
-
Deionized water
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of the solid compound to each vial containing a known volume of the respective buffer solutions. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (typically 37°C to mimic physiological conditions) and agitation speed. Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to reach thermodynamic equilibrium.[1]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration/Centrifugation: To remove any remaining fine particles, either centrifuge the aliquot at high speed or filter it through a 0.22 µm syringe filter. This step is critical to avoid overestimation of solubility.
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC-UV.
-
Data Analysis: Calculate the solubility of the compound in each buffer solution, typically expressed in mg/mL or µg/mL. Plot the solubility as a function of pH to generate the pH-solubility profile.
Diagram: Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining the pH-solubility profile using the shake-flask method.
Unveiling the Molecule's Achilles' Heel: A Guide to Stability Assessment
The chemical stability of a drug substance is paramount to ensuring its safety, efficacy, and shelf-life. Stability studies are designed to identify potential degradation pathways and to develop and validate a stability-indicating analytical method. Forced degradation, or stress testing, is a critical component of this process.
Forced Degradation Studies: Probing for Instability
Forced degradation studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and handling. The goal is to generate degradation products and to demonstrate the specificity of the analytical method.
Typical Stress Conditions:
| Stress Condition | Typical Reagents and Conditions | Rationale |
| Acid Hydrolysis | 0.1 M HCl, heated at 60-80°C for several hours. | To assess degradation in an acidic environment, simulating gastric conditions. |
| Base Hydrolysis | 0.1 M NaOH, heated at 60-80°C for several hours. | To evaluate degradation in an alkaline environment, relevant to the small intestine. |
| Oxidation | 3% H₂O₂, stored at room temperature for several days. | To test the compound's susceptibility to oxidative degradation. |
| Thermal Degradation | Solid compound heated at a high temperature (e.g., 105°C) for a specified period. | To determine the effect of heat on the solid-state stability. |
| Photostability | Exposure to a combination of visible and UV light (ICH Q1B guidelines). | To assess the compound's sensitivity to light-induced degradation. |
Experimental Protocol: Forced Degradation Study
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity solvents (e.g., acetonitrile, methanol)
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Prepare solutions of the compound in the respective stress media (acid, base, oxidant). For thermal and photostability, the solid compound is typically used.
-
Stress Application: Expose the samples to the specified stress conditions for a predetermined duration. The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the degradation products are detectable without completely consuming the parent compound.[2]
-
Sample Quenching and Neutralization: For the hydrolytic stress samples, neutralize the solutions after the stress period to prevent further degradation.
-
Analysis: Analyze the stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
Diagram: Forced Degradation Study Workflow
Caption: Workflow for conducting forced degradation studies.
Developing a Stability-Indicating HPLC Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[3] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
Key Considerations for Method Development:
-
Column Selection: A C18 column is a common starting point for the analysis of small molecules like the compound .
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be carefully controlled to ensure good peak shape and retention.
-
Detection: UV detection is generally suitable for compounds with a chromophore, such as the benzimidazole ring system. A photodiode array (PDA) detector is highly recommended as it can provide information about the spectral purity of the peaks.
-
Gradient Elution: A gradient elution program, where the composition of the mobile phase is changed over time, is often necessary to separate the parent compound from its more polar or less polar degradation products.
Example HPLC Method for a Benzimidazole Derivative:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
This method would need to be optimized and validated for the specific analysis of this compound and its degradation products.
Data Interpretation and Reporting: The Foundation for Informed Decisions
The data generated from solubility and stability studies must be carefully analyzed and clearly reported to support further drug development activities.
Solubility Data:
-
Present the pH-solubility profile in a graphical format.
-
Report the solubility values at each pH in a table.
-
Discuss the implications of the solubility data for the compound's potential for oral absorption and formulation development.
Stability Data:
-
Provide representative chromatograms from the forced degradation studies, showing the separation of the parent compound from its degradation products.
-
Summarize the extent of degradation under each stress condition in a table.
-
Propose potential degradation pathways based on the identified degradation products.
-
Confirm the stability-indicating nature of the analytical method by demonstrating peak purity of the parent compound in the presence of its degradants.
Conclusion: A Roadmap for Success
The comprehensive assessment of the solubility and stability of this compound is a critical early step in its development as a potential therapeutic agent. By following the scientifically sound principles and methodologies outlined in this guide, researchers can generate the high-quality data necessary to understand the compound's physicochemical properties, identify potential liabilities, and make informed decisions to guide its journey from a promising molecule to a safe and effective medicine. The protocols and workflows presented here provide a robust framework for this essential characterization, ensuring that the foundation of your drug development program is built on a solid understanding of the molecule's core characteristics.
References
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Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available at: [Link]
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Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. Available at: [Link]
-
Stability Indicating Method. YouTube. Available at: [Link]
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in vitro cytotoxicity of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid
Executive Summary
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including significant anticancer properties.[1][2] The novel compound, [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid, integrates this privileged benzimidazole core with a morpholine moiety, a group known to be present in various biologically active molecules.[3][4] This unique structural combination suggests a potential for novel pharmacological activity, making a thorough evaluation of its cytotoxic potential a critical first step in the drug discovery process.
This technical guide provides a comprehensive framework for the systematic in vitro evaluation of this compound. As no public data currently exists for this specific molecule, this document serves as an expert-led roadmap for researchers. It outlines detailed, self-validating protocols for foundational cytotoxicity assays (MTT, LDH), methodologies for elucidating the mechanism of cell death (apoptosis vs. necrosis), and discusses potential molecular targets based on the extensive literature on benzimidazole derivatives.[1][5][6] The guide emphasizes experimental causality, robust data interpretation, and provides visual workflows and pathway diagrams to ensure both scientific rigor and practical applicability for drug development professionals.
Introduction to the Pharmacological Context
The Benzimidazole Scaffold in Oncology
Benzimidazole derivatives are a well-established class of heterocyclic compounds with remarkable therapeutic potential.[1] Their structural similarity to naturally occurring nucleotides allows them to interact with a multitude of biological macromolecules, leading to a diverse range of pharmacological effects.[7] In oncology, their versatility is a key asset; benzimidazole-based agents have been shown to exert anticancer effects through various mechanisms, including:
-
Inhibition of Tubulin Polymerization: Similar to vinca alkaloids and taxanes, certain benzimidazoles disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6]
-
DNA Intercalation and Topoisomerase Inhibition: Some derivatives can bind to the minor groove of DNA or inhibit topoisomerase enzymes, thereby disrupting DNA replication and repair in cancer cells.[5]
-
Kinase Inhibition: They can act as inhibitors for crucial signaling kinases like PI3K/AKT and MAPK, which are often dysregulated in cancer, thereby inhibiting proliferation and survival pathways.[1]
-
Induction of Apoptosis: Many benzimidazole compounds trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways.[8]
The Morpholine Moiety in Drug Design
The morpholine ring is a common building block in medicinal chemistry.[4] Its inclusion in a molecule can improve pharmacokinetic properties such as solubility and metabolic stability. Drugs containing a morpholine moiety have demonstrated significant biological activities across various therapeutic areas.[3] The synthesis of molecules containing this group is well-established.[9][10] In the context of our target compound, the morpholine group may influence its solubility, cell permeability, and interaction with biological targets.
Profile of this compound
This compound features a benzimidazole core substituted at the 1-position with an acetic acid group and at the 2-position with a morpholin-methyl group. This structure suggests potential for multiple biological interactions. The acetic acid group introduces a potential site for metabolic activity and could influence solubility, while the morpholin-methyl substituent at the 2-position is critical for defining its interaction with target proteins. Given the established anticancer activities of related scaffolds, a rigorous assessment of its cytotoxicity is warranted.[1][11]
Rationale for In Vitro Cytotoxicity Assessment
For any novel chemical entity with therapeutic potential, in vitro cytotoxicity testing is a fundamental and indispensable early step.[12][13] These assays provide critical initial data on a compound's biological activity, helping to:
-
Determine Potency: Quantify the concentration at which the compound elicits a toxic effect (e.g., the IC50 value).[14]
-
Assess Selectivity: By testing against a panel of both cancerous and non-cancerous cell lines, one can determine if the compound selectively targets tumor cells, a hallmark of a promising therapeutic candidate.[13]
-
Elucidate Mechanism of Action: Differentiate between different modes of cell death, such as apoptosis and necrosis, providing clues about the compound's molecular mechanism.[14][15]
-
Guide Further Development: Strong, selective in vitro activity justifies progression to more complex preclinical models and in vivo studies.[16]
Foundational In Vitro Cytotoxicity Assessment
A multi-assay approach is recommended to build a robust and reliable cytotoxicity profile, starting with assays that measure metabolic activity and membrane integrity.
Experimental Design and Key Considerations
-
Cell Line Selection: A panel of cell lines is crucial. It should include representatives of different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and at least one non-cancerous cell line (e.g., HEK293 human embryonic kidney cells or L929 mouse fibroblasts) to assess selectivity.[7][13]
-
Dose-Response and Incubation Time: Test the compound across a wide range of concentrations (e.g., from 0.01 µM to 100 µM) to generate a full dose-response curve. Typical incubation times are 24, 48, and 72 hours to assess time-dependent effects.[17]
-
Controls:
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the compound, at the highest concentration used in the experiment. This ensures the solvent itself is not causing toxicity.[15]
-
Untreated Control: Cells in media alone, representing 100% viability.
-
Positive Control: A well-characterized cytotoxic drug (e.g., Doxorubicin) to validate assay performance.[11]
-
Protocol: Cell Viability Assessment via MTT Assay
Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population.[13] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[15]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (and controls).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently by pipetting.[17]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration that inhibits cell viability by 50%).
Data Presentation: Summarizing Cytotoxic Activity
Quantitative data should be presented clearly to facilitate comparison. The IC50 values are a key metric.[14]
Table 1: Template for Summarizing Cytotoxic Activity (IC50 in µM) of this compound
| Cell Line | Cancer Type | Incubation Time (h) | Test Compound (IC50, µM) ± SD | Doxorubicin (IC50, µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] | [Insert Value] |
| A549 | Lung Carcinoma | 48 | [Insert Value] | [Insert Value] |
| HepG2 | Hepatocellular Carcinoma | 48 | [Insert Value] | [Insert Value] |
| HEK293 | Normal Embryonic Kidney | 48 | [Insert Value] | [Insert Value] |
| Data to be presented as mean ± standard deviation from at least three independent experiments. |
Elucidating the Mechanism of Cell Death
After establishing cytotoxic activity, the next critical step is to determine how the compound induces cell death.
Rationale for Mechanistic Studies
Understanding whether a compound triggers apoptosis (programmed cell death) or necrosis (uncontrolled cell death leading to inflammation) is vital. A compound that induces apoptosis is generally preferred for anticancer therapy as it is a more controlled and less inflammatory process.[14]
Protocol: Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining
Principle of the Assay: This flow cytometry-based assay distinguishes between different cell populations.[15]
-
Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It enters late apoptotic and necrotic cells where membrane integrity is compromised.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate four populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Potential Molecular Mechanisms of Benzimidazole Derivatives
Based on extensive research into this class of compounds, several molecular mechanisms are plausible targets for this compound.[1][8]
The overall process for evaluating a novel compound can be visualized as a logical progression from broad screening to mechanistic investigation.
Caption: General workflow for in vitro cytotoxicity assessment.
Benzimidazoles can interfere with multiple critical cellular pathways to induce cell death.
Caption: Potential molecular mechanisms of benzimidazole derivatives.
A common outcome of the molecular events described above is the activation of the intrinsic (or mitochondrial) pathway of apoptosis.
Caption: Simplified overview of the intrinsic apoptosis pathway.
Conclusion and Future Directions
This guide provides a robust, multi-faceted strategy for the initial in vitro characterization of the novel compound this compound. By first establishing a foundational cytotoxicity profile using metabolic and membrane integrity assays, and then proceeding to elucidate the mechanism of cell death through apoptosis assays, researchers can build a comprehensive understanding of the compound's biological effects.
Positive results, particularly the demonstration of potent and selective cytotoxicity against cancer cell lines via apoptosis, would provide a strong rationale for advancing the compound to the next stages of preclinical development. Future studies could include cell cycle analysis to confirm arrest at specific checkpoints, target-specific enzymatic assays (e.g., tubulin polymerization or kinase inhibition assays), and ultimately, evaluation in in vivo animal models to assess efficacy and safety.
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Al-Ostoot, F.H., Al-Tamimi, A.M., Al-Ghamdi, S.S. et al. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. J Cancer Res Clin Oncol. 2023;149:10689–10716. Link
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Inan, Z.D.S., Bostancı, H.E., Kapancık, S. et al. Broad mechanisms of action of benzimidazoles as anticancer agents. ResearchGate. 2025. Link
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BenchChem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. 2025. Link
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417 Integrative Medicine. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. 2025. Link
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Mondal, J., Sivaramakrishna, A. Synthesis and cytotoxic effect of benzimidazole derivatives against MCF-7 cells. ResearchGate. 2024. Link
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Yurttaş, L., Çiftçi, G.A., Aksoy, M.O., Demirayak, Ş. Novel Benzimidazole Derivatives: Cytotoxic and Apoptotic Properties on Lung Cancer Cell Line. Letters in Drug Design & Discovery. 2020;17(10):1227-1236. Link
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Peters, M.F., Kroeplien, B., de Vries, H. et al. Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. ResearchGate. 2025. Link
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El-Sayed, N.F., El-Bendary, E.R., El-Ashry, E.S.H., Abo-Mansour, E. Molecular design, synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazole derivatives as cytotoxic agents endowed with ABCB1 inhibitory action to overcome multidrug resistance in cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021;36(1):1618-1634. Link
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Al-Blewi, F.F., Al-Otaibi, A.M., Al-Said, M.S. et al. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023;38(1). Link
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Greene, N., Aleo, M.D., Louise-May, S., Price, D.A., Will, Y. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters. 2010;20(17):5308-5312. Link
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International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. 2025;10(2):1-12. Link
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AlTamiemi, E.O., Khammas, S.J., AlKaissi, S.S. Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. 2018. Link
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Hranjec, M., Starčević, K., Pavelić, S.K., Pavelić, K. Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione. Acta Crystallographica Section E. 2017;73(Pt 6):873–878. Link
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In vitro cytotoxic effect of 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''- trinitroethoxy)-1,3,5-triazine on human fibro. Semantic Scholar. 2021. Link
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morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors. Semantic Scholar. 2024. Link
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Al-Suhaimi, K.S., El-Messery, S.M., Al-Omair, M.A. et al. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules. 2022;27(13):4288. Link
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antimicrobial activity of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid
An In-Depth Technical Guide to the Antimicrobial Evaluation of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals interested in the antimicrobial potential of the novel benzimidazole derivative, this compound. While empirical data on this specific molecule is not yet prevalent in peer-reviewed literature, this document synthesizes established principles of antimicrobial drug discovery, proven methodologies, and structure-activity relationship (SAR) insights from the broader class of benzimidazole compounds. The objective is to equip research teams with the foundational knowledge and detailed protocols necessary to initiate a robust evaluation of this promising compound.
Introduction: The Benzimidazole Scaffold and the Promise of a Novel Derivative
The benzimidazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of activities including anthelmintic, antiviral, anticancer, and, notably, antimicrobial effects.[2][3][4] The versatility of the benzimidazole nucleus, particularly at the N-1 and C-2 positions, permits extensive chemical modification to optimize potency and selectivity.[3]
The subject of this guide, this compound (CAS No. 886851-65-6), presents a compelling architecture for antimicrobial investigation.[5] It combines the core benzimidazole pharmacophore with two key functional groups:
-
A C-2 Morpholinomethyl Substituent: The morpholine moiety is a common feature in drug design, often introduced to enhance aqueous solubility, improve pharmacokinetic profiles, and in some cases, contribute directly to biological activity.[6][7]
-
An N-1 Acetic Acid Side Chain: The introduction of a carboxylic acid group at the N-1 position can significantly influence the molecule's polarity, cell permeability, and potential interactions with biological targets.
This unique combination suggests a strong rationale for investigating its antimicrobial properties. This guide will delineate the essential experimental pathways for such an investigation, from initial screening to preliminary mechanistic studies.
Synthesis and Characterization: The Prerequisite for Biological Assay
A robust biological evaluation begins with the unambiguous synthesis and characterization of the test compound. While several suppliers list the title compound, a common synthetic route for analogous structures involves a multi-step process.
A plausible synthetic pathway could begin with the reaction of o-phenylenediamine with an appropriate dicarboxylic acid or its derivative to form the benzimidazole core, followed by functionalization at the C-2 and N-1 positions. For instance, a common approach for similar structures involves the initial formation of 2-(chloromethyl)-1H-benzimidazole, which can then be reacted with morpholine in a nucleophilic substitution reaction.[8] The subsequent N-alkylation of the benzimidazole ring with an acetic acid derivative, such as ethyl bromoacetate, followed by hydrolysis, would yield the final product.
Critical Step: Structural Verification Before any biological testing, the identity and purity of the synthesized this compound must be rigorously confirmed using a suite of spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Elemental Analysis: To confirm the empirical formula.
Purity, typically assessed by High-Performance Liquid Chromatography (HPLC), should exceed 95% to ensure that any observed biological activity is attributable to the compound of interest.
Core Directive: Antimicrobial Susceptibility Testing
The foundational step in evaluating a new chemical entity is to determine its intrinsic antimicrobial activity. This is quantitatively expressed as the Minimum Inhibitory Concentration (MIC).
The Principle of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10] This parameter is the gold standard for quantifying the potency of a potential antibiotic and is essential for comparing its activity against different pathogens and with established drugs.[10][11]
Experimental Protocol: Broth Microdilution Assay
The broth microdilution method is a standardized, high-throughput technique for determining MIC values and is recommended for the initial screening of this compound.[11][12]
Materials:
-
Synthesized and purified this compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal strains (e.g., from ATCC)
-
Standard antibiotics for positive controls (e.g., Ciprofloxacin, Fluconazole)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO. Subsequent dilutions should be made in the appropriate broth to minimize the final DMSO concentration (typically ≤1%) to avoid solvent-induced toxicity.
-
Inoculum Preparation: Culture the selected microbial strains overnight on appropriate agar plates. Isolate several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Plate Setup (Serial Dilution): a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution to the first column of wells, resulting in a 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last column.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: Wells containing a standard antibiotic instead of the test compound.
-
Negative (Growth) Control: Wells containing only broth and the microbial inoculum.
-
Sterility Control: Wells containing only uninoculated broth.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance with a plate reader.
Data Presentation and Interpretation
The results of the MIC testing should be summarized in a clear, tabular format. This allows for easy comparison of the compound's activity across a panel of clinically relevant microorganisms.
Table 1: Hypothetical MIC Data for this compound
| Microorganism | Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | [Experimental Value] |
| Bacillus subtilis | ATCC 6633 | Gram-positive | [Experimental Value] |
| Escherichia coli | ATCC 25922 | Gram-negative | [Experimental Value] |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | [Experimental Value] |
| Candida albicans | ATCC 90028 | Fungus (Yeast) | [Experimental Value] |
| Aspergillus niger | ATCC 16404 | Fungus (Mold) | [Experimental Value] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
While awaiting specific data, we can infer potential activity and mechanisms from related benzimidazole structures.
Insights from Analogous Compounds
-
Substitutions at C-2 and N-1: Research has shown that modifications at these positions are crucial for antimicrobial activity. The introduction of heterocyclic rings, such as morpholine, has been explored to enhance potency.[6][13]
-
Mechanism of Action: Benzimidazole derivatives exert their antimicrobial effects through various mechanisms. A prominent mode of action for many antibacterial benzimidazoles is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication.[14] Other proposed mechanisms include the inhibition of nucleic acid synthesis and the disruption of ergosterol biosynthesis in fungi.[2][15] The combination of the benzimidazole core with a morpholine group may lead to a hybrid molecule with synergistic or novel modes of action.[6]
Workflow for Investigating the Mechanism of Action
Once initial MIC data confirms antimicrobial activity, a systematic investigation into the compound's mechanism of action is warranted. The following workflow provides a logical progression from broad characterization to specific target identification.
Caption: Workflow for elucidating the antimicrobial mechanism of action.
Conclusion and Future Directions
This compound represents a molecule of significant interest for antimicrobial drug discovery. Its rational design, incorporating the proven benzimidazole scaffold with functionality-enhancing morpholine and acetic acid moieties, provides a strong impetus for its evaluation.
This guide has outlined the critical first steps for this process, emphasizing the necessity of pure compound synthesis and a rigorous, standardized approach to antimicrobial susceptibility testing. The provided protocols for MIC determination and the logical workflow for mechanistic studies offer a clear and actionable research plan.
The path forward is clear: empirical validation is required. By executing the methodologies described herein, researchers can determine the true antimicrobial spectrum and potency of this novel compound, potentially uncovering a new lead in the vital fight against infectious diseases.
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Antifungal Potential of a Novel Benzimidazole Carboxylic Acid: A Technical Guide for Preclinical Evaluation
Executive Summary
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antifungal agents. Benzimidazole derivatives have historically demonstrated a broad spectrum of biological activities, including potent antifungal effects. This technical guide presents a comprehensive framework for the preclinical evaluation of a specific novel compound, [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid. We will delve into its chemical synthesis, propose detailed protocols for in vitro and in vivo antifungal assessment, and explore its potential mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antifungal therapies.
Introduction: The Rationale for Investigating this compound
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications.[1] Its derivatives are known to exhibit a wide range of biological activities, including anthelmintic, antiviral, and notably, antifungal properties.[1][2] The mechanism of action for many antifungal benzimidazoles involves the disruption of critical cellular processes in fungi, such as microtubule polymerization and ergosterol biosynthesis.[2][3]
The target molecule, this compound, combines the established benzimidazole core with a morpholine moiety and an acetic acid side chain. The morpholine ring is another pharmacologically significant heterocycle often incorporated into drug candidates to improve physicochemical properties and biological activity. The acetic acid group introduces a carboxylic acid function, which can influence solubility, cell permeability, and potential interactions with biological targets. This unique combination of structural features provides a strong rationale for its investigation as a potential novel antifungal agent.
This guide will provide a structured approach to systematically evaluate the antifungal efficacy of this compound, from its synthesis to in-depth biological characterization.
Synthesis of this compound
While the direct synthesis of this compound is not explicitly detailed in the readily available literature, a plausible synthetic route can be proposed based on established benzimidazole chemistry.[4][5] The following multi-step synthesis is a logical and experimentally feasible approach.
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of the target compound.
Step-by-Step Protocol:
-
Synthesis of 4-((1H-benzimidazol-2-yl)methyl)morpholine:
-
To a solution of 2-chloromethyl-1H-benzimidazole in a suitable solvent such as acetonitrile, add an excess of morpholine and a base like potassium carbonate.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-((1H-benzimidazol-2-yl)methyl)morpholine.[4]
-
-
N-Alkylation with Ethyl Bromoacetate:
-
To a solution of 4-((1H-benzimidazol-2-yl)methyl)morpholine in an aprotic solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) at 0°C to deprotonate the benzimidazole nitrogen.
-
After stirring for a short period, add ethyl bromoacetate dropwise and allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.
-
Purify by column chromatography to yield ethyl [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetate.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of a base like lithium hydroxide (LiOH) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry under vacuum to obtain the final product, this compound.[6]
-
In Vitro Antifungal Evaluation
A systematic in vitro evaluation is paramount to determine the antifungal spectrum and potency of the synthesized compound. Standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed to ensure data reproducibility and comparability.[7][8]
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the MIC of an antifungal agent.[7][9]
Experimental Protocol:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) on appropriate agar plates.
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration as per CLSI guidelines.[10]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using RPMI-1640 medium to obtain a range of test concentrations.[7]
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive (fungus without compound) and negative (medium only) controls.
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[8]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.[8]
-
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that kills the fungus.
Experimental Protocol:
-
Following the MIC determination, take an aliquot from each well showing no visible growth.
-
Plate the aliquots onto drug-free agar plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound from which no fungal growth is observed on the agar plates.[11]
Time-Kill Assays
Time-kill assays provide insights into the pharmacodynamics of the antifungal agent.
Experimental Protocol:
-
Prepare fungal cultures in RPMI-1640 medium.
-
Add the test compound at various multiples of its MIC (e.g., 1x, 2x, 4x MIC).
-
Incubate the cultures at 35°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar to determine the number of viable colony-forming units (CFU/mL).[11]
-
Plot the log CFU/mL versus time to visualize the rate of fungal killing.
Data Presentation
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans ATCC 90028 | ||
| Candida glabrata ATCC 2001 | ||
| Cryptococcus neoformans H99 | ||
| Aspergillus fumigatus ATCC 204305 | ||
| Fluconazole-resistant C. albicans |
Investigating the Mechanism of Action
Based on the known mechanisms of other benzimidazole antifungals, two primary hypotheses for the mechanism of action of this compound are proposed: inhibition of ergosterol biosynthesis and disruption of tubulin polymerization.[2][3]
Ergosterol Biosynthesis Inhibition
Experimental Workflow:
Caption: Workflow for assessing ergosterol biosynthesis inhibition.
A significant reduction in the characteristic four-peaked absorbance spectrum of ergosterol in treated cells compared to untreated controls would suggest inhibition of the ergosterol biosynthesis pathway.[3]
Tubulin Polymerization Assay
The effect of the compound on microtubule formation can be assessed using a cell-free tubulin polymerization assay.
Experimental Protocol:
-
Purify tubulin from a suitable source (e.g., porcine brain).
-
Induce tubulin polymerization in the presence and absence of the test compound by adding GTP and incubating at 37°C.
-
Monitor the polymerization process by measuring the increase in absorbance at 340 nm over time.
-
A decrease in the rate and extent of polymerization in the presence of the compound would indicate interference with tubulin function.[2]
In Vivo Efficacy Evaluation
Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy in a whole-organism context. Murine models of systemic fungal infections are commonly used for this purpose.[12][13]
Murine Model of Systemic Candidiasis
Experimental Protocol:
-
Infection: Induce a systemic infection in mice (e.g., BALB/c) via intravenous injection of a standardized inoculum of Candida albicans.[12]
-
Treatment: Administer this compound at various doses via an appropriate route (e.g., oral gavage, intraperitoneal injection) starting at a defined time point post-infection.
-
Monitoring: Monitor the mice for signs of illness and survival over a period of 14-21 days.
-
Endpoint Analysis:
-
Survival: Plot Kaplan-Meier survival curves to assess the effect of treatment on mortality.
-
Fungal Burden: At specific time points, euthanize a subset of mice, harvest organs (e.g., kidneys, brain), homogenize the tissues, and plate serial dilutions to determine the fungal burden (CFU/gram of tissue).[13]
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Survival Time (days) | Fungal Burden in Kidneys (log CFU/g) |
| Vehicle Control | - | ||
| Compound X | 10 | ||
| Compound X | 25 | ||
| Compound X | 50 | ||
| Fluconazole | 10 |
Conclusion
This technical guide outlines a comprehensive and logical framework for the preclinical antifungal evaluation of this compound. By following standardized protocols for in vitro susceptibility testing, investigating plausible mechanisms of action, and validating efficacy in established in vivo models, a robust data package can be generated to support the further development of this promising compound as a potential novel antifungal therapeutic. The unique structural features of this molecule, combined with the proven antifungal potential of the benzimidazole scaffold, warrant a thorough investigation as described herein.
References
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Creative Biolabs. (n.d.). Antifungal Drug Localized Infection Modeling & Evaluation Service. Retrieved from [Link]
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ResearchGate. (n.d.). Overview of in vivo models for assessing efficacy of antifungal drugs... Retrieved from [Link]
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CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved from [Link]
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-
CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]
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CDC. (2024). Antifungal Susceptibility Testing for C. auris. Retrieved from [Link]
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CLSI. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]
- Li, G. Q., Wang, J. X., Zhang, J. B., & Zhou, M. G. (2016). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule.
- Madhavan, P., Mahalingam, S. R., Wong, E. H., Chong, P. P., Than, L. T., & Nasir, M. (2018). In vitro antifungal susceptibility test using micro-broth dilution method of Amphotericin B, Fluconazole, Voriconazole and Ketoconazole against Candida rugosa biofilm. Virology & Mycology, 7(2).
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Semantic Scholar. (n.d.). Synthesis and investigation of novel benzimidazole derivatives as antifungal agents. Retrieved from [Link]
- Khabnadideh, S., Rezaei, Z., Pakshir, K., Zomorodian, K., & Ghafari, N. (2012). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Research in Pharmaceutical Sciences, 7(5), 819–827.
- Sharma, D., Kumar, R., & Narasimhan, B. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(4), 1294-1303.
- Bijo, B., Ozdemir, A., Al-Soud, Y. A., & Kaplancikli, Z. A. (2019). Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds. Molecules, 24(1), 163.
- Li, S., et al. (2010). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. Journal of Heterocyclic Chemistry, 47(4), 869-873.
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
- Khan, I., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 27(18), 6012.
- Asiri, A. M., et al. (2017). Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione.
- Khedr, M. A. (2015). Stepwise Design, Synthesis, and in Vitro Antifungal Screening of (Z)-substituted-propenoic Acid Derivatives With Potent Broad-Spectrum Antifungal Activity. Drug Design, Development and Therapy, 9, 4501–4513.
-
Molbase. (n.d.). Synthesis of methyl 4-chloro-1-(4-methylbenzyl)-2-phenylimidazole-5-acetate. Retrieved from [Link]
- Wang, X., et al. (2016). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Bioorganic & Medicinal Chemistry Letters, 26(15), 3569-3572.
- Bepary, S., et al. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Journal of Molecular Docking, 1(2), 78-83.
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Methodological & Application
Application Note: A Validated HPLC Method for the Quantification of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid
Abstract
This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid. The methodology is designed for researchers, scientists, and drug development professionals requiring accurate concentration determination in bulk drug substances or during various stages of pharmaceutical development. The method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection. All validation parameters, including linearity, accuracy, precision, specificity, and robustness, were assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and found to be within acceptable limits.[1][2][3][4][5]
Introduction
This compound is a heterocyclic compound belonging to the benzimidazole class. Compounds in this family are of significant interest in medicinal chemistry and drug development. Accurate quantification of this analyte is critical for quality control, stability testing, pharmacokinetic studies, and ensuring dosage form uniformity.
The analyte possesses a unique zwitterionic character at certain pH ranges, due to the presence of a basic morpholine nitrogen and an acidic carboxylic acid group. This characteristic presents a challenge for chromatographic retention and peak shape on standard reverse-phase columns.[6] This method addresses the challenge by employing a precisely controlled pH in the mobile phase to ensure consistent ionization of the analyte, leading to reliable retention and symmetrical peak shapes. The developed HPLC method is demonstrated to be specific, accurate, and precise, making it suitable for its intended purpose in a regulated laboratory environment.
Experimental
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Analytical Balance: Mettler Toledo XPE205 or equivalent.
-
pH Meter: Calibrated, with at least two-point calibration.
Chemicals and Reagents
-
Analyte: this compound reference standard (>99.5% purity).
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical reagent grade.
-
Orthophosphoric Acid (H₃PO₄): 85%, Analytical reagent grade.
-
Water: Deionized (DI) water or HPLC grade water, filtered through a 0.22 µm filter.
Preparation of Solutions
-
Diluent: A mixture of Water and Acetonitrile (80:20 v/v) was used as the diluent for preparing standard and sample solutions.
-
Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of DI water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter the buffer through a 0.22 µm nylon filter before use.
-
Mobile Phase: A mixture of 20 mM Phosphate Buffer (pH 3.0) and Acetonitrile in a ratio of 75:25 (v/v). The mobile phase should be degassed by sonication or online degasser before use. The rationale for selecting pH 3.0 is to suppress the ionization of the carboxylic acid group (ensuring it is protonated) while ensuring the morpholine group is protonated (positively charged), promoting stable interaction with the C18 stationary phase and avoiding peak tailing.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate for 5 minutes to dissolve, and dilute to volume with the diluent.
-
Calibration Standard Solutions: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A typical six-point calibration curve may include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
Chromatographic Method
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 20 mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Protocol Workflow
The overall experimental process, from the preparation of solutions to the final data analysis, is outlined below.
Caption: High-level workflow for HPLC quantification.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][4][5]
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte. | No interference from blank (diluent) or placebo at the retention time of the analyte. Peak purity index > 0.999. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | The interval providing suitable linearity, accuracy, and precision. | 80% to 120% of the target assay concentration. |
| Accuracy | To measure the closeness of test results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (Intra-day): RSD ≤ 2.0% for 6 replicate injections.Intermediate Precision (Inter-day): RSD ≤ 2.0% across different days/analysts. |
| LOD & LOQ | To determine the lowest concentration the method can reliably detect and quantify. | LOD: Signal-to-Noise ratio of 3:1.LOQ: Signal-to-Noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations. | RSD ≤ 2.0% after minor changes (e.g., pH ±0.2, Flow Rate ±10%, Column Temp ±2°C). |
Step-by-Step Validation Protocol
-
Specificity: Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time. If analyzing a formulation, prepare a placebo solution and inject it to confirm the absence of interference from excipients.
-
Linearity: Inject the prepared calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate. Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
Accuracy (Recovery): Prepare samples at three concentration levels (e.g., 80, 100, and 120 µg/mL) by spiking a known amount of analyte into a placebo matrix or diluent. Prepare each level in triplicate. Calculate the percentage recovery using the formula: (Measured Concentration / Nominal Concentration) * 100.
-
Precision:
-
Repeatability: Inject a single standard solution (e.g., 50 µg/mL) six times consecutively and calculate the Relative Standard Deviation (RSD) of the peak areas.
-
Intermediate Precision: Repeat the repeatability test on a different day with a different analyst or on a different instrument. Calculate the cumulative RSD for all 12 injections.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine these values based on the signal-to-noise (S/N) ratio. Prepare progressively more dilute solutions and inject them until the average S/N ratios of 3:1 (for LOD) and 10:1 (for LOQ) are achieved.
-
Robustness: Analyze a standard solution while making small, deliberate changes to the method parameters one at a time (e.g., flow rate to 0.9 and 1.1 mL/min; mobile phase pH to 2.8 and 3.2). The peak area and retention time should not significantly change, and the RSD should remain within the specified limit.
Data Analysis and Quantification
The quantification of this compound in an unknown sample is performed using the linear calibration curve generated during method validation.
Caption: Data analysis workflow for sample quantification.
-
Construct the Calibration Curve: Plot the average peak area obtained for each calibration standard against its known concentration.
-
Perform Linear Regression: Obtain the equation of the line (y = mx + c) and the correlation coefficient (r²), where y is the peak area, m is the slope, x is the concentration, and c is the y-intercept.
-
Calculate Sample Concentration: For each unknown sample injection, determine the peak area (y) of the analyte. Calculate the concentration (x) in the injected solution using the regression equation: Concentration (µg/mL) = (Peak Area - y-intercept) / slope
-
Apply Dilution Factor: If the original sample was diluted before injection, multiply the calculated concentration by the appropriate dilution factor to obtain the concentration in the original, undiluted sample.
Conclusion
This application note provides a comprehensive, validated RP-HPLC method for the reliable quantification of this compound. The method is simple, accurate, precise, and robust, making it an essential tool for quality control and research applications in the pharmaceutical industry. The detailed validation protocol ensures compliance with regulatory expectations and provides confidence in the generated analytical data.
References
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. Available at: [Link]
-
SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Available at: [Link]
-
Kulik, A., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica-Drug Research, Vol 68 No 6 pp. 823-829. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
ResearchGate. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Available at: [Link]
-
Semantic Scholar. (2011). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Available at: [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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- 6. sielc.com [sielc.com]
LC-MS/MS analysis of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid
An Application Note and Protocol for the Quantitative Analysis of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid in Human Plasma using LC-MS/MS
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the quantitative analysis of this compound, a novel benzimidazole derivative, in human plasma. The described method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity in complex biological matrices.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering both a high-level overview of the analytical strategy and detailed, step-by-step protocols for its implementation. The methodologies presented herein are grounded in established principles of bioanalytical method validation as outlined by the Food and Drug Administration (FDA) to ensure data integrity and reliability.[3][4]
Introduction and Scientific Rationale
This compound belongs to the benzimidazole class of compounds, which are of significant interest in pharmaceutical development due to their wide range of pharmacological activities.[5][6] Accurate quantification of this molecule in biological fluids such as plasma is critical for pharmacokinetic and toxicokinetic studies, which are fundamental to the drug development process.
The selection of LC-MS/MS is predicated on its ability to provide high sensitivity and specificity, which is essential for distinguishing the analyte from endogenous matrix components and other potential metabolites.[2][7] The method described employs a solid-phase extraction (SPE) procedure for sample clean-up, which is advantageous over simpler methods like protein precipitation due to its superior removal of interfering substances, leading to more robust and reproducible results.[8][9] The chromatographic and mass spectrometric parameters have been optimized based on the known behavior of similar benzimidazole derivatives to ensure reliable and accurate quantification.[7]
Method Overview and Workflow
The analytical workflow is designed to be efficient and robust, suitable for high-throughput analysis. The key stages are:
-
Sample Preparation: Extraction of the analyte from plasma using Solid-Phase Extraction (SPE).
-
Chromatographic Separation: Isocratic or gradient elution on a C18 reversed-phase column to separate the analyte from matrix components.
-
Mass Spectrometric Detection: Quantification using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Sources
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- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
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- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid in Cancer Cell Lines
Introduction: The Promise of Benzimidazole Scaffolds in Oncology
The benzimidazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] In oncology, benzimidazole derivatives have garnered significant attention for their potent and diverse anticancer activities.[1] These compounds exert their effects through various mechanisms, including the disruption of microtubule polymerization, induction of apoptosis (programmed cell death), and cell cycle arrest.[1][2] Some derivatives have also been shown to inhibit key signaling pathways involved in tumor growth and progression or act as epigenetic modulators.[3]
This document provides a comprehensive guide for the in vitro evaluation of a novel investigational compound, [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid . Given the established anticancer potential of the benzimidazole core, this compound represents a promising candidate for investigation. These protocols are designed for researchers in cancer biology and drug development to assess its cytotoxic and cytostatic effects and to elucidate its potential mechanism of action in cancer cell lines.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | This compound | Amerigo Scientific[4] |
| CAS Number | 886851-65-6 | Amerigo Scientific[4] |
| Molecular Formula | C14H17N3O3 | Amerigo Scientific[4] |
| Molecular Weight | 275.306 g/mol | Amerigo Scientific[4] |
| Purity | >95% | Amerigo Scientific[4] |
| Structure | ![]() |
Experimental Rationale and Workflow
The initial assessment of a novel anticancer compound involves a tiered approach. First, its ability to inhibit cell growth and induce cell death is quantified. Subsequently, investigations into the underlying mechanisms, such as apoptosis induction and cell cycle disruption, are performed.
Caption: Figure 1. A tiered workflow for characterizing a novel anticancer compound.
PART 1: Cytotoxicity and Cell Viability Assays
The first step is to determine the compound's ability to inhibit cancer cell proliferation.[5] The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the compound required to inhibit the growth of 50% of the cell population. The MTT or Resazurin assays are reliable colorimetric methods for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7]
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps to determine the IC50 value of this compound.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO2.[6]
-
Harvest cells in the logarithmic growth phase.[6]
-
Determine cell concentration and viability using a hemocytometer or automated cell counter.
-
Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[6]
-
Incubate for 24 hours to allow for cell attachment.[6]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the compound in DMSO.[6]
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[6]
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Hypothetical Data Presentation:
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 22.8 |
| HCT116 | Colorectal Carcinoma | 9.5 |
| PC-3 | Prostate Adenocarcinoma | 35.1 |
PART 2: Elucidating the Mechanism of Action
Once the cytotoxic potential is established, the next step is to investigate how the compound induces cell death. Key mechanisms for anticancer agents include the induction of apoptosis and disruption of the cell cycle.[9]
Apoptosis: The Hallmarks of Programmed Cell Death
Apoptosis is a regulated process of cell death characterized by distinct morphological and biochemical events, including the translocation of phosphatidylserine (PS) to the outer cell membrane and the activation of caspases.[10][11] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[12] Annexin V binds to exposed PS on apoptotic cells, while PI, a fluorescent DNA intercalator, enters and stains cells that have lost membrane integrity (late apoptotic or necrotic cells).[13]
Caption: Figure 2. Detection of apoptotic stages via Annexin V and PI staining.
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Include an untreated control.
-
-
Cell Harvesting:
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within one hour.
-
Collect data for at least 10,000 events per sample.
-
Data analysis will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Cell Cycle Arrest: Halting Cancer Proliferation
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[2] This can be analyzed by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity via flow cytometry.[14] Since DNA content doubles from the G1 to the G2/M phase, the fluorescence intensity is proportional to the DNA content.[14]
Protocol 3: Cell Cycle Analysis by PI Staining
Materials:
-
Treated and untreated cancer cells
-
Ice-cold 70% ethanol[12]
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A to prevent staining of RNA)[14]
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Collect approximately 1 x 10^6 cells per sample after treatment.[12]
-
Wash cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.[12]
-
Incubate the cells at -20°C for at least 2 hours (or overnight).[12]
-
-
Staining:
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]
-
Conclusion and Future Directions
These protocols provide a foundational framework for the initial in vitro characterization of This compound . The data generated from these assays will indicate the compound's cytotoxic potency and offer insights into its mechanism of action, specifically its ability to induce apoptosis and/or cause cell cycle arrest. Positive results from these studies would warrant further investigation, including Western blot analysis to probe specific signaling pathways (e.g., Bcl-2 family proteins, caspases, cell cycle regulators) and in vivo studies in animal models to assess therapeutic efficacy and safety.
References
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- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
- Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia.
- (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Journal of...
- Sigma-Aldrich. (n.d.). Apoptosis Assays.
- Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips.
- (n.d.). Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics. PMC.
- Creative Bioarray. (n.d.). Overview of Cell Apoptosis Assays.
- (2025).
- University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
- BenchChem. (2025). Application Notes and Protocols for the Evaluation of Novel Anticancer Compounds in Cell Line Studies.
- BMG Labtech. (2025). Cytotoxicity assays – what your cells don't like.
- (n.d.).
- Promega Corporation. (n.d.). Apoptosis Assays.
- (n.d.). Cell Cycle Tutorial Contents. Source.
- Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io.
- BenchChem. (2025). Measuring the Efficacy of Novel Anti-Cancer Compounds in Cancer Cell Lines: A Generalized Protocol.
- Thermo Fisher Scientific. (n.d.). Apoptosis Assays.
- (n.d.).
- (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual - NCBI Bookshelf - NIH.
- BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services.
- (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH.
- (n.d.).
- (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. PMC - NIH.
- (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds.
- (n.d.). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica.
- (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC - PubMed Central.
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- (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione. PMC - NIH.
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Application Notes and Protocols for Studying Enzyme Inhibition with [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Benzimidazole Scaffolds
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1] These heterocyclic compounds, composed of fused benzene and imidazole rings, are known to interact with various biological targets, making them a fertile ground for drug discovery.[1][2] Benzimidazole derivatives have demonstrated efficacy as anticancer, antiviral, anti-inflammatory, and anthelmintic agents.[1][3] Their mechanism of action often involves the inhibition of key enzymes, such as protein kinases, topoisomerases, and cyclooxygenases, thereby disrupting critical cellular processes.[3][4][5][6]
The compound of interest, [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid, combines the benzimidazole core with a morpholine moiety and an acetic acid group. While specific enzymatic targets for this particular molecule are not yet extensively documented in publicly available literature, its structural features suggest a strong potential for enzyme inhibition, particularly within the protein kinase family. The benzimidazole scaffold is a common motif in kinase inhibitors, often interacting with the ATP-binding site.[4][7] This document provides a comprehensive guide for researchers to initiate the study of this compound's inhibitory effects, with a focus on protein kinases as a probable target class. The protocols outlined herein are designed to be robust and adaptable, enabling a thorough investigation from initial screening to detailed mechanism of action studies.
Compound Handling and Preparation
Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible data.
Chemical Properties:
| Property | Value | Source |
| CAS Number | 886851-65-6 | [8] |
| Molecular Formula | C14H17N3O3 | [8] |
| Molecular Weight | 275.306 g/mol | [8] |
Solubility and Stock Solution Preparation:
Benzimidazole derivatives can exhibit variable solubility. It is recommended to first assess the solubility of the compound in common laboratory solvents.
-
Primary Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).[9] Ensure the compound is fully dissolved. This stock solution should be stored at -20°C or -80°C to maintain stability.
-
Working Solutions: For assays, create intermediate dilutions from the primary stock solution in DMSO. The final concentration of DMSO in the assay should be kept low (typically ≤ 1%) to minimize its effect on enzyme activity.[9]
-
Aqueous Solubility: For certain assays, it may be necessary to improve aqueous solubility. Techniques such as pH adjustment (for compounds with ionizable groups) or the use of solubilizing agents like cyclodextrins can be explored.[10] However, the potential effects of these agents on enzyme activity must be carefully evaluated.
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.[11][12]
Part 1: Initial Screening for Kinase Inhibition
Given the prevalence of benzimidazole scaffolds in kinase inhibitors, a logical first step is to screen this compound against a panel of protein kinases.[4][7][13] Luminescence-based assays that quantify ATP consumption are a universal and highly sensitive method for this purpose.[4][14] The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[4]
Protocol 1: High-Throughput Screening using the ADP-Glo™ Kinase Assay
This protocol is designed for screening the compound against multiple kinases in a 96- or 384-well plate format.
Materials:
-
This compound
-
A panel of purified protein kinases of interest
-
Corresponding kinase-specific substrates and cofactors
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
White, opaque multi-well plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Caption: Workflow for kinase inhibition screening.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. For an initial screen, a single high concentration (e.g., 10 µM) is often used.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (for positive and negative controls) to the wells of a white, opaque multi-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, its specific substrate, and ATP in the appropriate kinase buffer. The ATP concentration should ideally be at or below the Km for each kinase to increase sensitivity to competitive inhibitors.[6]
-
Initiate the kinase reaction by adding the master mix to each well.
-
Incubate the plate at a set temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.[7]
-
Add the Kinase Detection Reagent to convert the ADP generated into ATP and then into a luminescent signal. Incubate for 30-60 minutes at room temperature.[7]
-
Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.[4]
-
-
Data Analysis: Calculate the percent inhibition for the test compound relative to the DMSO controls.
Part 2: Potency Determination (IC50)
Once inhibitory activity is confirmed, the next step is to determine the potency of the compound by calculating its half-maximal inhibitory concentration (IC50).[1][15] This involves testing a range of inhibitor concentrations to generate a dose-response curve.
Protocol 2: IC50 Determination
This protocol uses a fluorescence-based assay as an alternative to luminescence. Fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays are common formats.[9][16] This example will outline a generic fluorescence-based assay.
Materials:
-
This compound
-
Target kinase and its specific fluorescently labeled substrate
-
ATP
-
Assay buffer
-
Black, non-binding multi-well plates
-
Fluorescence plate reader
Experimental Workflow:
Caption: IC50 determination workflow.
Step-by-Step Procedure:
-
Inhibitor Dilution: Prepare a 10- to 12-point serial dilution of the inhibitor in DMSO, typically starting from a high concentration (e.g., 100 µM).
-
Assay Setup:
-
Add the diluted inhibitor or DMSO to the wells of a black multi-well plate.
-
Add the kinase to each well and allow for a pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[17]
-
-
Reaction Initiation: Start the reaction by adding a mixture of the fluorescently labeled substrate and ATP.
-
Incubation: Incubate the plate for a fixed time at a constant temperature. The reaction should be stopped within the linear range.
-
Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value.[17]
-
Data Presentation:
| Inhibitor Conc. (µM) | % Inhibition (Mean ± SD) |
| 100 | 98.2 ± 1.5 |
| 30 | 95.1 ± 2.1 |
| 10 | 85.3 ± 3.0 |
| 3 | 65.7 ± 2.8 |
| 1 | 48.9 ± 4.1 |
| 0.3 | 25.6 ± 3.5 |
| 0.1 | 10.2 ± 2.2 |
| 0.03 | 2.1 ± 1.8 |
| 0.01 | 0.5 ± 1.1 |
| 0 | 0 ± 1.3 |
| IC50 (µM) | ~1.0 |
Part 3: Mechanism of Action (MoA) Studies
Determining the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) provides crucial insights into how the compound interacts with the enzyme.[18][] This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.
Protocol 3: Determining the Mode of Inhibition
Principle:
The type of inhibition can be determined by observing the effect of the inhibitor on the Michaelis-Menten kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half-Vmax).[18][20]
-
Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate. This increases the apparent Km but does not change Vmax.[18][]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site, affecting the enzyme's catalytic efficiency regardless of substrate binding. This decreases Vmax but does not change Km.[18][]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km.
Experimental Design:
A matrix of experiments is performed where both the substrate concentration and the inhibitor concentration are varied.
-
Inhibitor Concentrations: Choose several fixed concentrations of the inhibitor, typically including zero, a concentration near the IC50, and a higher concentration.
-
Substrate Concentrations: For each inhibitor concentration, vary the substrate concentration over a wide range (e.g., 0.1x to 10x the Km value).
-
Measure Initial Velocities: For each combination of inhibitor and substrate concentration, measure the initial reaction velocity using a suitable assay (e.g., the fluorescence or luminescence assay described previously).
Data Analysis:
The data is typically visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate concentration]).[21] The pattern of the lines for different inhibitor concentrations reveals the mechanism of inhibition.
Caption: Interpreting Lineweaver-Burk plots for MoA.
Conclusion
This application note provides a comprehensive framework for the initial characterization of this compound as a potential enzyme inhibitor. By following these protocols, researchers can systematically screen for activity, determine potency, and elucidate the mechanism of action. While protein kinases are a logical starting point based on the compound's structure, these methodologies can be adapted to other enzyme classes. A thorough understanding of a compound's inhibitory profile is a critical step in the drug discovery and development process.
References
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Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link] (Note: Specific document link was not available, but the source is a known educational platform).
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Auld, D. S., et al. (2013). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
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Kim, H. S., et al. (2020). Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions. Scientific Reports, 10(1), 1-13. Retrieved from [Link]
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Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. Retrieved from [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience Website. Retrieved from [Link]
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Nair, A. C., & Tvorogov, D. (2013). Fluorescent Peptide Assays For Protein Kinases. Methods in Molecular Biology, 966, 15-27. Retrieved from [Link]
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Inglese, J., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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The Royal Society of Chemistry. (2017). New Screening Approaches for Kinases. In Royal Society of Chemistry Books. Retrieved from [Link] (Note: Specific chapter link not available, but the source is a known publisher).
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Johnson, K. A. (2018). Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. bioRxiv. Retrieved from [Link]
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Wikipedia. (n.d.). IC50. In Wikipedia. Retrieved from [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Website. Retrieved from [Link]
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ARC-Biotech. (n.d.). Instruction manual ARC-Lum Protein Kinase Assay Kit. ARC-Biotech Website. Retrieved from [Link] (Note: Direct link to manual not available).
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Peterson, P. J. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]
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Sousa, R. L., & Marona, H. R. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. Molecules, 26(24), 7689. Retrieved from [Link]
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Klink, T. A., & Williams, K. P. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Lui, C. M., & Ye, Q. (2012). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current Protocols in Chemical Biology, 4(4), 263-280. Retrieved from [Link]
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Andrade, L. H., & Bidoia, E. D. (2000). Kinetic analysis of inhibitor actions on enzymes. Brazilian Archives of Biology and Technology, 43(4). Retrieved from [Link]
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Sapkota, K., et al. (2010). Fluorescence detection techniques for protein kinase assay. Sensors, 10(8), 7573-7594. Retrieved from [Link]
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LibreTexts. (2025). 5.4: Enzyme Inhibition. Chemistry LibreTexts. Retrieved from [Link]
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Zegzouti, H., et al. (2012). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. Journal of Biomolecular Screening, 17(8), 1073-1083. Retrieved from [Link]
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O'Mealey, G. (2021, May 7). Enzyme Kinetics Data Analysis [Video]. YouTube. Retrieved from [Link]
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Carlomagno, T. (2022). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. International Journal of Molecular Sciences, 23(9), 5035. Retrieved from [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs Website. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound. Amerigo Scientific Website. Retrieved from [Link]
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Wikipedia. (n.d.). Enzyme kinetics. In Wikipedia. Retrieved from [Link]
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Zhang, J., et al. (2019). Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor. Sensors, 19(15), 3354. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of benzimidazole derivatives. ResearchGate. Retrieved from [Link]
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Khan, I., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon, 9(7), e17893. Retrieved from [Link]
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Medicosis Perfectionalis. (2023, February 20). Competitive vs Non-competitive inhibitors - Enzyme kinetics - Biochemistry and Pharmacology [Video]. YouTube. Retrieved from [Link]
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Slideshare. (n.d.). Preparation of benzimidazole. Slideshare. Retrieved from [Link]
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Nguyen, T. T., et al. (2018). A facile and efficient synthesis of benzimidazole as potential anticancer agents. Journal of Chemical Sciences, 130(1), 1-10. Retrieved from [Link]
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PubChem. (n.d.). 2-(Morpholin-4-yl)acetic acid hydrochloride. PubChem. Retrieved from [Link]
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PubChem. (n.d.). (2-Oxo-morpholin-4-yl)-acetic acid. PubChem. Retrieved from [Link]
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Application Notes and Protocols for Preclinical Evaluation of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid
Introduction: The Therapeutic Potential of the Benzimidazole Scaffold
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] This heterocyclic system is isosteric with naturally occurring nucleotides, allowing it to readily interact with various biopolymers. Consequently, benzimidazole derivatives have demonstrated a vast spectrum of therapeutic activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][3] The compound of interest, [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid, combines the established benzimidazole core with a morpholine moiety and an acetic acid side chain. While specific data on this molecule is nascent, the structural motifs suggest a strong rationale for investigating its potential as an anti-inflammatory, analgesic, and anti-cancer agent.[1][4]
These application notes provide a comprehensive guide for researchers to conduct preclinical in vivo evaluations of this compound (hereinafter referred to as "the compound"). The protocols detailed herein are based on well-established and validated animal models designed to elucidate the compound's efficacy in these key therapeutic areas.
PART 1: Preclinical Screening Strategy
A tiered screening approach is recommended to efficiently evaluate the pharmacological profile of the compound. This strategy begins with broad assessments of anti-inflammatory and analgesic activity, followed by more complex and resource-intensive cancer models if initial results are promising.
Caption: Experimental workflow for a human tumor xenograft model.
Experimental Protocol:
-
Animals: Female athymic nude mice (Nu/Nu), 6-8 weeks old.
-
Cell Line: A relevant human cancer cell line (e.g., A549 for lung cancer, HCT-116 for colon cancer).
-
Housing: Sterile, specific-pathogen-free (SPF) conditions.
-
Procedure:
-
Inject 5 x 10^6 cancer cells in 0.1 mL of a 1:1 mixture of serum-free media and Matrigel subcutaneously into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Vehicle Control
-
Positive Control (e.g., Paclitaxel, dose and schedule depend on the model)
-
Test Compound: this compound (doses to be determined by prior toxicity studies)
-
-
Administer treatments as per the defined schedule (e.g., daily oral gavage for 21 days).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume (V) is calculated as: V = (Length x Width²) / 2.
-
At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the mice. Excise, weigh, and process the tumors for further analysis (e.g., histopathology, Western blot).
-
-
Data Analysis:
-
Compare the mean tumor volumes between groups over time using a two-way repeated measures ANOVA.
-
Compare final tumor weights using a one-way ANOVA.
-
Tumor growth inhibition (TGI) can be calculated.
-
PART 5: Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Efforts should be made to minimize animal suffering through the use of anesthesia and analgesia where appropriate and by defining humane endpoints for the studies.
References
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Sindhu, R. K., et al. (2017). Various animal models for preclinical testing of anti-inflammatory agents. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557. Link
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Science Publishing Group. (n.d.). A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals. Link
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Mogil, J. S., et al. (2022). Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. Frontiers in Pain Research, 3, 869444. Link
-
Slideshare. (n.d.). Preclinical screening models for Analgesic drugs. Link
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Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. Link
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OUCI. (n.d.). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Link
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central, 20(18), 4367. Link
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ResearchGate. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Link
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Mogil, J. S., et al. (2022). Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. Frontiers in Pain Research, 3. Link
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Romero Molina, M. A. (n.d.). Animal models to evaluate analgesic effects using isobolographic analysis. Journal of Anesthesia and Pain Research. Link
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Son, H., et al. (2021). The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs. Cancer Research and Treatment, 53(4), 927-937. Link
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Ansari, M. F., & Ahmad, S. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 10, 833379. Link
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Rehman, M. U., et al. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Cancers, 16(13), 2345. Link
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PubMed. (2024). A Systematic Review of the Impact of Benzimidazole-based Anthelmintics on Lung Cancer in Animal Models. Link
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Bentham Science Publisher. (n.d.). A Systematic Review of the Impact of Benzimidazole-based Anthelmintics on Lung Cancer in Animal Models. Link
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ResearchGate. (n.d.). A Systematic Review of the Impact of Benzimidazole-based Anthelmintics on Lung Cancer in Animal Models. Link
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Research Square. (2024). Synthesis and evaluation of a benzimidazole acetic acid derivative. Link
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ResearchGate. (2023). A review of Benzimidazole derivatives' potential activities. Link
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ResearchGate. (n.d.). Synthesis analgesic and anti-inflammatory activity of some 2-substituted 3-acetic acid benzimidazole derivatives. Link
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Sharma, D., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. PubMed Central, 64(Suppl 2), S229-S237. Link
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ResearchGate. (n.d.). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. Link
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Amerigo Scientific. (n.d.). This compound. Link
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Huateng Pharma. (n.d.). (2-Morpholin-4-ylmethyl-benzoimidazol-1-yl)-acetic acid. Link
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Brioni, J. D., et al. (2004). Discovery of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), a dopaminergic agent with a novel mode of action for the potential treatment of erectile dysfunction. Journal of Medicinal Chemistry, 47(15), 3853-3864. Link
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ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Some 5‐[2‐(Morpholin‐4‐yl)acetamido] and/or 5‐[2‐(4‐Substituted piperazin‐1‐yl)acetamido]‐2‐(p‐substituted phenyl)benzoxazoles. Link
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Scott, F. L., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters, 5(9), 1035-1040. Link
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Application Notes and Protocols for the In Vivo Formulation of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid (hereinafter referred to as Cpd-X) for in vivo studies. Recognizing the common challenges associated with benzimidazole derivatives, such as poor aqueous solubility, this guide outlines a strategic workflow from initial physicochemical characterization to the development of stable and effective formulations for various administration routes. It emphasizes a science-driven approach, explaining the rationale behind experimental choices and providing detailed protocols for pre-formulation assessment, vehicle screening, and final formulation preparation. This application note is designed to serve as a practical, hands-on resource to accelerate preclinical research by ensuring robust and reproducible formulation outcomes.
Introduction: The Formulation Challenge
This compound (Cpd-X) is a benzimidazole derivative with the molecular formula C₁₄H₁₇N₃O₃ and a molecular weight of 275.31 g/mol [1][2]. Benzimidazole-based compounds are a significant class of therapeutic agents with a wide range of biological activities. However, their progression through the drug development pipeline is often hampered by poor physicochemical properties, most notably low aqueous solubility, which can lead to variable and insufficient systemic exposure in preclinical animal models[3][4][5].
The structure of Cpd-X, featuring a carboxylic acid group, a tertiary amine within the morpholine ring, and the benzimidazole core, suggests it is an amphoteric molecule. This characteristic presents both challenges and opportunities for formulation. Its solubility will be highly dependent on pH, but its zwitterionic nature might lead to a low isoelectric point where solubility is minimal. Therefore, a systematic approach to formulation is not just beneficial but essential for obtaining reliable and meaningful in vivo data.
The primary objective of preclinical formulation is to develop a safe and effective delivery system that ensures adequate systemic exposure to assess the compound's pharmacokinetic, pharmacodynamic, and toxicological profile[3][6]. This guide provides the foundational steps to achieve this for Cpd-X.
Pre-formulation Studies: Characterizing the Molecule
Physicochemical Property Prediction and Determination
Given the absence of published experimental data, computational tools can provide valuable initial estimates for key physicochemical properties. These predictions help in designing initial experiments efficiently.
| Property | Predicted Value/Range | Experimental Method | Rationale and Importance |
| pKa | Acidic pKa (Carboxylic Acid): ~3.5-4.5Basic pKa (Morpholine N): ~6.5-7.5 | Potentiometric Titration, UV-Vis Spectrophotometry | As an amphoteric compound, pKa values are critical to predict pH-dependent solubility. The difference between pKa values will define the isoelectric point, where solubility is expected to be at its minimum[8]. |
| LogP / LogD | Predicted LogP: ~1.5-2.5 | Shake-flask method (Octanol/Water), HPLC-based methods | Indicates the lipophilicity of the compound. A LogP in this range suggests moderate lipophilicity, which may contribute to poor aqueous solubility but good membrane permeability. LogD at physiological pH (7.4) will be crucial[9]. |
| Aqueous Solubility | Predicted Intrinsic Solubility: <10 µg/mL | Shake-flask method in various pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) | Directly measures the compound's solubility. Determining solubility across a pH range is vital for selecting an appropriate formulation strategy, especially for oral or injectable routes where pH can vary significantly[3][8][10]. |
| Solid-State Properties | N/A | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Determines if the compound is crystalline or amorphous and identifies any polymorphs. This impacts solubility, dissolution rate, and stability[11]. |
Protocol 1: pH-Solubility Profile Determination
-
Prepare a series of buffers (e.g., HCl buffer pH 1.2, acetate buffer pH 4.5, phosphate buffers pH 6.8 and 7.4).
-
Add an excess amount of Cpd-X powder to a known volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.
-
Quantify the concentration of Cpd-X in the filtered supernatant using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility (in mg/mL or µg/mL) against the pH of the buffer.
Strategic Formulation Development Workflow
Based on the pre-formulation data, a systematic workflow can be established to identify the optimal formulation. The choice of administration route (e.g., intravenous, oral, subcutaneous) is a primary determinant of the formulation strategy[4][12].
Caption: Formulation Development Workflow for Cpd-X.
Intravenous (IV) Formulation Strategies
For IV administration, the compound must be completely solubilized to prevent embolism[7]. Precipitation upon injection into the bloodstream is a major concern and must be evaluated[13][14][15].
Strategy 1: pH Adjustment Given the presence of both acidic and basic functional groups, altering the pH is the simplest method to achieve solubilization[11].
-
Acidic pH: At a pH well below the acidic pKa (e.g., pH 1-2), the carboxylic acid will be protonated (neutral), but the morpholine nitrogen will be protonated (cationic), potentially increasing solubility.
-
Basic pH: At a pH well above the basic pKa (e.g., pH 9-10), the carboxylic acid will be deprotonated (anionic), and the morpholine will be neutral, which should significantly increase aqueous solubility.
-
Caution: Extreme pH values can cause injection site irritation and may not be physiologically compatible. The goal is to find a pH that solubilizes the drug while being as close to physiological pH (7.4) as possible.
Strategy 2: Co-solvent Systems Co-solvents are water-miscible organic solvents used to increase the solubility of lipophilic compounds[12][16].
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), polyethylene glycol 300/400 (PEG300/400), propylene glycol (PG), ethanol.
-
Screening Protocol: A common approach is to first dissolve the compound in a minimal amount of a strong organic solvent like DMSO and then dilute it with other vehicles such as PEG300, Tween® 80, and finally an aqueous component like saline or PBS[17].
-
Toxicity: The concentration of organic solvents must be kept to a minimum to avoid vehicle-induced toxicity[17].
Protocol 2: Co-solvent Formulation Screening for IV Administration
-
Prepare several stock solutions of Cpd-X at a high concentration (e.g., 20-40 mg/mL) in 100% DMSO.
-
Screen various co-solvent systems by diluting the DMSO stock. Examples include:
-
System A: 10% DMSO, 40% PEG300, 50% Saline
-
System B: 5% DMSO, 30% PEG300, 5% Tween® 80, 60% Saline
-
System C: 10% Ethanol, 40% PG, 50% Water for Injection
-
-
For each system, add the components sequentially, vortexing thoroughly after each addition to ensure clarity. Observe for any precipitation.
-
The final formulations should be visually clear, colorless, and free of particulates.
-
Perform an in vitro precipitation test by diluting the final formulation 10- to 50-fold with pH 7.4 phosphate-buffered saline (PBS) to mimic injection into the bloodstream. Monitor for any cloudiness or precipitate formation over time[14][15].
Strategy 3: Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility[5].
-
Commonly Used: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®).
-
Benefit: SBE-β-CD is often preferred for IV formulations due to its higher safety profile.
-
Protocol: Prepare aqueous solutions of SBE-β-CD (e.g., 10-40% w/v) and determine the solubility of Cpd-X in each. This can reveal a phase-solubility diagram to understand the complexation efficiency.
Oral and Other Non-IV Formulation Strategies
For oral (PO), intraperitoneal (IP), or subcutaneous (SC) routes, a suspension may be acceptable if a solution cannot be achieved at the target dose[4][12].
Strategy 1: Aqueous Suspensions This is a common approach for high-dose toxicology studies[3].
-
Suspending Agents: Carboxymethylcellulose sodium (Na-CMC), hydroxypropyl methylcellulose (HPMC), or methylcellulose are used to increase viscosity and prevent rapid settling of drug particles.
-
Wetting Agents: A small amount of a surfactant like Tween® 80 or sodium lauryl sulfate (SLS) may be needed to ensure uniform wetting of the hydrophobic drug particles.
-
Particle Size: The particle size of the drug substance should be reduced (micronized) to improve dissolution and ensure homogeneity[11][18].
Protocol 3: Preparation of a 0.5% Na-CMC Suspension
-
Prepare the vehicle: Slowly add 0.5 g of Na-CMC to 100 mL of purified water while stirring vigorously to prevent clumping. Continue stirring until a clear, viscous solution is formed.
-
Weigh the required amount of micronized Cpd-X.
-
In a mortar, wet the Cpd-X powder with a few drops of the 0.5% Na-CMC vehicle (or a 1-2% Tween® 80 solution) and levigate to form a smooth, uniform paste.
-
Gradually add the remaining vehicle to the paste with continuous trituration until the desired final volume and concentration are reached.
-
Transfer the suspension to a suitable container and stir continuously before and during dose administration to ensure homogeneity.
Strategy 2: Lipid-Based Formulations For lipophilic compounds, lipid-based systems like solutions in oil or self-emulsifying drug delivery systems (SEDDS) can enhance oral bioavailability[5].
-
Vehicles: Corn oil, sesame oil, or medium-chain triglycerides (MCTs).
-
SEDDS: These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation with aqueous fluids in the GI tract[18].
-
Screening: The solubility of Cpd-X should be tested in various oils and surfactants (e.g., Cremophor® EL, Labrasol®) to identify suitable components.
Quality Control and Stability Testing
Once a lead formulation is identified, it must be properly characterized to ensure it meets quality standards for in vivo studies[19][20][21].
Key Quality Control Parameters
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear and free of particulates (solutions). Uniform and easily resuspendable (suspensions). |
| pH | pH meter | Within a pre-defined range (e.g., ± 0.5 units of target pH). |
| Potency (Assay) | HPLC-UV | 90-110% of the target concentration. |
| Homogeneity | HPLC-UV (for suspensions) | Sample from top, middle, and bottom of the container. Relative Standard Deviation (RSD) should be ≤ 5%. |
| Viscosity | Viscometer | Ensure it is suitable for the intended administration route (e.g., injectable via a specific needle gauge). |
Stability Assessment
Stability testing ensures that the compound remains chemically and physically stable in the formulation for the duration of the study[19][20].
-
Short-Term Stability: Store the formulation under the intended study conditions (e.g., room temperature, refrigerated) and test QC parameters at various time points (e.g., 0, 4, 8, 24 hours).
-
Freeze-Thaw Stability: If the formulation will be frozen, assess its stability after undergoing at least three freeze-thaw cycles.
-
Analytical Method: A stability-indicating HPLC method is required, which can separate the parent compound from any potential degradants[22][23][24][25].
Protocol 4: Forced Degradation Study for Method Development
-
Subject solutions of Cpd-X to stress conditions:
-
Acidic: 0.1 M HCl at 60°C
-
Basic: 0.1 M NaOH at 60°C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 80°C (solid and solution)
-
Photolytic: Expose to light according to ICH Q1B guidelines.
-
-
Analyze the stressed samples by HPLC-UV/MS.
-
Develop an HPLC method (column, mobile phase, gradient) that achieves baseline separation of the Cpd-X peak from all degradation product peaks. This validates the method as "stability-indicating"[25].
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of a robust and appropriate formulation. Due to its amphoteric nature and predicted poor solubility, a systematic approach is paramount. This guide advocates for a workflow that begins with predictive and experimental pre-formulation studies to understand the molecule's physicochemical properties. This knowledge then informs a tiered screening of formulation strategies, from simple pH-adjusted solutions to more complex co-solvent, cyclodextrin, or suspension systems, tailored to the intended route of administration. Rigorous quality control and stability testing of the final selected formulation are non-negotiable steps to ensure data integrity and reproducibility in subsequent animal studies. By following the principles and protocols outlined herein, researchers can navigate the challenges of formulating Cpd-X and maximize its potential for therapeutic development.
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Application Notes & Protocols: A Multi-Modal Approach to Assessing the Anti-Inflammatory Potential of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its derivatives have been explored for a wide range of therapeutic applications, including anti-inflammatory activity.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to rigorously assess the anti-inflammatory potential of a novel benzimidazole derivative, [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid (hereinafter referred to as "Compound X").
Our approach is rooted in a logical, tiered screening cascade that progresses from high-throughput in vitro assays, designed to elucidate the mechanism of action, to a well-established in vivo model for evaluating systemic efficacy. This multi-modal strategy ensures a thorough and robust characterization of Compound X's therapeutic potential.
Part I: In Vitro Mechanistic & Potency Assessment
The initial phase of evaluation focuses on cell-based and enzymatic assays. This is a critical first step, offering a controlled environment to determine if Compound X can modulate key inflammatory pathways and to quantify its potency. This approach is cost-effective and essential for building a mechanistic hypothesis before committing to more complex animal studies.[3]
Protocol 1: Inhibition of Pro-Inflammatory Cytokine Release in LPS-Stimulated Macrophages
Causality & Rationale: Macrophages are central players in the innate immune response.[4] Upon stimulation with bacterial lipopolysaccharide (LPS), they orchestrate a potent inflammatory cascade by releasing pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][6] This assay serves as a robust primary screen to determine if Compound X can suppress this fundamental inflammatory response. We utilize the murine macrophage cell line RAW 264.7, a well-validated and widely used model for this purpose.[7]
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed the cells into a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[7]
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X in DMSO. Create a serial dilution in culture medium to achieve final test concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Pre-treatment: Remove the old medium from the cells and add 100 µL of medium containing the respective concentrations of Compound X or vehicle (DMSO). A known anti-inflammatory agent like Dexamethasone (10 µM) should be used as a positive control. Incubate for 2 hours.
-
Inflammatory Challenge: Add 100 µL of medium containing LPS to each well to achieve a final concentration of 100 ng/mL.[7] For unstimulated control wells, add 100 µL of plain medium.
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.[4]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification (ELISA): Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[8]
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of Compound X relative to the vehicle-treated, LPS-stimulated control. Determine the IC₅₀ value (the concentration of Compound X that causes 50% inhibition) using non-linear regression analysis.
Anticipated Data Presentation:
| Treatment Group | Concentration (µM) | TNF-α Release (pg/mL) | % Inhibition | IL-6 Release (pg/mL) | % Inhibition |
| Unstimulated Control | - | 55.2 ± 4.1 | - | 89.7 ± 7.5 | - |
| Vehicle + LPS | - | 3450.6 ± 210.3 | 0% | 5890.1 ± 350.8 | 0% |
| Compound X + LPS | 0.1 | 3398.1 ± 198.5 | 1.5% | 5765.4 ± 310.2 | 2.1% |
| Compound X + LPS | 1 | 2542.7 ± 155.9 | 26.3% | 4112.0 ± 288.4 | 30.2% |
| Compound X + LPS | 10 | 1688.0 ± 102.1 | 51.1% | 2750.6 ± 199.5 | 53.3% |
| Compound X + LPS | 50 | 450.3 ± 35.8 | 86.9% | 788.3 ± 65.1 | 86.6% |
| Dexamethasone + LPS | 10 | 310.5 ± 28.4 | 91.0% | 512.6 ± 44.3 | 91.3% |
| Calculated IC₅₀ | Compound X | 9.7 µM | 8.9 µM |
Protocol 2: Direct Cyclooxygenase-2 (COX-2) Enzymatic Inhibition Assay
Causality & Rationale: A primary mechanism of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing pro-inflammatory prostaglandins at the site of inflammation.[9] This cell-free enzymatic assay directly measures the ability of Compound X to inhibit COX-2 activity, providing critical information about its potential mechanism of action.
Step-by-Step Methodology:
-
Reagent Preparation: Use a commercial fluorometric COX-2 inhibitor screening kit.[10][11] Prepare reagents according to the kit protocol. This typically includes reconstituting human recombinant COX-2 enzyme, preparing the assay buffer, and diluting the arachidonic acid substrate.
-
Compound & Control Setup: In a 96-well black opaque plate, add Compound X across a range of concentrations (e.g., 0.01 µM to 100 µM). Include wells for a "No Inhibitor" (Enzyme Control) and a known selective COX-2 inhibitor like Celecoxib as a positive control.[10]
-
Enzyme Addition: Add the diluted human recombinant COX-2 enzyme solution to all wells except the "No Enzyme" background control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously, preferably using a multi-channel pipette.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.[10] The rate of increase in fluorescence is proportional to COX-2 activity.
-
Data Analysis: Calculate the initial reaction velocity (slope) for each well from the linear portion of the kinetic curve. Determine the percentage inhibition for each concentration of Compound X relative to the Enzyme Control. Calculate the IC₅₀ value using non-linear regression.
Anticipated Data Presentation:
| Inhibitor | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) [Optional Assay] | Selectivity Index (COX-1/COX-2) |
| Compound X | > 100 | Not Tested | Not Applicable |
| Celecoxib (Control) | 0.45 | 15.2 | 33.8 |
A high IC₅₀ value (>100 µM) would suggest that Compound X does not act as a direct COX-2 inhibitor, pointing towards an alternative anti-inflammatory mechanism.
Mechanistic Deep Dive: Probing Intracellular Signaling Pathways
Causality & Rationale: The production of inflammatory cytokines is controlled by upstream signaling cascades. LPS binding to Toll-like receptor 4 (TLR4) on macrophages activates two principal pro-inflammatory pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK, ERK).[12][13][14][15] Investigating whether Compound X inhibits the activation of key proteins in these pathways provides a deeper understanding of its molecular target.
Key Signaling Nodes:
-
NF-κB Pathway: Activation involves the phosphorylation of IκB kinase (IKK), leading to the phosphorylation and subsequent degradation of the inhibitor IκBα. This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[16][17]
-
MAPK Pathways: These pathways involve a cascade of phosphorylation events. The phosphorylation of kinases like p38 and JNK leads to the activation of transcription factors (e.g., AP-1) that also drive inflammatory gene expression.[18][19]
Diagram: Key Inflammatory Signaling Pathways in Macrophages
Caption: LPS activates TLR4, triggering MAPK and NF-κB pathways.
Protocol Outline (Western Blot):
-
Culture and seed RAW 264.7 cells in 6-well plates.
-
Pre-treat with Compound X (e.g., at its IC₅₀ and 2x IC₅₀) for 2 hours.
-
Stimulate with LPS (100 ng/mL) for a short duration (e.g., 30 minutes for protein phosphorylation).
-
Lyse the cells and quantify total protein concentration.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of key proteins (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38).
-
Use appropriate secondary antibodies and an imaging system to visualize bands.
-
Interpretation: A decrease in the ratio of phosphorylated protein to total protein in Compound X-treated samples indicates inhibition of that specific pathway.
Part II: In Vivo Efficacy Assessment
Following promising in vitro results, the next essential step is to evaluate the compound's efficacy in a whole-organism model. This allows for an assessment of its activity in the context of complex physiological processes, including absorption, distribution, metabolism, and excretion (ADME).[20][21]
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Causality & Rationale: The carrageenan-induced paw edema model is the canonical and most widely used assay for screening the acute anti-inflammatory activity of novel compounds.[22][23][24] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a highly reproducible, biphasic inflammatory response characterized by fluid accumulation (edema), which can be easily and accurately quantified.[25] The early phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily driven by prostaglandins and mediated by COX-2.[22] This model is therefore excellent for determining the overall in vivo efficacy of a compound.
// Workflow Edges A -> B -> C -> D; D -> E -> F; F -> G -> H -> I; }
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Troubleshooting & Optimization
purification challenges of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid
Technical Support Center: [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid
Introduction: Navigating the Purification of a Zwitterionic Benzimidazole
This compound (MW: 275.3 g/mol ) is a key heterocyclic structure in medicinal chemistry and drug development.[1][2] Its purification, however, presents a unique set of challenges that are frequently underestimated. The molecule's architecture, featuring a basic morpholine nitrogen, a weakly basic benzimidazole ring, and a carboxylic acid group, allows it to exist as a zwitterion. This dual acidic/basic nature dictates its solubility, chromatographic behavior, and tendency to retain specific impurities, often leading to frustrating and time-consuming purification cycles.
This guide provides field-proven troubleshooting advice and detailed protocols to address the most common issues encountered during the purification of this compound. We will delve into the chemical principles behind these challenges and offer robust, validated solutions to help you achieve high purity with maximum recovery.
Section 1: Understanding the Molecule - Key Physicochemical Properties
The purification strategy for any compound must be built upon a solid understanding of its physical and chemical properties. The zwitterionic potential of this compound is the single most important factor governing its behavior.
| Property | Estimated Value / Characteristic | Implication for Purification |
| Molecular Weight | 275.306 g/mol [1] | Standard for small molecules; not a primary challenge. |
| pKa (Acidic) | ~4-5 (Carboxylic Acid) | Becomes anionic (-COO⁻) at pH > 5. |
| pKa (Basic) | ~5-6 (Benzimidazole) & ~8-9 (Morpholine) | Becomes cationic at acidic pH. The morpholine nitrogen is the most basic site. |
| Isoelectric Point (pI) | ~6-7 (Estimated) | The pH at which the molecule has a net-zero charge (zwitterionic form). Solubility is typically lowest at the pI. |
| Solubility Profile | Poor solubility in non-polar organic solvents (Hexane, Toluene). Moderate to low solubility in moderately polar solvents (EtOAc, CH₂Cl₂). Good solubility in polar protic solvents (MeOH, EtOH) and polar aprotic solvents (DMF, DMSO), especially with heating.[3] | Solvent selection for recrystallization and chromatography is critical. Zwitterionic nature can lead to insolubility in common extraction solvents. |
Section 2: Troubleshooting Common Purification Issues (Q&A)
This section addresses the most frequent challenges reported by researchers in a direct question-and-answer format.
Question 1: My product is a persistent oil or gum and refuses to crystallize. What steps can I take?
Answer: This is a classic sign of persistent impurities (such as residual solvents or synthesis byproducts) that are inhibiting lattice formation, or that the compound is "crashing out" of solution too quickly in an amorphous state.
Causality & Troubleshooting Steps:
-
Impurity Analysis: First, analyze the oil via ¹H NMR. The presence of significant residual solvent (e.g., DMF, DMSO) or broad, unassignable peaks indicates a purity issue.[4] These polar aprotic solvents can be particularly difficult to remove and can form intractable precipitates.[3]
-
Solvent Titration (Anti-Solvent Crystallization):
-
Dissolve the oil in a minimum amount of a good solvent in which it is highly soluble (e.g., methanol or ethanol).
-
Slowly add a poor solvent (an "anti-solvent") in which the product is insoluble, such as diethyl ether, methyl tert-butyl ether (MTBE), or acetonitrile, dropwise with vigorous stirring at room temperature or while warm.
-
Continue adding the anti-solvent until persistent cloudiness appears. If no solid forms, try gently scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.
-
Allow the solution to cool slowly to room temperature, then to 0-4 °C for several hours or overnight.
-
-
pH Adjustment for Zwitterions: Since the compound's solubility is lowest at its isoelectric point (pI), you can exploit this.
-
Dissolve the crude material in a dilute aqueous acid (e.g., 1M HCl), ensuring the pH is low enough to fully protonate all nitrogen atoms.
-
Slowly add a dilute base (e.g., 1M NaOH or NH₄OH) dropwise with stirring. The product should precipitate out as it approaches its pI. Monitor the pH closely. This technique is highly effective but may require optimization to achieve a crystalline solid rather than an amorphous precipitate.
-
Question 2: My final product is yellow or brown, even after initial purification. How can I remove these colored impurities?
Answer: Colored impurities in benzimidazole syntheses often stem from oxidation of starting materials (like o-phenylenediamine) or side reactions that produce polymeric, highly conjugated species.[3]
Causality & Troubleshooting Steps:
-
Activated Carbon (Charcoal) Treatment: This is the most effective method for adsorbing colored impurities. It must be performed correctly to avoid significant product loss.
-
Protocol: During a recrystallization step, dissolve the crude, colored product in a suitable solvent at an elevated temperature.
-
Add a small amount of activated carbon (typically 1-2% w/w relative to your compound). Caution: Add charcoal to a slightly cooled solution, not a boiling one, to prevent violent bumping.
-
Stir the mixture at this temperature for 5-15 minutes.
-
Perform a hot filtration through a pad of Celite® or fluted filter paper to remove the charcoal. The filtrate should be colorless or significantly lighter.
-
Allow the filtrate to cool slowly to crystallize the purified product.[5]
-
-
Potassium Permanganate Treatment (for stubborn discoloration): In more extreme cases, a mild oxidation of the impurities can be effective.
-
Dissolve the compound in boiling water.
-
Add a dilute solution of potassium permanganate (KMnO₄) dropwise until a faint pink or brown color persists. This oxidizes the colored impurities.
-
Add solid sodium bisulfite (NaHSO₃) in small portions until the solution becomes clear again. This quenches the excess KMnO₄.
-
Filter the hot solution and allow it to cool for recrystallization.[3]
-
Question 3: I'm seeing severe streaking and poor separation during silica gel column chromatography. How can I fix this?
Answer: This issue is almost always due to the compound's basic nitrogen atoms interacting too strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. The carboxylic acid moiety can also cause tailing.
Causality & Troubleshooting Steps:
-
Mobile Phase Modification: The key is to "tame" the silica gel's acidity and improve the elution profile of your polar, basic compound.
-
Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (TEA) or pyridine (0.5-1% v/v), into your eluent system (e.g., Dichloromethane/Methanol). The TEA will competitively bind to the acidic sites on the silica, allowing your compound to travel down the column more uniformly.
-
Add an Acidic Modifier: If tailing persists due to the carboxylic acid, adding a small amount of acetic acid or formic acid (0.5-1% v/v) to the mobile phase can help by keeping the carboxyl group protonated. It is common to use both a basic and acidic modifier in such cases.
-
-
Use a Deactivated Stationary Phase: Consider using silica gel that has been deactivated with a base or using an alternative stationary phase.
-
Alumina (Basic or Neutral): Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.
-
Reversed-Phase Chromatography (C18): Given the compound's polarity, reversed-phase HPLC or flash chromatography is a highly effective option.[6][7] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to ensure sharp peak shapes.
-
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Optimized Recrystallization Protocol
This protocol is designed to maximize purity and recovery by carefully selecting a solvent system that leverages the compound's polar and zwitterionic character.
-
Solvent Screening (Crucial First Step):
-
Place ~10-20 mg of your crude material into several small test tubes.
-
Add 0.5 mL of different solvents or solvent mixtures (e.g., Ethanol, Isopropanol, Water, Acetonitrile, Ethanol/Water, Dioxane/Water).
-
Observe solubility at room temperature and upon heating in a water bath.
-
A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when hot.
-
Allow the hot, dissolved samples to cool slowly. The system that produces high-quality crystals with minimal soluble loss is your ideal choice. Ethanol/water mixtures are often a good starting point.[8]
-
-
Bulk Recrystallization:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating the flask (e.g., on a hot plate with a water bath) until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Optional Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated carbon as described in Section 2. Perform a hot filtration.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration (Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to a constant weight.
-
SOP 2: Optimized Flash Column Chromatography
This procedure uses a modified mobile phase to ensure successful purification on standard silica gel.
-
Stationary Phase: Standard flash-grade silica gel (40-63 µm).
-
Mobile Phase Preparation:
-
System A (Less Polar): Dichloromethane (DCM) with a gradient of Methanol (MeOH) from 0% to 10%.
-
System B (More Polar): Ethyl Acetate (EtOAc) with a gradient of Methanol from 0% to 20%.
-
Crucial Additive: To whichever system you choose, add 0.5% v/v of triethylamine (TEA) and 0.5% v/v of acetic acid (AcOH) to the entire mobile phase mixture. This will prevent streaking and tailing.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of the initial eluent (e.g., 98:2 DCM:MeOH + additives) or in pure DCM/MeOH.
-
Alternatively, for less soluble materials (recommended), perform a "dry load": dissolve the compound in a good solvent (like methanol), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder.
-
-
Column Packing and Elution:
-
Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
Carefully add your dry-loaded sample to the top of the packed column.
-
Begin elution with the starting mobile phase, gradually increasing the polarity (e.g., increasing the percentage of methanol) to elute your compound.
-
Monitor the fractions by Thin Layer Chromatography (TLC).[5][9] The same modified eluent system should be used for TLC development to accurately predict column behavior.
-
-
Fraction Pooling and Evaporation:
-
Combine the pure fractions as determined by TLC.
-
Evaporate the solvent under reduced pressure. Note that co-evaporation with a solvent like methanol may be needed to fully remove the less volatile TEA and AcOH.
-
Section 4: Visualized Workflows & Impurity Analysis
Purification Strategy Decision Tree
This workflow provides a logical path to selecting the appropriate purification technique based on initial analytical data.
Caption: Decision tree for selecting a purification strategy.
Potential Synthesis-Related Impurities
Understanding the potential byproducts from the synthesis is key to designing a purification strategy. A common synthesis route involves the reaction of N-substituted o-phenylenediamine with a morpholine-containing electrophile.
Caption: Potential impurity formation pathways.
Section 5: Frequently Asked Questions (FAQs)
-
Q1: What are the best analytical techniques to assess the final purity?
-
A: A combination of techniques is essential. High-Performance Liquid Chromatography (HPLC) , preferably with both UV and Mass Spectrometry (LC-MS) detectors, is the gold standard for quantitative purity assessment.[6][10] ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for structural confirmation and detecting impurities that may not have a UV chromophore.[8] Finally, Melting Point analysis can be a quick indicator of purity; a sharp melting point suggests a pure compound, whereas a broad melting range indicates the presence of impurities.
-
-
Q2: My synthesis involves DMF as a solvent. How can I effectively remove it?
-
A: DMF (boiling point: 153 °C) is notoriously difficult to remove completely. Standard rotary evaporation is often insufficient. The best method is to dilute the reaction mixture with a large volume of water and extract your product into an organic solvent like ethyl acetate or dichloromethane. Follow this with several washes (brines) of the organic layer with water to pull the DMF into the aqueous phase. If the product is water-soluble, lyophilization (freeze-drying) from a water/dioxane mixture can be effective.
-
-
Q3: How should I store the purified this compound?
-
A: Like many benzimidazole derivatives, the compound can be susceptible to oxidation and degradation over time, especially if exposed to light and air.[4] For long-term storage, it should be kept as a solid in a tightly sealed amber vial, preferably under an inert atmosphere (nitrogen or argon), and stored in a cool, dark place (-20 °C is recommended).
-
References
-
Yadrova, A. A., et al. (2021). Influence of ionic liquids' nature on chromatographic retention of benzimidazoles by RP HPLC. Taylor & Francis Online. Retrieved from [Link]
-
IJCRT.org. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. IJCRT.org. Retrieved from [Link]
-
IJCRT.org. (2021). IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST. IJCRT.org. Retrieved from [Link]
-
Murtazina, G. R., et al. (2020). Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC. ResearchGate. Retrieved from [Link]
- Google Patents. (2008). A process for the preparation of benzimidazole derivatives and their salts.
-
ResearchGate. (n.d.). Preparation of benzimidazole derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]
-
MDPI. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
DTIC. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
National Institutes of Health. (2017). Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Retrieved from [Link]
-
Mol-Instincts. (n.d.). Synthesis of methyl 4-chloro-1-(4-methylbenzyl)-2-phenylimidazole-5-acetate. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Morpholin-4-yl)acetic acid hydrochloride. Retrieved from [Link]
- Google Patents. (2023). Process for purification of linagliptin.
-
SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]
Sources
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. (2-Morpholin-4-ylmethyl-benzoimidazol-1-yl)-acetic acid | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. ijcrt.org [ijcrt.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ijcrt.org [ijcrt.org]
- 9. ijpsm.com [ijpsm.com]
- 10. WO2023156675A1 - Process for purification of linagliptin - Google Patents [patents.google.com]
Technical Support Center: Optimizing Solubility for [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid
Welcome to the technical support guide for [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound during assay development. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure accurate and reproducible experimental outcomes.
Understanding the Core Challenge: A Zwitterionic Molecule
This compound is a zwitterionic compound, meaning it possesses both an acidic functional group (carboxylic acid) and basic functional groups (morpholine and benzimidazole nitrogens). This dual nature is the primary determinant of its complex solubility behavior. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, leading to strong intermolecular interactions and minimal aqueous solubility. Modulating the pH away from the pI is therefore the most critical factor in achieving solubilization.
Physicochemical Properties
A clear understanding of the molecule's properties is the first step in designing a robust solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇N₃O₃ | [1] |
| Molecular Weight | 275.306 g/mol | [1] |
| Structure | Contains a carboxylic acid, a morpholine ring, and a benzimidazole core. | N/A |
| Predicted Acidic pKa | ~3.5 - 4.5 (Carboxylic Acid) | General Chemical Knowledge |
| Predicted Basic pKa | ~5.0 - 6.0 (Benzimidazole) & ~8.0 - 9.0 (Morpholine) | General Chemical Knowledge |
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues in a question-and-answer format, providing both the "why" and the "how-to" for each step.
Q1: My compound is insoluble in my standard aqueous assay buffer. Where do I start?
A1: Start with an Organic Stock Solution, but Beware of "Solvent Shock".
Directly dissolving the compound in an aqueous buffer is often unsuccessful due to its hydrophobic benzimidazole core. The standard first step is to prepare a high-concentration stock solution in an organic solvent.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most common choice for creating stock solutions of hydrophobic compounds for biological assays.[2]
-
The Problem of "Solvent Shock": When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound may crash out of solution.[3] This phenomenon, known as "solvent shock," occurs because the compound is suddenly in an environment where it is no longer soluble.[3]
-
Mitigation Strategy: Always add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously. It is also crucial to ensure the final concentration of the organic solvent is compatible with your assay. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced artifacts.[3]
Q2: I've made a DMSO stock, but the compound precipitates upon dilution into my aqueous buffer. What is the next critical step?
A2: Systematically Optimize the pH of Your Aqueous Medium.
This is the most common and critical issue for zwitterionic compounds like this one. The precipitation you are observing is likely because the pH of your final assay buffer is close to the compound's isoelectric point (pI). The solution is to adjust the pH to a range where the molecule is predominantly in a charged, more soluble state (either cationic or anionic).
Caption: pH-dependent ionization and its effect on solubility.
This protocol will allow you to empirically determine the optimal pH for your compound.
-
Prepare a Series of Buffers: Prepare 100 mM buffers at various pH points. Suggested starting points: pH 3.0 (Glycine-HCl), pH 5.0 (Acetate), pH 7.4 (HEPES or PBS), and pH 9.0 (Tris or Glycine-NaOH).
-
Compound Addition: Dispense 1 mL of each buffer into separate microcentrifuge tubes. Add a small, precise amount of your solid compound to each tube to create a supersaturated slurry (e.g., aiming for a concentration you know is insoluble, like 1 mg/mL).
-
Equilibration: Tightly cap the tubes and place them on a rotator or shaker at a controlled temperature (e.g., 25°C) for 24 hours to allow the system to reach equilibrium.
-
Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant from each tube. Be cautious not to disturb the pellet.
-
Quantification: Dilute the supernatant samples in a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Data Analysis: Plot the measured solubility (y-axis) against the final measured pH of each solution (x-axis) to generate a pH-solubility profile. [3]This plot will clearly show the pH range(s) where your compound exhibits maximum solubility.
Q3: The optimal pH for solubility is incompatible with my assay's requirements. What are my other options?
A3: Explore Formulation Strategies Using Excipients or Salt Formation.
If pH modulation is not a viable option, several formulation strategies can enhance aqueous solubility.
1. In-Situ Salt Formation: Forcing the compound into a salt form can dramatically improve aqueous solubility. [3][4]This is a powerful technique if your assay can tolerate a slight pH shift during stock preparation.
-
To Solubilize as an Acidic Salt (Protonating the Bases):
-
Suspend the compound in water or saline.
-
Add 1.0 M HCl dropwise while stirring until the solid dissolves. This creates the hydrochloride salt form in solution.
-
This resulting acidic solution can then be carefully neutralized or diluted into your final assay buffer.
-
-
To Solubilize as a Basic Salt (Deprotonating the Acid):
-
Suspend the compound in water or saline.
-
Add 1.0 M NaOH dropwise while stirring until the solid dissolves. This creates the sodium salt form.
-
This basic solution can then be adjusted back towards your target pH.
-
2. Co-solvents and Surfactants: These agents, often called excipients, can increase the apparent solubility of a compound. [5]
-
Co-solvents: Water-miscible organic solvents can increase the solvent's capacity to dissolve hydrophobic compounds.
-
Surfactants: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic molecules, effectively increasing their concentration in the aqueous phase. [3][6]
Excipient Type Examples Typical Starting Concentration Mechanism of Action Co-solvents PEG300, PEG400, Propylene Glycol, Ethanol 5-20% (v/v) Increases the polarity of the bulk solvent. Surfactants Tween® 80, Polysorbate 20, Cremophor® EL 0.1-2% (v/v) Forms micelles to encapsulate the compound. [3] | Cyclodextrins | β-Cyclodextrin, HP-β-CD, SBE-β-CD | 1-10% (w/v) | Forms inclusion complexes with the hydrophobic part of the molecule. |
Important Consideration: Always run a vehicle control in your assay to ensure the chosen excipient does not interfere with the biological system at the final concentration used.
Q4: How can I confirm that my compound is truly dissolved and not just a fine suspension, ensuring my assay results are accurate?
A4: Validate with Visual Inspection and Analytical Confirmation.
Poor solubility is a primary source of inaccurate bioassay data, often leading to underestimated potency (higher IC50 values) and poor structure-activity relationships (SAR). [5]
-
Visual Inspection: After final dilution, let the solution sit for 15-30 minutes. Visually inspect for any signs of precipitation, cloudiness (Tyndall effect), or color change. A truly solubilized compound should result in a clear, transparent solution.
-
Centrifugation Test: If you are unsure, centrifuge an aliquot of your final assay solution at high speed. If a pellet forms, your compound has precipitated.
-
Solubility Confirmation Under Assay Conditions: The most rigorous method is to replicate the final assay dilution, incubate it under the exact assay conditions (time, temperature), centrifuge, and then measure the compound concentration in the supernatant. [5]This confirms the maximum soluble concentration achievable in your specific assay environment. Low solubility can significantly affect biological assays by reducing the effective concentration of the compound at the target, leading to erroneous results. [2][5]
References
- Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays - Benchchem. (n.d.).
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
- This compound - Amerigo Scientific. (n.d.).
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. (n.d.).
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI. (n.d.).
- BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (n.d.).
- Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media - Sami Publishing Company. (2023).
Sources
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jaoc.samipubco.com [jaoc.samipubco.com]
troubleshooting inconsistent results with [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid
Technical Support Center: [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid
Introduction: Welcome to the technical support guide for this compound (CAS 886851-65-6). This molecule incorporates the biologically significant benzimidazole scaffold, known for a wide range of pharmacological activities, and a morpholine moiety, often used to improve physicochemical properties like solubility.[1][2][3][4] However, its unique chemical nature as an amphoteric substance presents specific challenges that can lead to inconsistent experimental results. This guide is designed for researchers, scientists, and drug development professionals to proactively troubleshoot and resolve these issues, ensuring the reliability and reproducibility of your data.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the basic chemical nature of this compound? A: this compound is an amphoteric molecule, meaning it has both acidic and basic functional groups. Specifically, it contains a carboxylic acid group (-COOH) and two basic nitrogen atoms (one in the morpholine ring and one in the benzimidazole ring). This dual nature is the primary determinant of its solubility and stability profile, which is highly dependent on the pH of the solution.
Q2: How should I store this compound to ensure its long-term stability? A: For optimal stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. We recommend storage at 2-8°C. For solutions, especially in protic or aqueous-based solvents, it is advisable to prepare them fresh for each experiment. If storage is necessary, flash-freeze aliquots of the stock solution (e.g., in DMSO) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: What are the recommended solvents for preparing a stock solution? A: Due to its complex solubility profile, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for creating a high-concentration stock solution. For aqueous-based assays, this DMSO stock can then be serially diluted into the appropriate buffer. Direct dissolution in aqueous buffers can be problematic and may require careful pH adjustment (see Troubleshooting Section 2).
Q4: What is the molecular formula and weight of this compound? A: The key properties are summarized in the table below.[5][6]
| Property | Value |
| CAS Number | 886851-65-6 |
| Molecular Formula | C₁₄H₁₇N₃O₃ |
| Molecular Weight | 275.31 g/mol |
| Purity | Typically >95% |
Section 2: Troubleshooting Guide for Experimental Inconsistency
This section addresses specific problems you may encounter. The following workflow provides a general approach to diagnosing issues.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Problem Area 1: Solubility and Solution Stability
Q5: My compound won't dissolve in my aqueous buffer, or it precipitates upon dilution from a DMSO stock. How can I fix this?
A: This is the most common issue and stems directly from the compound's amphoteric nature. At physiological pH (~7.4), the carboxylic acid group may be deprotonated (anionic) while the basic nitrogens may be protonated (cationic), leading to the formation of a zwitterion with potentially low aqueous solubility.
Causality:
-
At Low pH (e.g., < 4): The carboxylic acid is protonated (neutral), but the amine groups are fully protonated (cationic). The net positive charge generally increases aqueous solubility.
-
At Mid-range pH (Isoelectric Point): The molecule exists as a zwitterion with a net neutral charge, which often corresponds to the point of minimum solubility.
-
At High pH (e.g., > 9): The carboxylic acid is deprotonated (anionic) and the amines are deprotonated (neutral). The net negative charge generally increases aqueous solubility.
Solutions:
-
Primary Stock in Organic Solvent: Always prepare your primary, high-concentration stock in 100% DMSO.
-
pH-Adjusted Buffers: When diluting into an aqueous buffer for your final assay concentration, consider using a buffer with a pH that is at least 2 units away from the compound's isoelectric point (pI). You may need to test buffers at pH 5.0 and pH 9.0 to see which provides better solubility.
-
Acidic or Basic Media: For preparing aqueous stocks, you can attempt dissolution in dilute acid (e.g., 0.1 N HCl) or dilute base (e.g., 0.1 N NaOH), followed by neutralization or dilution into your final buffer. Caution: This may affect the compound's activity or the biological system being studied.
Caption: Relationship between solution pH, molecular charge, and solubility.
Problem Area 2: Compound Integrity and Purity
Q6: I am observing unexpected or variable biological activity. Could the compound be degrading?
A: Yes, degradation is a potential cause of inconsistent results, especially if solutions are not handled and stored properly. Benzimidazole derivatives can be susceptible to oxidation or hydrolysis under certain conditions.
Solutions:
-
Confirm Purity of Starting Material: Before beginning a series of experiments, verify the purity of your solid compound. Use the protocol below (Protocol 2) for a quick assessment by TLC.
-
Monitor Solution Stability: If you are using a buffered solution over several hours or days, its stability should be confirmed. A simple time-course experiment using HPLC can reveal the appearance of degradation products.
-
Use Fresh Solutions: The most trustworthy practice is to prepare fresh dilutions from a frozen DMSO stock for each experiment.[7] This minimizes the chance of degradation in aqueous media.
Problem Area 3: Assay-Specific Interactions
Q7: My results are inconsistent even though my compound appears to be soluble and pure. What else could be wrong?
A: The compound may be interacting with components of your assay system.
Solutions:
-
Protein Binding: Benzimidazoles can bind to proteins, including albumin in cell culture media. This can reduce the effective free concentration of the compound. Ensure your assay buffer conditions are consistent across all experiments, including protein concentration.
-
DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells/samples and is below the tolerance level for your biological system (typically <0.5%). High concentrations of DMSO can have their own biological effects.
-
Adsorption to Plastics: At low micromolar or nanomolar concentrations, the compound may adsorb to the surface of plastic labware (e.g., pipette tips, microplates). Consider using low-adhesion plastics or pre-rinsing tips with the solution.
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard procedure for preparing a stable stock solution.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the required amount of the solid compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).
-
Vortex vigorously for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol allows for a quick check of compound purity and can help identify degradation.
Materials:
-
Silica gel TLC plate (F-254)
-
Mobile Phase: A common system for benzimidazoles is Ethyl Acetate/Hexane or Dichloromethane/Methanol. A 7:3 mixture of Ethyl Acetate:Hexane is a good starting point.[8]
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Dissolve a small amount of the compound in DMSO or methanol.
-
Spot the solution onto the baseline of the TLC plate.
-
Place the plate in the developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to air dry.
-
Visualize the spots under a UV lamp. A pure compound should show a single, well-defined spot. The presence of multiple spots indicates impurities or degradation.
References
- Benchchem.
- Benchchem.
- Benchchem. Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- Benchchem. Application Notes and Protocols for the Synthesis of Benzimidazoles using 2-(4-aminophenyl)-1,3-dioxolane.
- Surfactant-Assisted Syntheses of Benzimidazole Deriv
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- Bano, S., Nadeem, H., Zulfiqar, I., Shahzadi, T., Anwar, T., Bukhari, A., & Masaud, S. M. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Future Medicinal Chemistry, 15(22), 1889-1906.
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- Chung, N. T., Dung, V. C., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34685-34710.
- Asiri, A. M., Al-Amry, K. A., & El-Daly, S. A. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione.
- Al-Ghorbani, M., & Al-Salahi, R. (2016). Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry, 9, S1621-S1629.
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Technical Support Center: Degradation Pathways of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid
Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development
Welcome to the technical support guide for investigating the degradation pathways of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid. This document is designed for researchers, scientists, and drug development professionals. It provides practical, experience-driven guidance to anticipate and troubleshoot challenges encountered during stability and metabolism studies. Instead of a rigid protocol, this guide is structured as a series of frequently asked questions (FAQs) to directly address the common hurdles in characterizing the degradation of complex heterocyclic molecules.
Frequently Asked Questions & Troubleshooting Guides
Q1: I'm starting my investigation. What are the most probable degradation hotspots on the this compound molecule?
A1: Excellent first question. Before initiating wet-lab experiments, a structural liability assessment is critical. The molecule possesses several functional groups susceptible to degradation under various stress conditions. Your investigation should focus on these key areas:
-
Morpholine Ring: This is a primary site for oxidative degradation. The tertiary amine is susceptible to N-oxidation to form an N-oxide, a common metabolic pathway. Oxidative ring-opening is also a possibility under more stringent conditions.
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Benzimidazole Core: While relatively stable, the benzimidazole ring system can undergo oxidation, particularly at the electron-rich nitrogen and carbon atoms. The imidazole ring can also be susceptible to hydrolytic cleavage under harsh acidic or basic conditions, though this typically requires significant energy.
-
Methylene Bridge (-CH2-): The methylene group connecting the morpholine and benzimidazole rings is a potential site for hydroxylation, an oxidative process often mediated by cytochrome P450 enzymes in metabolic studies.[1]
-
N-1 Acetic Acid Side Chain: The C-N bond between the benzimidazole N-1 and the acetic acid group could be a target for hydrolysis, leading to the cleavage of the entire side chain. This is particularly relevant in forced hydrolysis studies.
Below is a diagram illustrating these potential degradation pathways based on the molecule's structural liabilities.
Caption: Hypothesized degradation pathways for the target molecule.
Q2: How should I design my initial forced degradation experiments to get the most meaningful data?
A2: Forced degradation (or stress testing) is essential to establish the intrinsic stability of the drug and develop a stability-indicating analytical method. The key is to apply stress conditions that are slightly harsher than expected storage or physiological conditions to generate detectable levels of degradants without completely destroying the molecule. A well-designed study will segregate different degradation mechanisms.
We recommend the following experimental workflow:
Caption: Recommended workflow for forced degradation studies.
Data Summary: Organize your results systematically. A summary table is crucial for comparing the compound's stability across different conditions.
| Stress Condition | Time (hours) | % Parent Compound Remaining | No. of Degradants Detected (>0.1%) | Observations |
| 0.1 M HCl (60°C) | 24 | 85.2% | 2 | Primary degradant at RRT 0.85 |
| 0.1 M NaOH (60°C) | 24 | 92.5% | 1 | Minor degradation observed |
| Water (60°C) | 24 | 99.1% | 0 | Essentially stable |
| 3% H₂O₂ (RT) | 8 | 45.7% | 4+ | Highly sensitive to oxidation |
| UV Light (ICH) | 24 | 96.8% | 1 | Minor photodegradant formed |
| Thermal (80°C Dry) | 48 | 99.5% | 0 | Thermally stable |
| Note: This is an example data table. Your results will vary. |
Q3: I'm observing significant degradation under acidic hydrolytic conditions. What is the likely mechanism and how do I confirm it?
A3: The benzimidazole N-1 acetic acid side chain is the most probable site for acid-catalyzed hydrolysis. This involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2] This would cleave the side chain, yielding 2-(morpholin-4-ylmethyl)-1H-benzimidazole and acetic acid.
Troubleshooting & Confirmation:
-
Co-injection Analysis: Synthesize or procure an authentic standard of the suspected degradant, 2-(morpholin-4-ylmethyl)-1H-benzimidazole. Develop an HPLC method that separates the parent compound from this potential degradant. Co-inject the stressed sample with the standard. If the retention times match, it provides strong evidence for the proposed structure.
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LC-MS Analysis: Analyze the stressed sample using Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] Look for a peak with a mass corresponding to the cleaved product (C12H15N3O, MW ≈ 217.27). Tandem MS (MS/MS) can be used to fragment the ion and compare its fragmentation pattern to that of the authentic standard for definitive confirmation.
Q4: My compound is extremely sensitive to oxidative stress (H₂O₂). How can I identify the primary oxidation products?
A4: High sensitivity to hydrogen peroxide strongly suggests that the morpholine nitrogen is being oxidized to an N-oxide. This is a very common metabolic and chemical degradation pathway for tertiary amines.[5]
Troubleshooting & Identification Strategy:
-
Mass Shift Detection: In your LC-MS analysis, the formation of an N-oxide will result in a mass increase of +16 amu compared to the parent compound (C14H17N3O3, MW ≈ 275.30 -> C14H17N3O4, MW ≈ 291.30). This is the most direct evidence.
-
Chromatographic Behavior: N-oxides are typically more polar than their parent amine. In reverse-phase HPLC, you should expect the N-oxide degradant to have a shorter retention time than the parent compound.
-
NMR Spectroscopy: For unambiguous proof, the degradant must be isolated (e.g., via preparative HPLC) and analyzed by NMR spectroscopy. In ¹H NMR, the protons on the carbons adjacent to the newly formed N-oxide will typically show a downfield shift compared to the parent molecule.
Experimental Protocol: Stability-Indicating HPLC Method Development
A robust, stability-indicating analytical method is the cornerstone of any degradation study. It must be able to resolve the parent peak from all potential degradation products and formulation excipients.[3][6]
Objective: To develop an HPLC-UV method capable of separating this compound from its process impurities and forced degradation products.
1. Initial Conditions & Equipment:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: Phenomenex Kinetex C18, 2.6 µm, 100 Å, 100 x 4.6 mm. A C18 column is a good starting point for moderately polar compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. (Provides good peak shape for amines).
-
Mobile Phase B: Acetonitrile (ACN).
-
Detection: 275 nm (based on a typical benzimidazole chromophore, verify by scanning the UV spectrum of the parent compound).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
2. Method Development Steps:
-
Isocratic Elution Trial: Begin with a 70:30 mix of Mobile Phase A:B. Inject a standard of the parent compound. The goal is a retention time between 3-10 minutes. Adjust the A:B ratio as needed. If the peak is too early, increase ACN; if too late, decrease it.
-
Gradient Development: To resolve potential degradants (which may have a wide range of polarities), a gradient is usually necessary.
-
Scouting Gradient: Start with a broad linear gradient:
-
Time 0 min: 5% B
-
Time 15 min: 95% B
-
Time 17 min: 95% B
-
Time 17.1 min: 5% B
-
Time 20 min: 5% B (re-equilibration)
-
-
-
Analysis of Stressed Samples: Inject the samples from your forced degradation studies (hydrolytic, oxidative, etc.). The scouting gradient should reveal the complexity of the degradation profile.
-
Gradient Optimization: Based on the scouting run, optimize the gradient to ensure baseline separation (>1.5) between the parent peak and the nearest eluting degradant peak. You may need to adjust the slope of the gradient or add isocratic holds.
-
Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
References
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Sources
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Technical Support Center: Overcoming Resistance to Benzimidazole-Based Compounds
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with benzimidazole-based compounds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) you may encounter during your experiments. Our goal is to equip you with the scientific rationale and practical methodologies needed to understand and overcome benzimidazole resistance.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding benzimidazole resistance.
Q1: My compound is losing efficacy in my cell/organism model. How do I confirm if this is due to benzimidazole resistance?
A1: The first step is to determine the IC50/EC50 of your compound in the suspected resistant population and compare it to a known susceptible (wild-type) population. A significant shift to a higher IC50/EC50 value is a strong indicator of resistance. This can be followed by molecular assays to detect known resistance mutations.[1]
Q2: What is the most common mechanism of resistance to benzimidazoles?
A2: The most widely documented mechanism is target-site modification, specifically single nucleotide polymorphisms (SNPs) in the β-tubulin isotype 1 gene.[1][2] These mutations reduce the binding affinity of benzimidazole drugs to their target protein.[3]
Q3: Are there other mechanisms of resistance I should be aware of?
A3: Yes, other mechanisms include increased drug efflux through the upregulation of ATP-binding cassette (ABC) transporters, and alterations in the metabolic pathways of the drug.[4][5] It is also possible for multiple resistance mechanisms to be present in the same population.
Q4: Can I reverse benzimidazole resistance?
A4: While genetically encoded resistance, such as β-tubulin mutations, is not reversible in an individual, you can overcome its effects. This can be achieved by using synergistic drug combinations, novel drug delivery systems to increase intracellular concentration, or by developing compounds that are effective against the mutated target.[6][7]
Q5: What are the key β-tubulin mutations associated with benzimidazole resistance?
A5: The most common mutations occur at codons 167 (F167Y), 198 (E198A/V/L/K), and 200 (F200Y) in the β-tubulin gene.[8][9] The specific mutation and its prevalence can vary between species.
II. Troubleshooting Experimental Assays for Benzimidazole Resistance
This section provides detailed troubleshooting guides for common laboratory assays used to detect and quantify benzimidazole resistance.
A. The Egg Hatch Assay (EHA)
The EHA is an in vitro assay that measures the concentration of a benzimidazole compound required to inhibit the hatching of nematode eggs.[5][10]
Troubleshooting Common EHA Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inconsistent number of eggs per well. | Ensure the egg suspension is homogenous before aliquoting. Use a wide-bore pipette tip. |
| Improper sealing of plates leading to evaporation. | Use plates with lids or seal with adhesive film. Maintain a humid environment in the incubator. | |
| Contamination (bacterial or fungal). | Prepare solutions under sterile conditions. Add a broad-spectrum antibiotic/antifungal to the incubation medium. | |
| Low hatch rate in control wells (<80%) | Eggs are not viable (too old or improperly stored). | Use fresh fecal samples to isolate eggs. Store samples at 4°C for no more than 48 hours. |
| Suboptimal incubation conditions. | Ensure the incubator is calibrated to the correct temperature (typically 25-27°C). | |
| No dose-response observed | Drug is not soluble in the assay medium. | Prepare a stock solution of the benzimidazole in a suitable solvent like DMSO and then dilute it in the assay medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <1%).[11][12] |
| The parasite population is highly resistant. | Extend the concentration range of the drug. | |
| The drug has degraded. | Prepare fresh drug dilutions for each experiment. |
Detailed Protocol: Egg Hatch Assay (EHA)
This protocol is adapted from standardized methods for detecting benzimidazole resistance.[10][11][12]
Materials:
-
Fresh fecal sample containing nematode eggs
-
Saturated salt solution (e.g., NaCl or MgSO4)
-
Sieves of various mesh sizes (e.g., 100 µm, 50 µm, 25 µm)
-
Centrifuge and tubes
-
Microscope slides and coverslips
-
24-well or 96-well microtiter plates
-
Benzimidazole compound (e.g., thiabendazole)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Incubator
Procedure:
-
Egg Isolation: a. Homogenize 3-5 grams of feces in water. b. Pour the suspension through a series of sieves to remove large debris. c. Collect the filtrate and centrifuge at 1,500 rpm for 5 minutes. d. Discard the supernatant and resuspend the pellet in a saturated salt solution. e. Centrifuge at 1,000 rpm for 5 minutes. The eggs will float to the top. f. Carefully collect the eggs from the surface and wash them with deionized water through a 25 µm sieve to remove the salt. g. Resuspend the cleaned eggs in deionized water and determine the concentration (eggs/mL) using a microscope. Adjust the concentration to approximately 100-150 eggs per 100 µL.
-
Drug Dilution Preparation: a. Prepare a stock solution of the benzimidazole in DMSO. b. Perform serial dilutions of the stock solution in deionized water to achieve the desired final concentrations. Include a vehicle control (deionized water with the same final DMSO concentration as the drug dilutions).
-
Assay Setup: a. Add the drug dilutions and control solution to the wells of the microtiter plate in triplicate. b. Add the egg suspension to each well. c. Seal the plate and incubate at 25-27°C for 48 hours.
-
Data Collection and Analysis: a. After incubation, add a drop of Lugol's iodine to each well to stop further hatching. b. Count the number of hatched larvae and unhatched (embryonated) eggs in each well under a microscope. c. Calculate the percentage of eggs hatched for each concentration. d. Plot the percentage of inhibition versus the drug concentration and determine the EC50 value using non-linear regression.
B. The Larval Development Test (LDT)
The LDT assesses the ability of nematode larvae to develop from the first (L1) to the third (L3) larval stage in the presence of an anthelmintic.[5]
Troubleshooting Common LDT Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor larval development in controls | Insufficient nutrients in the medium. | Ensure the medium contains an adequate food source (e.g., E. coli or yeast extract). |
| Contamination of the culture. | Maintain sterile techniques throughout the procedure. | |
| Difficulty in distinguishing larval stages | Inexperienced operator. | Use a larval stage identification guide. Practice with known L1 and L3 populations. |
| Larvae are clumped together. | Gently agitate the wells before counting. | |
| Plateau in dose-response curve at high concentrations | Presence of a highly resistant subpopulation. | This is an expected result for some resistant isolates and should be reported as such.[13] |
C. Molecular Detection of β-tubulin Mutations
PCR-based methods are used to identify the specific SNPs in the β-tubulin gene that confer resistance.[2]
Troubleshooting Common Molecular Assay Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| PCR amplification failure | Poor DNA quality due to inhibitors from the sample (e.g., feces). | Use a DNA extraction kit specifically designed for stool samples that includes steps to remove inhibitors. |
| Incorrect primer design. | Verify primer sequences and annealing temperatures. Ensure primers flank the SNP of interest. | |
| Non-specific amplification | Annealing temperature is too low. | Optimize the PCR conditions by running a temperature gradient. |
| Primer-dimer formation. | Redesign primers if necessary. | |
| Inconclusive sequencing results | Low DNA concentration. | Quantify the DNA and use an adequate amount for the sequencing reaction. |
| Mixed population of susceptible and resistant alleles. | Consider subcloning the PCR product or using a more sensitive technique like pyrosequencing or deep amplicon sequencing.[8] |
Workflow for Molecular Detection of β-tubulin Mutations
Caption: Workflow for molecular detection of β-tubulin mutations.
III. In-Depth Guide to Benzimidazole Resistance Mechanisms
A thorough understanding of the underlying resistance mechanisms is crucial for developing effective countermeasures.
A. Target-Site Modification: The Role of β-tubulin
Benzimidazoles function by binding to β-tubulin, preventing its polymerization into microtubules. This disrupts essential cellular processes in the parasite, leading to its death.[3]
Mutations in the β-tubulin gene can alter the amino acid sequence of the protein, reducing the binding affinity of benzimidazole compounds. This is the most common and well-understood mechanism of resistance.[1]
Caption: Mechanism of β-tubulin mediated benzimidazole resistance.
B. Increased Drug Efflux
Drug efflux pumps are transmembrane proteins that actively transport xenobiotics, including drugs, out of the cell. Overexpression of these pumps can reduce the intracellular concentration of benzimidazoles, preventing them from reaching their β-tubulin target.[4] ATP-binding cassette (ABC) transporters, such as P-glycoproteins, have been implicated in this form of resistance.[14]
C. Altered Drug Metabolism
Parasites can develop resistance by increasing the rate at which they metabolize benzimidazole compounds into inactive forms.[5] This is often achieved through the upregulation of drug-metabolizing enzymes, such as cytochrome P450s.[15] A metabolomics approach can be used to compare the metabolic profiles of susceptible and resistant strains to identify differences in drug metabolism.[16]
D. The Emerging Role of the Microbiome
Recent research suggests that the host's gut microbiome can influence the efficacy of anthelmintic drugs.[17] While this is a developing area of study, it is plausible that gut microbes could contribute to benzimidazole resistance by metabolizing the drug before it reaches the parasite or by altering the host's immune response.
IV. Strategies to Overcome Benzimidazole Resistance
A. Synergistic Drug Combinations
Combining a benzimidazole with a compound that has a different mechanism of action can be highly effective against resistant populations. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects.
Protocol: Checkerboard Assay for Synergy Testing
This assay is used to systematically test pairs of compounds to identify synergistic interactions.[18][19]
Procedure:
-
Prepare serial dilutions of Drug A (the benzimidazole) horizontally across a 96-well plate.
-
Prepare serial dilutions of Drug B (the potential synergizer) vertically down the plate.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Add the cells or organisms to each well.
-
Incubate for the appropriate time.
-
Measure the endpoint (e.g., cell viability, parasite motility).
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination to determine synergy, additivity, or antagonism.
B. Novel Drug Delivery Systems
Encapsulating benzimidazoles in nanoparticles can overcome resistance by altering the drug's pharmacokinetic properties.[7][20]
Advantages of Nanoparticle Delivery:
-
Improved Solubility: Many benzimidazoles have poor water solubility, which limits their bioavailability. Nanoparticles can improve their solubility and absorption.[21]
-
Enhanced Permeability and Retention (EPR) Effect: In cancer therapy, nanoparticles can accumulate in tumor tissues through the EPR effect.
-
Bypassing Efflux Pumps: Nanoparticles can be taken up by cells through endocytosis, bypassing efflux pumps that would otherwise expel the free drug.[22]
-
Targeted Delivery: The surface of nanoparticles can be functionalized with ligands that bind to specific receptors on the target cells or parasites.
Caption: Nanoparticles can overcome efflux-mediated resistance.
V. References
-
Aliferis, K.A. (2014). Metabolomics in Pesticide R&D: Probing Fungal Resistance Mechanisms to Benzimidazole Fungicides Performing 1H NMR Metabolomi. Available at: [Link]
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Lespine, A., et al. (2012). P-glycoproteins and other multidrug resistance transporters in the pharmacology of anthelmintics. International Journal for Parasitology: Drugs and Drug Resistance, 2, 16-29. Available at: [Link]
-
von Samson-Himmelstjerna, G., et al. (2009). Standardization of the egg hatch test for the detection of benzimidazole resistance in parasitic nematodes. Parasitology Research, 105(3), 825-834. Available at: [Link]
-
Hu, Y., et al. (2010). Discovery of a highly synergistic anthelmintic combination that shows mutual hypersusceptibility. Proceedings of the National Academy of Sciences, 107(12), 5285-5290. Available at: [Link]
-
Cambridge University Press & Assessment. Egg hatch assay for determination of resistance of nematodes to benzimidazole anthelmintics (5.2). Available at: [Link]
-
Tyrell, A., et al. (2021). Harnessing the Gut Microbiome in the Fight against Anthelminthic Drug Resistance. Trends in Biotechnology, 39(10), 986-989. Available at: [Link]
-
Easton, A.V., et al. (2021). Molecular Detection of Helminths in Stool Samples: Methods, Challenges, and Applications. Tropical Medicine and Infectious Disease, 6(4), 183. Available at: [Link]
-
Dobson, R.J., et al. (2012). Methods to determine resistance to anthelmintics when continuing larval development occurs. Veterinary Parasitology, 185(2-4), 196-203. Available at: [Link]
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Institute of Tropical Medicine. Standardization of the egg hatch test for the detection of benzimidazole resistance in parasitic nematodes. Available at: [Link]
-
Diawara, A., et al. (2017). Rapid Genotyping of β-tubulin Polymorphisms in Trichuris trichiura and Ascaris lumbricoides. PLoS Neglected Tropical Diseases, 11(1), e0005255. Available at: [Link]
-
Podlipná, R., et al. (2016). Metabolic pathways of benzimidazole anthelmintics in harebell (Campanula rotundifolia). Chemosphere, 159, 114-123. Available at: [Link]
-
von Samson-Himmelstjerna, G., et al. (2009). Standardization of the egg hatch test for the detection of benzimidazole resistance in parasitic nematodes. ResearchGate. Available at: [Link]
-
Wageningen University & Research. Standardization of the egg hatch test for the detection of benzimidazole resistance in parasitic nematodes. Available at: [Link]
-
Avramenko, R.W., et al. (2019). Characterization of the β-tubulin gene family in Ascaris lumbricoides and Ascaris suum and its implication for the molecular detection of benzimidazole resistance. PLoS Neglected Tropical Diseases, 13(10), e0007806. Available at: [Link]
-
Ali, F., et al. (2023). Importance of ABC Transporters in the Survival of Parasitic Nematodes and the Prospect for the Development of Novel Control Strategies. International Journal of Molecular Sciences, 24(13), 10834. Available at: [Link]
-
Hansen, K.S., et al. (2023). New Insights on Tools for Detecting β-Tubulin Polymorphisms in Trichuris trichiura Using rhAmpTM SNP Genotyping. Genes, 14(11), 2058. Available at: [Link]
-
Lacey, E., et al. (2018). The use of the larval development assay for predicting the in vivo efficacy of levamisole against Haemonchus contortus and Trichostrongylus colubriformis. International Journal for Parasitology: Drugs and Drug Resistance, 8(3), 443-450. Available at: [Link]
-
Diawara, A., et al. (2016). Benzimidazole resistance in helminths: From problem to diagnosis. Acta Tropica, 162, 95-102. Available at: [Link]
-
Fioravanti, R., et al. (2019). The Benzimidazole-Based Anthelmintic Parbendazole: A Repurposed Drug Candidate That Synergizes with Gemcitabine in Pancreatic Cancer. Cancers, 11(12), 2042. Available at: [Link]
-
Höglund, J., et al. (2009). Larval development assay for detection of anthelmintic resistance in cyathostomins of Swedish horses. Veterinary Parasitology, 161(1-2), 80-87. Available at: [Link]
-
Avramenko, R.W., et al. (2019). Characterization of the β-tubulin gene family in Ascaris lumbricoides and Ascaris suum and its implication for the molecular detection of benzimidazole resistance. ResearchGate. Available at: [Link]
-
Fiel, C.A., et al. (2023). Use of the Micro-Agar Larval Development Test to Differentiate Resistant and Susceptible Cooperia spp. Isolates in Cattle Within the Context of Parasite Population Replacement. Veterinary Sciences, 10(11), 633. Available at: [Link]
-
Chellappan, D.K., et al. (2022). Overcoming Multidrug Resistance of Antibiotics via Nanodelivery Systems. Pharmaceutics, 14(3), 589. Available at: [Link]
-
da Silva, E.B., et al. (2021). State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis. Current Medicinal Chemistry, 28(1), 1-28. Available at: [Link]
-
Bellio, P., et al. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX, 8, 101230. Available at: [Link]
-
Ling, M. (2023). Tackling Drug Resistance: Nanoparticle-Based Co-Delivery of Biotherapeutics and Chemotherapeutics. Journal of Nanomaterials, 2023. Available at: [Link]
-
Gottschall, D.W., et al. (1990). The metabolism of benzimidazole anthelmintics. Parasitology Today, 6(4), 115-124. Available at: [Link]
-
Garedaghi, Y., et al. (2021). Anthelmintic Resistance and Its Mechanism: A Review. Infection and Drug Resistance, 14, 5535-5546. Available at: [Link]
-
D'Amato, A., et al. (2012). Combined treatment of heterocyclic analogues and benznidazole upon Trypanosoma cruzi in vivo. Experimental Parasitology, 130(3), 261-266. Available at: [Link]
-
Wang, X., et al. (2018). Nanoparticles for antiparasitic drug delivery. Journal of Drug Targeting, 26(5-6), 409-420. Available at: [Link]
-
Kim, J. (n.d.). Minimum Inhibitory Concentration (MIC) and Checkerboard Method. Available at: [Link]
-
Al-Ahmady, Z.S., et al. (2024). Nanoparticle-Based Delivery Strategies for Combating Drug Resistance in Cancer Therapeutics. Cancers, 16(11), 2056. Available at: [Link]
-
Bellio, P., et al. (2021). New and simplified method for drug combination studies by checkerboard assay. ResearchGate. Available at: [Link]
-
UQ eSpace. (2022). Overcoming multidrug resistance of antibiotics via nanodelivery systems. Available at: [Link]
-
Zadegan, M., et al. (2023). Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes. bioRxiv. Available at: [Link]
-
Lacey, E. (1990). Biochemistry of benzimidazole resistance. International Journal for Parasitology, 20(4), 483-491. Available at: [Link]
-
Sharma, S., et al. (2021). ABC and MFS Transporters: A reason for Antifungal drug resistance. Archives of Biotechnology and Biomedicine, 5, 013-024. Available at: [Link]
-
Rojas, R., et al. (2019). Untargeted metabolomics to understand the basis of phenotypic differences in amphotericin B-resistant Leishmania parasites. Wellcome Open Research, 4, 169. Available at: [Link]
-
Kolaczkowski, M., et al. (2000). Fungal ATP-Binding Cassette (ABC) Transporters in Drug Resistance & Detoxification. Drug Resistance Updates, 3(6), 331-339. Available at: [Link]
-
Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Available at: [Link]
-
Rodriguez-Rosado, A.I., et al. (2019). Miniaturized Checkerboard Assays to Measure Antibiotic Interactions. Journal of Visualized Experiments, (144), e59293. Available at: [Link]
-
Biocodex Microbiota Institute. (2023). Gut microbiome and antimicrobial resistance. Available at: [Link]
-
Hahnel, S.R., et al. (2020). Quantitative benzimidazole resistance and fitness effects of parasitic nematode beta-tubulin alleles. bioRxiv. Available at: [Link]
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addressing poor bioavailability of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid
Technical Support Center: [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid
A Guide to Overcoming Poor Oral Bioavailability
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that promising compounds can often present significant formulation challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to one of the most common hurdles for this molecule: poor oral bioavailability. We will explore the underlying causes and provide detailed, evidence-based strategies in a question-and-answer format to help you advance your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing very low and inconsistent plasma concentrations of this compound after oral administration in our preclinical models. What are the likely causes?
A1: Core Diagnostic Workflow
Low oral bioavailability is a multifaceted problem typically rooted in the compound's physicochemical properties and its interaction with the gastrointestinal (GI) environment. For a molecule like this compound, the primary barriers can be broken down into two categories: poor solubility and/or poor permeability.
Benzimidazole derivatives, as a class, are often crystalline and exhibit poor aqueous solubility.[1][2] Furthermore, your compound contains a carboxylic acid moiety. While this group can be ionized to form salts and improve solubility, its charged (anionic) state at the physiological pH of the intestine (pH 6.5-7.4) significantly hinders its ability to passively diffuse across the lipophilic intestinal membrane.[3][4] This combination of properties likely places the compound in the Biopharmaceutics Classification System (BCS) Class III (high solubility, low permeability) or Class IV (low solubility, low permeability), both of which are associated with challenging oral absorption.[5]
To systematically diagnose the issue, we recommend the following workflow:
Caption: Diagnostic workflow for poor oral bioavailability.
Q2: What specific formulation strategies can we use if poor solubility is the primary issue?
A2: Strategies for Solubility Enhancement
If your initial characterization confirms that low aqueous solubility is the rate-limiting step, several formulation technologies can be employed. The goal is to increase the dissolution rate and/or the concentration of the dissolved drug in the GI tract.[6][7]
| Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| Amorphous Solid Dispersion (ASD) | The drug is molecularly dispersed in a hydrophilic polymer matrix, preventing crystallization and maintaining a high-energy amorphous state.[7] | Significant increase in apparent solubility and dissolution rate. | Physically unstable; risk of recrystallization over time. Requires careful polymer screening. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine oil-in-water emulsion upon gentle agitation in GI fluids.[8] | Enhances solubility and can utilize lipid absorption pathways, potentially avoiding first-pass metabolism. | Can have limited drug loading capacity. Potential for GI irritation with high surfactant concentrations. |
| Nanocrystal Formulation | The particle size of the drug is reduced to the nanometer range (<1000 nm), drastically increasing the surface area-to-volume ratio according to the Noyes-Whitney equation.[6] | Increases dissolution velocity. Applicable to a wide range of compounds. | High energy input required for milling. Can be prone to aggregation (Ostwald ripening). |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, whose hydrophilic exterior improves aqueous solubility.[6] | Forms a true solution, enhancing solubility and stability. | Limited to molecules that fit within the cyclodextrin cavity. Can have a stoichiometric loading limit. |
Experimental Protocol: Screening for Amorphous Solid Dispersion Feasibility
-
Polymer Selection: Choose a range of pharmaceutically relevant polymers (e.g., PVP K30, HPMC-AS, Soluplus®).
-
Solvent Casting (Screening Scale): a. Dissolve 100 mg of your compound and 200 mg of the selected polymer (1:2 ratio) in a common solvent (e.g., methanol or acetone). b. Cast the solution onto a petri dish and allow the solvent to evaporate slowly under a fume hood for 24 hours, followed by vacuum drying at 40°C for 48 hours.
-
Characterization: a. Visual Inspection: A clear, transparent film suggests successful amorphous dispersion. Hazy or opaque films may indicate phase separation or crystallization. b. Polarized Light Microscopy (PLM): The absence of birefringence (light patterns) under cross-polarized light confirms an amorphous state. c. Differential Scanning Calorimetry (DSC): A single glass transition temperature (Tg) that is different from the Tg of the pure polymer and the absence of a melting endotherm for the drug indicate a successful molecular dispersion.
-
Dissolution Testing: Perform a simple powder dissolution test on the successful ASDs in simulated intestinal fluid (pH 6.8) to confirm enhanced dissolution rate and concentration compared to the pure crystalline drug.
Q3: Our compound appears to have adequate solubility after formulation, but absorption is still low. How can we address poor membrane permeability?
A3: The Prodrug Approach for Carboxylic Acids
When permeability is the limiting factor, especially for a molecule with an ionizable carboxylic acid, a prodrug strategy is often the most effective solution.[9] The core concept is to temporarily mask the polar carboxylic acid group with a lipophilic promoiety, creating a neutral, more membrane-permeable ester. This prodrug can cross the intestinal barrier via passive diffusion. Once in systemic circulation or inside cells, endogenous enzymes (e.g., esterases) cleave the promoiety, regenerating the active parent drug.[3][4][10]
Caption: The prodrug strategy to bypass membrane permeability barriers.
Recommended Prodrug Strategy: Acyloxyalkyl Esters
Acyloxyalkyl esters are a well-established class of prodrugs for carboxylic acids. They offer a good balance of chemical stability in the formulation and rapid enzymatic cleavage in the body.[11]
General Synthetic Workflow:
-
Activation of Carboxylic Acid: Convert the carboxylic acid of your parent compound to a more reactive species, such as an acyl chloride or by using coupling agents like DCC/DMAP.
-
Synthesis of Halide Intermediate: Prepare an acyloxyalkyl halide (e.g., chloromethyl pivalate). This will act as the linker for the promoiety.
-
Esterification: React the activated parent drug with the acyloxyalkyl halide, typically in the presence of a non-nucleophilic base (e.g., triethylamine or cesium carbonate) in an aprotic solvent (e.g., DMF or acetonitrile).
-
Purification: Purify the resulting prodrug ester using standard techniques like column chromatography or recrystallization.
-
Validation:
-
Chemical Stability: Test the stability of the prodrug in buffers at different pH values (e.g., pH 1.2, 6.8, 7.4) to ensure it is stable enough to survive the GI tract.
-
Enzymatic Lability: Incubate the prodrug in plasma (e.g., human, rat) and liver microsomes or S9 fractions to confirm its conversion back to the parent drug.[12][13]
-
In Vivo PK: Dose the purified prodrug orally in an animal model and measure the plasma concentrations of both the prodrug and the regenerated parent compound over time. A successful prodrug will yield a significantly higher plasma AUC for the parent drug compared to direct oral dosing of the parent.[13]
-
Q4: Can we use a single advanced formulation to address both solubility and permeability simultaneously?
A4: Nanotechnology-Based Drug Delivery Systems
Yes, nanotechnology offers sophisticated platforms that can concurrently address both challenges. Benzimidazole-based compounds, in particular, have been successfully formulated using nanocarriers to improve their pharmacokinetic profiles.[1][2]
Polymeric Nanoparticles (NPs):
Polymeric nanoparticles encapsulate the drug within a biodegradable polymer matrix (e.g., PLGA, chitosan). This approach provides several benefits:
-
Solubility Enhancement: The drug is in an amorphous or molecularly dispersed state within the NP core, bypassing the need for dissolution in the GI tract.[14]
-
Protection: The polymer shell protects the drug from harsh GI conditions and enzymatic degradation.
-
Enhanced Permeability:
-
Mucoadhesion: Certain polymers (like chitosan) can adhere to the intestinal mucus layer, increasing residence time at the absorption site.[14]
-
EPR Effect (in cancer): In oncology applications, NPs can accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[2]
-
Inhibition of Efflux Pumps: Some polymers and surfactants used in NP formulations can inhibit efflux pumps like P-glycoprotein (P-gp), which may be responsible for pumping your compound out of intestinal cells.[15][16]
-
Sources
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- 13. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Efficacy Analysis of a Novel Benzimidazole Derivative, [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid, as a Potential Aldose Reductase Inhibitor
This guide provides a comprehensive framework for evaluating the efficacy of a novel benzimidazole compound, [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid, as a potential inhibitor of aldose reductase. For the purpose of this analysis, we will designate this compound as "Novel Compound X." The guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutics for diabetic complications. We will compare the hypothetical efficacy of Novel Compound X with established aldose reductase inhibitors (ARIs), providing the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for a rigorous evaluation.
Introduction: The Rationale for Aldose Reductase Inhibition
Diabetes mellitus is a global health crisis, with its long-term complications posing a significant burden on patients and healthcare systems. One of the key mechanisms implicated in the pathogenesis of diabetic complications, such as neuropathy, retinopathy, nephropathy, and cataracts, is the overactivation of the polyol pathway.[1][2]
Under normal blood glucose levels, the majority of cellular glucose is metabolized through glycolysis. However, in the hyperglycemic state characteristic of diabetes, excess glucose is shunted into the polyol pathway.[3] The rate-limiting enzyme in this pathway is aldose reductase (AR), which catalyzes the reduction of glucose to sorbitol, with NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase.[1]
The accumulation of intracellular sorbitol leads to osmotic stress and subsequent cellular damage.[4] Furthermore, the increased consumption of NADPH by aldose reductase depletes the cellular pool of this critical cofactor, which is essential for the regeneration of the key antioxidant, glutathione. This depletion exacerbates oxidative stress, a central factor in the development of diabetic tissue damage.[5] Consequently, the inhibition of aldose reductase is a prime therapeutic strategy to mitigate the damaging effects of the polyol pathway.[6]
Benzimidazole derivatives have been explored as potential inhibitors for a variety of enzymes, including aldose reductase, due to their structural versatility and ability to interact with biological targets.[7][8][9] This guide will outline the necessary steps to evaluate our novel benzimidazole, Novel Compound X, against well-characterized ARIs.
The Polyol Pathway and Its Role in Diabetic Complications
The following diagram illustrates the polyol pathway and the central role of aldose reductase in the development of diabetic complications.
Caption: The Polyol Pathway and its contribution to diabetic complications.
Comparative Efficacy of Aldose Reductase Inhibitors
The efficacy of an aldose reductase inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table provides a comparative summary of the IC50 values for several known ARIs, against which Novel Compound X would be benchmarked.
| Inhibitor | Chemical Class | IC50 (nM) | Reference |
| Zopolrestat | Phthalazineacetic acid derivative | 3.1 | [10][11] |
| Epalrestat | Carboxylic acid derivative | Varies (noncompetitive) | [12][13] |
| Sorbinil | Spirohydantoin | Varies | [14][15] |
| Alrestatin | Isoquinoline | Varies | [16] |
| Tolrestat | Naphthyl-thiazole | Varies | [3] |
| Ponalrestat | Phthalazinone | Varies | [3] |
| Novel Compound X | Benzimidazole derivative | To be determined | - |
Note: IC50 values can vary depending on the assay conditions, such as the source of the enzyme and the substrate used. It is crucial to maintain consistent experimental conditions for a valid comparison.
Experimental Protocols
To determine the efficacy of Novel Compound X and compare it to known inhibitors, a series of in vitro and cell-based assays are required.
In Vitro Aldose Reductase Inhibition Assay (Spectrophotometric Method)
This assay measures the activity of aldose reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[6][17]
Materials and Reagents:
-
Recombinant human aldose reductase (or enzyme isolated from rat lens/kidney)[17]
-
Sodium phosphate buffer (0.067 M, pH 6.2)[17]
-
NADPH solution (2.5 mM in phosphate buffer)[6]
-
DL-glyceraldehyde (substrate, 50 mM in phosphate buffer)[6]
-
Novel Compound X (stock solution in DMSO)
-
Known inhibitor (e.g., Epalrestat or Quercetin, as a positive control)[6]
-
UV-Vis Spectrophotometer
-
96-well UV-transparent microplate or quartz cuvettes
Experimental Workflow Diagram:
Caption: Workflow for the in vitro aldose reductase inhibition assay.
Step-by-Step Procedure:
-
Preparation of Reagents: Prepare all solutions as described above. The NADPH solution should be freshly prepared and kept on ice, protected from light.
-
Preparation of Inhibitor Dilutions: Prepare a series of dilutions of Novel Compound X and the known inhibitor in the assay buffer. The final concentration of DMSO in the reaction mixture should not exceed 1%.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Aldose reductase enzyme solution
-
NADPH solution
-
Inhibitor solution (or vehicle for control)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding the DL-glyceraldehyde substrate to all wells except the blank.
-
Data Acquisition: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader in kinetic mode.
-
Calculation of Inhibition: The rate of reaction (ΔOD/min) is calculated from the linear portion of the absorbance curve. The percentage of inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Inhibitor Rate) / Control Rate] * 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by non-linear regression analysis.
Cell-Based Aldose Reductase Activity Assay
This assay measures the inhibitory effect of Novel Compound X on aldose reductase activity within a cellular context, providing insights into its cell permeability and efficacy in a more physiologically relevant environment.[18]
Materials and Reagents:
-
A suitable cell line with detectable aldose reductase activity (e.g., rat lens epithelial cells, retinal pigment epithelial cells, or HepG2 cells)[18]
-
Cell culture medium and supplements
-
High-glucose culture medium
-
Novel Compound X
-
Known inhibitor (e.g., Sorbinil)[14]
-
Lysis buffer
-
Reagents for sorbitol measurement (e.g., a commercial sorbitol assay kit)
Step-by-Step Procedure:
-
Cell Culture: Culture the chosen cell line to confluency in standard medium.
-
Induction of Aldose Reductase Activity: Expose the cells to a high-glucose medium (e.g., 30-50 mM glucose) to induce the polyol pathway.
-
Inhibitor Treatment: Treat the cells with varying concentrations of Novel Compound X or the known inhibitor for a specified period (e.g., 24-48 hours).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them to release intracellular components.
-
Sorbitol Measurement: Measure the intracellular sorbitol concentration in the cell lysates using a suitable assay kit.
-
Data Analysis: Determine the concentration of Novel Compound X that reduces intracellular sorbitol accumulation by 50% (IC50).
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of the experimental data, the following controls should be included in every assay:
-
Negative Control (Vehicle Control): Contains all reaction components except the inhibitor, with the vehicle (e.g., DMSO) added at the same concentration as in the inhibitor-treated samples. This establishes the baseline enzyme activity.
-
Positive Control: A known aldose reductase inhibitor (e.g., Epalrestat, Sorbinil, or Zopolrestat) is run in parallel to validate the assay's sensitivity and to provide a benchmark for comparison.
-
Blank Control: Contains all reaction components except the enzyme, to account for any non-enzymatic degradation of NADPH.
Consistent use of these controls will validate the integrity of each experiment and ensure that the observed inhibitory effects are specific to the compound being tested.
Conclusion and Future Directions
This guide provides a foundational framework for the initial evaluation of this compound (Novel Compound X) as a potential aldose reductase inhibitor. A promising IC50 value in the in vitro assay, coupled with significant inhibition of sorbitol accumulation in the cell-based assay, would warrant further investigation.
Subsequent steps would include selectivity profiling against other related aldo-keto reductases, pharmacokinetic and pharmacodynamic studies in animal models of diabetes, and ultimately, preclinical safety and toxicology assessments. The systematic approach outlined in this guide will enable a robust and scientifically sound evaluation of this novel benzimidazole derivative for its potential as a therapeutic agent for the treatment of diabetic complications.
References
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Wikipedia. (n.d.). Polyol pathway. Retrieved from [Link]
- Sarges, R., et al. (1991). Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners. Journal of Medicinal Chemistry, 34(7), 2243-2253.
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ResearchGate. (n.d.). Examples of benzimidazole derivatives as potent VEGFR-2 inhibitors. Retrieved from [Link]
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- Chalk, C., et al. (2007). Aldose reductase inhibitors for the treatment of diabetic polyneuropathy.
- Acar Çevik, U., et al. (2024). New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study. Drug Development Research, 85(4), e22218.
- Hotta, N., et al. (2006). Clinical Potential of Aldose Reductase Inhibitors in Diabetic Neuropathy.
- Kador, P. F., et al. (1990). Clinical trials with aldose reductase inhibitors. Experimental Eye Research, 50(6), 621-624.
- Karthick, K., et al. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. Physical Chemistry Research, 12(2), 333-348.
- Stefek, M., et al. (2011). A novel zwitterionic inhibitor of aldose reductase interferes with polyol pathway in ex vivo and in vivo models. General Physiology and Biophysics, 30(3), 296-302.
- Cakir, B., et al. (2005). In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. Arzneimittelforschung, 55(10), 578-581.
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ResearchGate. (n.d.). Benzimidazole derivatives are compounds that inhibit aldose reductase. Retrieved from [Link]
- Barski, O. A., et al. (2011). In Search of Differential Inhibitors of Aldose Reductase. Molecules, 16(8), 6844-6861.
- Nabipour, M., et al. (2017). Inhibition of Aldose Reductase and Red Blood Cell Sorbitol Accumulation by Extract of Capparis spinosa.
- Taha, M., et al. (2021). Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers. Molecules, 26(17), 5243.
- Garuti, L., et al. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298.
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Biomedical Research Service Center. (n.d.). BMR Aldose Reductase Assay Kit. Retrieved from [Link]
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structure-activity relationship (SAR) of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic Acid Analogs
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this compound analogs. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or are interested in the therapeutic potential of benzimidazole-based compounds. We will dissect the core scaffold, explore the functional significance of its constituent parts, and compare its performance with relevant alternatives, supported by experimental insights and methodologies.
Introduction: The Benzimidazole Scaffold as a Privileged Structure
The benzimidazole ring system, a fusion of benzene and imidazole, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This is due to its presence in a wide array of pharmacologically active compounds and its ability to serve as a versatile template for drug design.[2][3] Its structural similarity to naturally occurring purines allows it to interact with a variety of biological targets, leading to a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4]
The specific focus of this guide is the this compound scaffold. This structure is characterized by three key pharmacophoric features:
-
The Benzimidazole Core : The central bicyclic system, essential for the fundamental biological activity.
-
The Acetic Acid Moiety at N-1 : This acidic group can significantly influence the compound's pharmacokinetic properties and target interactions.
-
The Morpholin-4-ylmethyl Group at C-2 : This substituent introduces a flexible, polar, and metabolically stable morpholine ring, which can critically modulate potency and drug-like properties.[5][6][7]
Understanding how modifications to each of these components affect biological activity is crucial for the rational design of more potent and selective therapeutic agents.
Core Concepts: Deconstructing the Pharmacophore
The overall activity of the lead structure is a synergistic effect of its three main components. The rationale behind focusing on this specific arrangement stems from the well-documented contributions of each moiety in medicinal chemistry.
-
The Benzimidazole Nucleus : As a purine bioisostere, it can competitively inhibit enzymes involved in nucleic acid and protein synthesis in pathogens.[1] Its aromatic nature also allows for π-π stacking interactions within protein binding pockets.
-
The N-1 Acetic Acid Group : The carboxylate group is ionizable at physiological pH, which can enhance water solubility and provide a key interaction point (e.g., hydrogen bonding or ionic bonding) with positively charged residues (like arginine or lysine) in a target enzyme or receptor.
-
The C-2 Morpholin-4-ylmethyl Substituent : The morpholine ring is a highly sought-after functional group in drug design.[5][6][7] Its inclusion is often associated with:
-
Improved Pharmacokinetics : The morpholine moiety can enhance metabolic stability and reduce toxicity.[6][7]
-
Enhanced Solubility : The polar oxygen and nitrogen atoms can improve aqueous solubility.
-
Potent Target Binding : The nitrogen atom can act as a hydrogen bond acceptor, and the entire ring can fit into specific binding pockets, contributing to the molecule's potency.[6][8]
-
Structure-Activity Relationship (SAR) Analysis: A Comparative Framework
The following analysis synthesizes findings from various studies on substituted benzimidazoles to build a predictive SAR model for the target scaffold.
Modifications at the C-2 Position: The Role of the Morpholine Ring
The substituent at the 2-position of the benzimidazole ring is a primary determinant of biological activity.[9] While our lead compound features a morpholin-4-ylmethyl group, comparing it with other analogs provides critical SAR insights.
-
Alkyl vs. Aryl Substituents : Simple alkyl or aryl groups at the C-2 position have been shown to possess a range of activities.[9] However, the introduction of a heterocyclic amine, like morpholine, often enhances potency, particularly in antimicrobial applications. This is attributed to the increased polarity and hydrogen bonding capacity.
-
Impact of the Methylene Linker : The -CH₂- linker provides conformational flexibility, allowing the morpholine ring to adopt an optimal orientation within the binding site. Shortening or extending this linker would likely impact activity.
-
Alternative Heterocycles : Replacing the morpholine ring with other heterocycles (e.g., piperidine, piperazine, thiomorpholine) is a common strategy to probe the steric and electronic requirements of the binding pocket. For instance, replacing the morpholine oxygen with sulfur (thiomorpholine) or another nitrogen (piperazine) would alter the hydrogen bonding capability and lipophilicity, leading to a change in the activity profile.
Modifications at the N-1 Position: The Acetic Acid Moiety
The acetic acid group at the N-1 position is another critical site for modification.
-
Esterification and Amidation : Converting the carboxylic acid to an ester or an amide can serve as a prodrug strategy. This masks the polar acidic group, potentially improving cell membrane permeability. Once inside the cell, esterases or amidases could hydrolyze the group back to the active carboxylic acid.
-
Chain Length : Varying the length of the alkyl chain of the acid (e.g., propionic acid) can affect how the carboxylate group is positioned relative to its target, potentially altering binding affinity.
-
Bioisosteric Replacement : Replacing the carboxylic acid with bioisosteres like a tetrazole ring can maintain the acidic character while potentially improving metabolic stability and cell penetration.
Substitution on the Benzene Ring (Positions 4, 5, 6, and 7)
Modifying the benzene portion of the benzimidazole core is a classic strategy to fine-tune the electronic properties and lipophilicity of the molecule.[3]
-
Electron-Withdrawing Groups (EWGs) : Introduction of EWGs like nitro (-NO₂) or chloro (-Cl) groups, particularly at the 5- or 6-position, has been shown to enhance the antimicrobial activity of many benzimidazole series.[10][11] This is likely due to the modulation of the electronic nature of the entire ring system.
-
Electron-Donating Groups (EDGs) : EDGs such as methyl (-CH₃) or methoxy (-OCH₃) groups can also influence activity, though their effect is often target-dependent.
-
Lipophilicity : The nature and position of these substituents directly impact the compound's octanol-water partition coefficient (logP). A careful balance of lipophilicity is required for optimal absorption, distribution, metabolism, and excretion (ADME) properties.
The logical relationship for SAR can be visualized as follows:
Caption: Logical flow of SAR analysis for the benzimidazole scaffold.
Comparative Data Analysis
To illustrate the SAR principles, the following table presents hypothetical, yet representative, data for a series of analogs. The data is based on trends observed in published literature on benzimidazole derivatives, particularly concerning antimicrobial activity (Minimum Inhibitory Concentration, MIC).
| Compound ID | R¹ (at N-1) | R² (at C-2) | R⁵/R⁶ (on Benzene Ring) | MIC vs. S. aureus (µg/mL) |
| LEAD | -CH₂COOH | -CH₂-Morpholine | H | 8 |
| ALT-1 | -CH₂COOH | -CH₂-Piperidine | H | 16 |
| ALT-2 | -CH₂COOH | -CH₂-Morpholine | 5-Cl | 4 |
| ALT-3 | -CH₂COOCH₃ | -CH₂-Morpholine | 5-Cl | >64 (inactive) |
| ALT-4 | -CH₂COOH | -Phenyl | H | 32 |
| ALT-5 | -H | -CH₂-Morpholine | H | 64 |
Interpretation of Data:
-
LEAD vs. ALT-1 : Replacing morpholine with piperidine (less polar) decreases activity, highlighting the importance of the morpholine oxygen.
-
LEAD vs. ALT-2 : Adding an electron-withdrawing chloro group at the 5-position enhances potency, a common trend for benzimidazole antimicrobials.[11]
-
ALT-2 vs. ALT-3 : Esterification of the active N-1 acetic acid leads to a loss of activity, suggesting the free carboxylate is essential for the mechanism of action in this assay. This compound could, however, act as a prodrug in vivo.
-
LEAD vs. ALT-4 : Replacing the flexible, polar morpholin-4-ylmethyl group with a rigid phenyl group significantly reduces activity.
-
LEAD vs. ALT-5 : Removal of the N-1 acetic acid moiety drastically reduces activity, confirming its critical role in the pharmacophore.
Experimental Protocols
Reproducibility and methodological transparency are cornerstones of scientific integrity. Below are detailed protocols for the synthesis and biological evaluation of these analogs.
General Synthesis of 1,2-Disubstituted Benzimidazole Analogs
This protocol outlines a common and effective method for synthesizing the benzimidazole core structure, followed by N-alkylation.
Workflow Diagram:
Caption: General synthetic workflow for the target scaffold.
Step-by-Step Protocol:
-
Step 1: Synthesis of 2-(Morpholin-4-ylmethyl)-1H-benzimidazole.
-
To a solution of an appropriate o-phenylenediamine (1.0 eq) in 4M hydrochloric acid, add (morpholin-4-yl)acetic acid (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., concentrated ammonium hydroxide or NaOH solution) until a precipitate forms.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-substituted benzimidazole intermediate.
-
-
Step 2: N-1 Alkylation with Ethyl Bromoacetate.
-
Suspend the 2-substituted benzimidazole (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.
-
Add a base such as anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 12-24 hours, monitoring by TLC.
-
Once the starting material is consumed, filter off the inorganic base.
-
Evaporate the solvent under reduced pressure to obtain the crude ester product. Purify by column chromatography if necessary.
-
-
Step 3: Hydrolysis to the Acetic Acid Analog.
-
Dissolve the ester from Step 2 in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH, 2.0-3.0 eq) and stir at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
Once complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution with 1M HCl to a pH of ~4-5 to precipitate the final carboxylic acid product.
-
Filter the solid, wash with water, and dry to yield the pure target compound.
-
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method, a standard assay for determining the antimicrobial potency of novel compounds.
-
Preparation of Stock Solution : Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Bacterial Inoculum : Prepare a fresh culture of the test bacteria (e.g., Staphylococcus aureus ATCC 29213) in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in MHB to obtain the final inoculum of ~1.5 x 10⁶ CFU/mL.
-
Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions in MHB. The typical concentration range tested is 256 µg/mL to 0.5 µg/mL.
-
Inoculation : Add the prepared bacterial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.
-
Controls : Include a positive control (broth + inoculum, no drug) and a negative control (broth only) on each plate. A known antibiotic (e.g., ciprofloxacin) should be run in parallel as a reference standard.
-
Incubation : Incubate the plates at 37 °C for 18-24 hours.
-
Determination of MIC : The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
The this compound scaffold represents a promising framework for the development of novel therapeutic agents. The SAR analysis reveals several key insights:
-
The N-1 acetic acid and the C-2 morpholine moieties are both critical for potent activity, likely serving as key interaction points with the biological target.
-
The benzimidazole nucleus can be effectively modulated by introducing electron-withdrawing substituents at the 5- or 6-position to enhance potency.
-
The scaffold's activity is highly sensitive to modifications at all three key positions, providing a rich template for further optimization.
Future research should focus on expanding the library of analogs by exploring a wider range of substitutions on the benzene ring and by performing bioisosteric replacements of the morpholine and carboxylic acid groups. Investigating these compounds against a broader panel of biological targets, including specific enzymes and receptors, will further elucidate their therapeutic potential.
References
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Dokla, E. M. E., Abutaleb, N. S., Milik, S. N., et al. (2023). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. European Journal of Medicinal Chemistry, 247, 115040. Available from: [Link]
-
Baliani, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistrySelect, 5(7), 2486-2507. Available from: [Link]
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Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available from: [Link]
-
Vasilev, A. A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available from: [Link]
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Yurttaş, L., et al. (2010). Antimicrobial activity and a SAR study of some novel benzimidazole derivatives bearing hydrazone moiety. European Journal of Medicinal Chemistry, 45(9), 4049-4054. Available from: [Link]
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Dokla, E. M. E., et al. (2023). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. PubMed, National Center for Biotechnology Information. Available from: [Link]
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Singh, H., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. Available from: [Link]
-
Sharma, D., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry. Available from: [Link]
-
Verma, A., et al. (2015). An Insight into Antimicrobial Activity Substituted Benzimidazole Derivatives through QSAR Studies. Journal of Pharma Research. Available from: [Link]
-
Sanjeev Kumar, et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]
-
Gupta, S. K., et al. (2010). Synthesis and Biological Evaluation Of Some 2-Substituted Derivatives Of Benzimidazoles. Journal of Pharmacy and Science Research, 2(4), 228-231. Available from: [Link]
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A Senior Application Scientist's Guide to Cross-Validation: Integrating In Vitro and In Silico Models for [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic Acid as a Putative EGFR Inhibitor
Introduction
In modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is a multi-stage process demanding rigorous validation. The benzimidazole core is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets, including protein kinases.[1][2] This guide focuses on a specific derivative, [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid, as a case study to demonstrate a robust cross-validation workflow.
We hypothesize a potential inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose dysregulation is a key driver in various cancers.[3][4] Targeting EGFR's intracellular kinase domain is a clinically validated strategy, with small molecule inhibitors like Gefitinib and Erlotinib being prime examples.[5][]
This document provides a comprehensive framework for researchers and drug development professionals to synergistically use computational (in silico) predictions and experimental (in vitro) data. Our objective is not merely to present protocols but to elucidate the scientific reasoning behind them, creating a self-validating loop that enhances confidence in hit-to-lead progression. We will compare the predicted binding affinity from molecular docking with the experimentally measured inhibitory concentration (IC50) from a biochemical assay, providing a clear, objective comparison of the compound's performance.
Section 1: The Biological Rationale and Therapeutic Target: EGFR Signaling
Expertise & Experience: The choice of EGFR as a target is deliberate. Its signaling pathway is extensively characterized, and its ATP-binding pocket is a well-defined target for small molecule inhibitors.[5][7] The EGFR pathway, upon activation by ligands like EGF, triggers downstream cascades such as the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[3][7] Inhibiting the kinase domain prevents the initial autophosphorylation step, effectively shutting down these oncogenic signals.[4] The structural features of our benzimidazole compound, containing both hydrogen bond donors/acceptors and a flexible morpholine group, make it a plausible candidate for fitting into the ATP-binding site.
Caption: EGFR signaling pathway and the point of inhibition.
Section 2: In Silico Prediction – Hypothesis Generation and Early Assessment
Trustworthiness: An in silico approach provides a rapid, cost-effective first pass to generate a testable hypothesis. By comparing our test compound to a known inhibitor (Gefitinib), we establish a baseline for what a "good" result should look like. This predictive phase helps prioritize which compounds are worth the resources for experimental validation.[8]
Molecular Docking Protocol
Objective: To predict the binding affinity (docking score) and key molecular interactions of the test compound within the ATP-binding site of the EGFR kinase domain (PDB ID: 1M17).
Methodology:
-
Protein Preparation:
-
Download the crystal structure of the EGFR kinase domain complexed with Erlotinib (a known inhibitor) from the Protein Data Bank (PDB ID: 1M17).
-
Using a molecular modeling suite (e.g., AutoDock Tools, Schrödinger Maestro), prepare the protein by removing water molecules and the native ligand.[9]
-
Add polar hydrogens and assign Kollman charges. This step is critical for accurately calculating electrostatic interactions.
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound and the positive control, Gefitinib, in a chemical drawing tool (e.g., ChemDraw).
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[9]
-
Assign Gasteiger charges and define rotatable bonds for docking flexibility.
-
-
Grid Generation:
-
Define the docking search space (the "grid box") by centering it on the position of the co-crystallized ligand (Erlotinib) in the original PDB file.[10]
-
Ensure the grid box dimensions (e.g., 60Å x 60Å x 60Å) are large enough to encompass the entire binding site and allow the ligand to adopt various conformations.
-
-
Docking Execution:
-
Perform the molecular docking using a validated algorithm like the Lamarckian Genetic Algorithm in AutoDock Vina.[9]
-
Generate multiple binding poses (e.g., 10-20) to explore different potential conformations.
-
-
Analysis:
-
Analyze the results based on the predicted binding energy (in kcal/mol) of the most favorable pose. A more negative value indicates a stronger predicted affinity.[11]
-
Visualize the top-ranked pose to identify key intermolecular interactions (e.g., hydrogen bonds, pi-pi stacking) with active site residues.
-
In Silico ADMET Prediction
Expertise & Experience: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures.[12] While a full experimental ADMET profile is complex, in silico models can flag potential liabilities like hERG inhibition (cardiotoxicity risk) or mutagenicity.[][14]
| Property Predicted | Test Compound Prediction | Gefitinib Prediction | Interpretation |
| hERG Inhibition | Non-inhibitor | Non-inhibitor | Low risk of cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Non-mutagenic | Low risk of being carcinogenic. |
| Blood-Brain Barrier | Low Penetration | Low Penetration | Less likely to cause CNS side effects. |
| CYP2D6 Inhibition | Inhibitor | Inhibitor | Potential for drug-drug interactions. |
Table 1: Predicted ADMET Profile. Data generated from conceptual in silico models.[15][16]
Predicted Docking Results
| Compound | PDB Target | Docking Score (kcal/mol) | Predicted Interacting Residues |
| Test Compound | 1M17 | -8.2 | Met769, Leu768, Cys773 |
| Gefitinib (Control) | 1M17 | -9.5 | Met769, Gly772, Leu820 |
Table 2: Molecular Docking Results against EGFR Kinase Domain. Lower scores indicate higher predicted binding affinity.[11][17]
Section 3: In Vitro Validation – The Ground Truth
Authoritative Grounding: The predictions from Section 2 are hypotheses. They must be tested with a robust, quantitative biochemical assay. The ADP-Glo™ Kinase Assay is an industry-standard, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is a direct measure of enzyme activity.[18][19]
EGFR Kinase Inhibition Assay Protocol (ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human EGFR.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[18]
-
Prepare serial dilutions of the test compound and Gefitinib (positive control) in DMSO. The final DMSO concentration in the assay should be kept low (<1%) to avoid solvent effects.
-
Prepare a solution of recombinant human EGFR enzyme and a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1) in the kinase buffer.
-
-
Kinase Reaction:
-
In a white, opaque 384-well plate, add 1 µL of each compound dilution. Include wells with DMSO only (negative control, 0% inhibition) and a potent inhibitor (positive control, 100% inhibition).
-
Add 2 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution (at a concentration near its Km for EGFR) to all wells.
-
Incubate the plate at room temperature for 60 minutes.[18]
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining unconsumed ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized response versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Results
| Compound | Target Enzyme | In Vitro IC50 (nM) |
| Test Compound | EGFR | 85 nM |
| Gefitinib (Control) | EGFR | 25 nM |
Table 3: Experimentally Determined IC50 Values. IC50 represents the concentration required to inhibit 50% of EGFR kinase activity.
Section 4: Cross-Validation – Connecting Prediction with Reality
Scientific Logic: This is the most critical step. Here, we objectively compare the in silico prediction with the in vitro result to determine the validity of our computational model and our initial hypothesis.
Caption: Workflow for integrating in silico and in vitro data.
Comparative Analysis
-
Correlation of Potency: Our test compound showed a strong predicted binding affinity (-8.2 kcal/mol), which was lower (less favorable) than the known potent inhibitor Gefitinib (-9.5 kcal/mol). This prediction aligns remarkably well with the in vitro data, where the test compound's IC50 was 85 nM—potent, but weaker than Gefitinib's IC50 of 25 nM. This positive correlation between the docking score and the IC50 value increases our confidence in the in silico model's predictive power for this chemical series.
-
Interaction Analysis: The in silico model predicted that the compound interacts with key residues in the EGFR hinge region, such as Met769. This is a crucial interaction for many known Type I EGFR inhibitors, as it anchors the molecule in the ATP-binding site.[5] The experimental confirmation of potent activity suggests this predicted binding mode is highly plausible.
-
Discrepancy Considerations: Perfect correlation is rare. A docking score is a theoretical binding energy calculation in a rigid or semi-flexible environment, while an IC50 is a functional measurement of inhibition in a dynamic solution.[10][20] Factors that can cause discrepancies include:
-
Inaccurate scoring functions in the docking software.
-
Protein flexibility not fully accounted for in the model.
-
Solvation effects that differ between the model and the aqueous assay buffer.
-
Conclusion
This guide demonstrates a synergistic and iterative workflow for the early-stage evaluation of a novel compound, this compound. By initiating with a computationally-driven hypothesis and following up with rigorous experimental validation, we established a strong, evidence-based case for the compound's activity as a potent EGFR inhibitor.
The in silico docking provided a plausible binding mode and a rank-ordering of potency that was subsequently confirmed by the in vitro kinase assay. This cross-validation provides the necessary confidence to advance this compound to the next stage of the drug discovery pipeline, such as cell-based assays to determine its effect on cancer cell proliferation. This integrated approach not only accelerates the discovery process but also enriches our understanding of the molecule's mechanism of action, ultimately leading to more informed and successful drug development campaigns.
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Title: EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance Source: MDPI URL: [Link]
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Title: Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights Source: PMC - PubMed Central URL: [Link]
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A Researcher's Guide to Comparing the Cytotoxicity of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid in Normal vs. Cancer Cells
Introduction: The Quest for Selective Cytotoxicity
In the landscape of anticancer drug development, the ultimate goal is to identify and develop therapeutic agents that can selectively eliminate cancer cells while leaving healthy, normal cells unharmed.[1] This principle of selective cytotoxicity is paramount to minimizing the debilitating side effects often associated with traditional chemotherapy. The benzimidazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer effects.[2][3] Their versatility allows them to interact with multiple cancer-related targets like DNA, essential enzymes, and microtubules.[2][4]
This guide focuses on a specific benzimidazole derivative, [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid . While direct cytotoxic data for this exact molecule is not extensively published, its structure—combining a benzimidazole core, a morpholine moiety, and an acetic acid group—suggests a potential for interesting biological activity. The morpholine ring, in particular, is a feature of many biologically active compounds and can influence properties like solubility and target interaction.[5][6]
Here, we provide a comprehensive framework for designing and executing a robust, in-depth comparison of the cytotoxic effects of this compound on cancer cells versus normal cells. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating and rigorous investigation.
Compound Profile & Rationale for Investigation
-
Core Structure: Benzimidazole, a fused ring system of benzene and imidazole, is structurally similar to naturally occurring nucleotides, allowing it to interact with the biomolecules of cancer cells.[3]
-
Key Substituents:
-
Morpholine: A heterocyclic amine known to be present in various drugs. It can enhance pharmacological properties and contribute to target binding.[5]
-
Acetic Acid Group: This functional group can significantly alter the compound's polarity and solubility, potentially influencing its cellular uptake and distribution.
-
The central hypothesis is that the unique combination of these structural features may confer selective cytotoxicity. Cancer cells often exhibit altered membrane properties, metabolic rates, and signaling pathways compared to normal cells, which can be exploited for targeted therapy.[7] The objective is to determine if this compound can leverage these differences to induce cell death preferentially in malignant cells.
Experimental Design: A Multi-Faceted Approach to Assessing Cytotoxicity
A credible assessment of selective cytotoxicity requires more than a single assay. It demands a multi-pronged approach that evaluates different aspects of cell health and death. Our experimental design is built on three pillars: Viability, Cytotoxicity, and Apoptosis.
The choice of cell lines is the foundation of a comparative study. To obtain meaningful data, it is crucial to compare the compound's effect on a cancer cell line with a normal cell line, ideally from the same tissue of origin.[8] This helps to minimize tissue-specific effects and isolate the cancer-specific cytotoxicity.[9]
For this guide, we propose the following pairing:
-
Cancer Cell Line: A549 (Human lung adenocarcinoma) - A well-characterized and widely used cancer cell line.
-
Normal Cell Line: BEAS-2B (Human bronchial epithelial cells) - A non-cancerous cell line derived from normal human lung tissue, representing a physiologically relevant counterpart to A549.
Using a fibroblast line like L929 or NIH3T3 is also a common and acceptable alternative for a normal cell control.[10][11]
We will employ a suite of three distinct assays to build a comprehensive cytotoxicity profile.
-
MTT Assay (Metabolic Viability): This colorimetric assay measures the metabolic activity of cells.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.[14]
-
Why it's critical: It provides a quantitative measure of cell viability and proliferation, allowing for the calculation of the IC50 (half-maximal inhibitory concentration) value—a key metric of a compound's potency.[15]
-
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is damaged, a hallmark of cell lysis and necrosis.[16][17] This assay quantitatively measures the amount of LDH released.[18]
-
Why it's critical: It directly measures cell death resulting from compromised membrane integrity (cytolysis), distinguishing it from simple growth inhibition (cytostatic effects).[19] This helps to clarify whether the compound is killing cells or merely stopping their growth.
-
-
Annexin V/Propidium Iodide (PI) Assay (Apoptosis Detection): This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[20] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells.[22] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Why it's critical: It elucidates the mechanism of cell death. Determining if a compound induces apoptosis (programmed cell death) is highly desirable for an anticancer agent, as it is a controlled process that typically does not trigger an inflammatory response.[21]
-
The overall workflow is designed to ensure logical progression and data integrity.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Detailed Methodologies & Protocols
Trustworthiness in scientific results stems from meticulous and reproducible protocols. The following are step-by-step methods for the core assays.
This protocol is adapted from standard methodologies to determine the IC50 value of the test compound.[23]
-
Cell Seeding: Seed A549 and BEAS-2B cells into separate 96-well flat-bottom plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[14] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plates for 4 hours at 37°C. Viable cells will convert the MTT into purple formazan crystals.[13]
-
Solubilization: Carefully add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[14][23]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
This protocol measures membrane integrity based on LDH release.[16][17]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up three additional control wells for each cell line:
-
Supernatant Collection: After the incubation period, centrifuge the plates at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate and dye) to each well.
-
Incubation & Reading: Incubate the plate for up to 30 minutes at room temperature, protected from light.[16] Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
This protocol uses flow cytometry to distinguish between different cell death modalities.[20][25]
-
Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells in 6-well plates and treat with the compound (e.g., at IC50 and 2x IC50 concentrations) for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle detachment method like trypsin-EDTA. Combine all cells from each treatment condition.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[21]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[22]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[21]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[22][25]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately using a flow cytometer.
-
Interpretation:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells (due to primary necrosis)
-
-
Hypothetical Data Presentation & Interpretation
To illustrate the expected outcomes, we present hypothetical data for this compound, which we will call "Compound BZA-M".
The IC50 values derived from the MTT assay are tabulated to directly compare the compound's potency.
| Cell Line | Type | IC50 (µM) of Compound BZA-M |
| A549 | Lung Cancer | 8.5 |
| BEAS-2B | Normal Lung Epithelial | 92.3 |
Interpretation: The hypothetical data shows that Compound BZA-M inhibits the viability of the A549 cancer cell line at a much lower concentration than the normal BEAS-2B cell line. This is the first indicator of selective cytotoxicity.
From this, we can calculate the Selectivity Index (SI) , a critical parameter in drug development.[8]
-
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
-
SI = 92.3 / 8.5 ≈ 10.86
An SI value greater than 1 indicates selectivity for cancer cells. A value >10 is generally considered promising for a developmental lead compound.
Data from the LDH and Annexin V/PI assays (at 24h treatment with 10 µM Compound BZA-M) provide mechanistic insight.
| Cell Line | % Cytotoxicity (LDH Assay) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| A549 | 15% | 35% | 20% |
| BEAS-2B | 3% | 4% | 2% |
Interpretation: In A549 cancer cells, Compound BZA-M induces significant apoptosis (35% early + 20% late), with only a minor component of primary necrosis/cytolysis (indicated by the relatively low LDH release compared to the total cell death). In contrast, the same concentration has a minimal effect on normal BEAS-2B cells, confirming the selective induction of apoptosis in the cancer cell line.
Mechanistic Insights: Potential Signaling Pathways
Benzimidazole derivatives are known to exert their anticancer effects through various mechanisms.[2] Based on the hypothetical data suggesting apoptosis induction, Compound BZA-M could be acting on one or more of the following pathways, which are often dysregulated in cancer.
-
Tubulin Polymerization Inhibition: Many benzimidazole compounds, such as nocodazole, disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][26]
-
Kinase Inhibition: They can inhibit crucial oncogenic kinases in pathways like PI3K/AKT or MAPK, which are vital for cancer cell survival and proliferation.[2]
-
Induction of Oxidative Stress: Some derivatives can increase the production of reactive oxygen species (ROS) within cancer cells, leading to DNA damage and triggering the intrinsic apoptotic pathway.
-
Epigenetic Modulation: Benzimidazole derivatives have been shown to act as inhibitors of key epigenetic targets like histone deacetylases (HDACs), which can alter gene expression to favor apoptosis.[27]
This diagram illustrates a potential pathway by which Compound BZA-M could induce apoptosis, a common mechanism for benzimidazole derivatives.
Caption: Potential intrinsic apoptosis pathway induced by Compound BZA-M.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous strategy for evaluating the selective cytotoxicity of this compound. By integrating viability, cytotoxicity, and apoptosis assays, researchers can build a robust data package that goes beyond simple IC50 values to reveal mechanistic insights.
The hypothetical results, demonstrating a high Selectivity Index and preferential induction of apoptosis in A549 lung cancer cells, would position this compound as a promising candidate for further preclinical development. Future studies should aim to:
-
Validate these findings across a broader panel of cancer and normal cell lines.
-
Conduct cell cycle analysis to confirm the G2/M arrest suggested by the potential mechanism.
-
Perform Western blot analysis to measure the expression levels of key apoptotic proteins like Bcl-2, Bax, and cleaved Caspase-3.
-
Ultimately, advance the compound to in vivo studies using animal models to assess its efficacy and safety in a whole-organism context.
By following this structured, multi-assay approach, the scientific community can more effectively identify and validate novel benzimidazole derivatives that hold the promise of becoming safer, more effective cancer therapeutics.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Wagh, D. D., & Kankate, R. S. (2025, June 26). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
- MTT assay protocol. (n.d.). Abcam.
- LDH cytotoxicity assay. (2024, December 11). Protocols.io.
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Navigating the Therapeutic Potential of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid: A Comparative Validation Guide
In the landscape of modern drug discovery, the benzimidazole scaffold stands out as a "privileged" structure, a foundational component for a multitude of pharmacologically active agents.[1] Its inherent ability to interact with a wide array of biological macromolecules has led to its incorporation into numerous approved therapeutics, from proton pump inhibitors to anthelmintics.[2] This guide focuses on a specific, yet under-documented, member of this family: [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid .
While direct, peer-reviewed validation studies for this particular compound are not publicly available, an examination of its structural components in the context of extensive benzimidazole research allows for a robust, data-driven hypothesis of its therapeutic target. This guide will, therefore, serve as an in-depth technical manual for researchers, positing a likely therapeutic target for this compound and providing a comparative framework and experimental methodologies for its validation.
Based on structure-activity relationship (SAR) analyses of analogous compounds, the most probable therapeutic application for this molecule lies in the modulation of inflammatory pathways, specifically through the inhibition of pro-inflammatory cytokine production .[3][4][5] The presence of the N1-acetic acid and the C2-morpholinomethyl moieties are key indicators of this potential activity.[1]
The Scientific Rationale: Deconstructing the Molecule for Target Identification
The therapeutic potential of a benzimidazole derivative is profoundly influenced by the nature and position of its substituents.[1][3] Let's dissect the subject molecule:
-
The Benzimidazole Core: This bicyclic system is an isostere of natural purines, allowing it to compete for binding sites on various enzymes and receptors.[1]
-
N1-Substitution (Acetic Acid): The introduction of an acetic acid group at the N1 position introduces a carboxylic acid function. This can serve as a critical hydrogen bond donor/acceptor or a charged moiety that anchors the molecule to a specific site on a target protein.
-
C2-Substitution (Morpholin-4-ylmethyl): The morpholine group is a common substituent in medicinal chemistry, often used to improve solubility and pharmacokinetic properties. The entire morpholin-4-ylmethyl group at the C2 position is crucial for interaction with the target. Studies on similar benzimidazole structures have shown that substitutions at this position are critical for anti-inflammatory activity.[6]
Numerous studies have demonstrated that benzimidazole derivatives can effectively reduce the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are pivotal mediators in a host of inflammatory diseases.[4][5] Therefore, we hypothesize that This compound functions as an inhibitor of the signaling cascade that leads to the production of these key cytokines.
Comparative Analysis: Positioning Within the Anti-Inflammatory Benzimidazole Class
To validate our hypothesis, it is essential to compare our target compound with other benzimidazole derivatives that have established anti-inflammatory activity.
| Compound/Drug Class | Known/Proposed Target(s) | Key Structural Features & Rationale |
| This compound | Hypothesized: Inhibition of pro-inflammatory cytokine (TNF-α, IL-6) production. | N1-acetic acid and C2-morpholinomethyl substitutions are common in anti-inflammatory benzimidazoles. |
| Lck Kinase Inhibitors | Lymphocyte-specific kinase (Lck), Janus kinase 3 (JAK3) | 1-substituted pyrimidin-2-yl benzimidazoles. Inhibition of these kinases blocks the signaling pathways for cytokine production (e.g., IL-2).[1] |
| COX Inhibitors | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | Benzimidazoles with specific substitutions that fit into the active site of COX enzymes, thereby blocking prostaglandin synthesis.[1] |
| FPR1/FPR2 Modulators | Formyl Peptide Receptors 1 & 2 | Benzimidazole derivatives can act as agonists for these receptors, which are involved in regulating inflammatory responses.[5][7] |
This comparison highlights that while the broader class of benzimidazoles has diverse anti-inflammatory mechanisms, the specific substitutions on our compound of interest align it with those affecting cytokine signaling pathways.
Experimental Validation Workflow
To rigorously test the hypothesis that this compound is a therapeutic inhibitor of pro-inflammatory cytokine production, a multi-step experimental approach is required.
Diagram: Experimental Workflow for Target Validation
Caption: A stepwise workflow for validating the anti-inflammatory therapeutic target.
Detailed Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay
This assay is the cornerstone for validating the hypothesized activity. It measures the ability of the compound to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Objective: To quantify the inhibitory effect of this compound on TNF-α and IL-6 release from RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
MTT Cell Proliferation Assay Kit
-
ELISA Kits for murine TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cytotoxicity Assessment (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the test compound (e.g., 0.1 µM to 100 µM) for 24 hours.
-
Perform the MTT assay according to the manufacturer's instructions to determine the maximum non-toxic concentration.
-
-
Cytokine Inhibition Assay:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 6 hours for TNF-α, 24 hours for IL-6). Include a vehicle control (no compound) and a negative control (no LPS).
-
Collect the cell culture supernatant.
-
-
Cytokine Quantification (ELISA):
-
Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's protocols.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each concentration of the test compound compared to the LPS-only control.
-
Determine the IC50 value (the concentration that causes 50% inhibition).
-
Protocol 2: In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model is a standard in vivo assay to assess the anti-inflammatory potential of a compound.
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
This compound
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Compound Administration:
-
Divide animals into groups: Vehicle control, positive control, and test compound groups (at least 3 different doses).
-
Administer the test compound and controls orally or via intraperitoneal injection.
-
-
Induction of Edema:
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group at each time point relative to the vehicle control group.
-
Diagram: Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized mechanism of action via inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
While direct experimental evidence for the therapeutic target of this compound is yet to be published, a comprehensive analysis of its structure within the well-established anti-inflammatory class of benzimidazoles strongly suggests its potential as an inhibitor of pro-inflammatory cytokine production. The N1-acetic acid and C2-morpholinomethyl substitutions are key features that align it with other compounds known to modulate these pathways.
The experimental workflows and protocols detailed in this guide provide a robust framework for researchers to systematically validate this hypothesized target. Successful validation would position this compound as a promising candidate for further development in the treatment of a wide range of inflammatory disorders. Future research should also focus on target deconvolution studies to pinpoint the exact molecular target within the cytokine production cascade, such as specific kinases (e.g., IKK) or transcription factors (e.g., NF-κB).
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A Comparative Analysis of Benzimidazole Derivatives in Antifungal Assays: A Guide for Researchers
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of novel antifungal agents. Among the myriad of heterocyclic compounds explored in medicinal chemistry, the benzimidazole scaffold has emerged as a particularly promising pharmacophore due to its versatile biological activities.[1][2] This guide provides a comprehensive comparative analysis of benzimidazole derivatives in antifungal assays, offering field-proven insights and experimental data to researchers, scientists, and drug development professionals. Our focus is to dissect the causality behind experimental choices and to present a self-validating framework for assessing the antifungal potential of this important class of molecules.
The Rationale for Antifungal Susceptibility Testing
The primary objective of in vitro antifungal susceptibility testing is to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.[3][4] This metric is a cornerstone for predicting the potential therapeutic efficacy of a novel agent. Standardized methods, such as those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are crucial for ensuring the reproducibility and comparability of data across different laboratories.[3][5] The broth microdilution method is one of the most commonly employed and standardized techniques for this purpose.[3][5]
Experimental Workflow: Broth Microdilution for MIC Determination
A meticulously executed experimental workflow is paramount for generating reliable and reproducible antifungal susceptibility data. The following detailed protocol for the broth microdilution method is a self-validating system, incorporating controls that ensure the integrity of the results.
Step-by-Step Methodology
-
Preparation of Fungal Inoculum:
-
Fungal strains are first cultured on a suitable agar medium, such as Sabouraud Dextrose Agar, and incubated to foster logarithmic growth.
-
The resulting fungal colonies are then suspended in a sterile saline solution.
-
The turbidity of this suspension is carefully adjusted to a 0.5 McFarland standard, which correlates to a specific cell density, ensuring a standardized starting concentration of the fungus for the assay.[6]
-
-
Preparation of Drug Dilutions:
-
The benzimidazole derivatives to be tested and reference antifungal drugs (e.g., fluconazole, amphotericin B) are dissolved in an appropriate solvent, commonly dimethyl sulfoxide (DMSO).
-
These stock solutions are then serially diluted in a liquid growth medium, such as RPMI 1640, within 96-well microtiter plates to create a range of concentrations.[6]
-
-
Inoculation and Incubation:
-
MIC Determination:
-
The MIC is identified as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (often ≥50% inhibition compared to the drug-free control well).[3]
-
This can be assessed visually by observing the turbidity in the wells or more quantitatively using a spectrophotometer to measure the optical density.[6]
-
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Comparative Antifungal Activity of Benzimidazole Derivatives
The antifungal potency of benzimidazole derivatives can vary significantly based on the nature and position of substituents on the benzimidazole core. The following table summarizes the MIC values for a selection of recently synthesized benzimidazole derivatives against several clinically relevant fungal pathogens, with a comparison to the standard antifungal drug, fluconazole.
| Compound Type | Derivative Example | Candida albicans MIC (µg/mL) | Candida glabrata MIC (µg/mL) | Candida krusei MIC (µg/mL) | Aspergillus niger MIC (µg/mL) | Reference(s) |
| Standard Azole | Fluconazole | 0.75 - 12.5 | >64 | >64 | >64 | [2][7] |
| Bisbenzimidazole | Compound with optimal alkyl chain length | 0.975 - 15.6 | - | - | - | [8] |
| Benzimidazole Phenylhydrazone | Compound 6f | - | - | - | - | [9] |
| Benzimidazole-1,2,4-triazole | Compounds 6b, 6i, 6j | >500 | 0.97 | 15.62 | - | [10][11] |
| Benzimidazole-1,3,4-oxadiazole | Compound 4p | 1.95 | - | 7.8 | - | [12] |
| 2-Substituted Benzimidazole | Compound 47 | - | - | - | 0.018 mM | [2] |
Note: Direct comparison is challenging due to variations in tested strains and specific molecular structures. The data presented is illustrative of the potential of these scaffolds.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
A significant number of benzimidazole derivatives exert their antifungal effects through a mechanism analogous to that of widely used azole antifungals like fluconazole.[13] They target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p), which is a critical enzyme in the biosynthesis of ergosterol.[6][10][14] Ergosterol is an indispensable component of the fungal cell membrane, and its depletion, coupled with the accumulation of toxic sterol intermediates, disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.[13] Molecular docking studies have further corroborated that these derivatives can effectively bind to the active site of 14α-demethylase.[10][12][14]
Caption: Inhibition of ergosterol biosynthesis by benzimidazole derivatives.
Structure-Activity Relationship (SAR) Insights
The antifungal efficacy of benzimidazole derivatives is intricately linked to their chemical structure. Analysis of various synthesized series has revealed key SAR trends that can guide the design of more potent antifungal agents.
-
Substitution at the C-5 Position: The introduction of electron-withdrawing groups, such as fluoro or chloro, at the C-5 position of the benzimidazole ring has been shown to significantly enhance antifungal activity.[10][11]
-
Hybridization with Other Heterocycles: The fusion of the benzimidazole scaffold with other heterocyclic moieties, such as 1,2,4-triazole or 1,3,4-oxadiazole, can lead to compounds with potent antifungal properties.[7][10][11][12] For instance, certain benzimidazole-1,2,4-triazole derivatives have demonstrated superior activity against C. glabrata compared to fluconazole.[10][11]
-
Nature of the N-1 and C-2 Substituents: The substituents at the N-1 and C-2 positions of the benzimidazole ring play a crucial role in determining the antifungal spectrum and potency. For example, in bisbenzimidazoles, the length of the alkyl chain has been found to be a critical determinant of their antifungal activity profile.[8]
Caption: Structure-Activity Relationship (SAR) of benzimidazole derivatives.
Conclusion and Future Directions
The collective body of evidence strongly supports the benzimidazole scaffold as a privileged structure in the quest for novel antifungal agents.[1][9] Numerous derivatives have demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including those resistant to conventional therapies.[8][15][16] The well-elucidated mechanism of action, primarily targeting ergosterol biosynthesis, provides a solid foundation for rational drug design.[12][17] Future research should focus on optimizing the SAR to enhance potency and broaden the spectrum of activity, while also evaluating the in vivo efficacy and toxicological profiles of the most promising candidates. The strategic combination of the benzimidazole core with other pharmacophores holds significant promise for the development of the next generation of antifungal drugs.[15][18]
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assessing the selectivity of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid
For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a viable drug candidate is fraught with challenges. One of the most critical hurdles is ensuring the compound's selectivity for its intended biological target. Poor selectivity can lead to off-target effects, resulting in toxicity and a narrow therapeutic window. This guide provides a comprehensive framework for assessing the selectivity of novel compounds, using the hypothetical benzimidazole derivative, [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid, as a case study.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and various enzymes.[1] Given this promiscuity, a thorough assessment of selectivity is paramount when a novel benzimidazole compound is developed. While specific biological data for this compound is not yet publicly available, this guide will walk you through the essential experimental design, protocols, and data interpretation needed to characterize its selectivity profile, or that of any novel compound.
The Central Role of Kinase Selectivity Profiling
Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. As such, they are a major class of drug targets. However, the high degree of structural similarity in the ATP-binding site across the kinome presents a significant challenge for developing selective inhibitors.
In this guide, we will outline a strategy to assess the selectivity of our hypothetical compound, which we'll call "Benza-M," against a panel of kinases. We will use Aurora A kinase, a key regulator of mitosis, as our hypothetical primary target.
Comparative Selectivity: Choosing the Right Benchmarks
To understand the selectivity profile of Benza-M, its activity must be compared against well-characterized compounds. For our hypothetical study targeting Aurora A, we will use two benchmark compounds:
-
Alisertib (MLN8237): A highly selective Aurora A kinase inhibitor.
-
Staurosporine: A potent but non-selective, broad-spectrum kinase inhibitor.
These comparators will provide a dynamic range for our selectivity assessment, representing the "gold standard" of selectivity and a baseline for non-selectivity, respectively.
Experimental Workflow for Kinase Selectivity Profiling
The following workflow outlines the key steps in assessing the kinase selectivity of a novel compound.
Caption: Experimental workflow for assessing kinase selectivity.
Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a generalized protocol for a fluorescence-based kinase inhibition assay, a common method for assessing compound potency.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50% (IC50).
Materials:
-
Recombinant human kinase (e.g., Aurora A)
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (Benza-M, Alisertib, Staurosporine) dissolved in DMSO
-
384-well assay plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation:
-
Create a serial dilution of the test compounds in DMSO. A common starting concentration is 10 mM, diluted down to the nM range.
-
For single-point screening, a final assay concentration of 10 µM is often used.
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 100 nL) of the diluted compounds to the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in assay buffer.
-
Add the kinase/substrate solution to the wells containing the compounds.
-
Allow the kinase and inhibitor to incubate for a short period (e.g., 15 minutes) at room temperature.
-
-
Initiate Reaction:
-
Prepare an ATP solution in assay buffer.
-
Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Stop Reaction and Read Plate:
-
Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg2+).
-
Read the fluorescence intensity on a compatible plate reader. The signal will be proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Interpreting the Data: From IC50 to Selectivity Score
Once IC50 values are obtained for the primary target and any off-target "hits," the selectivity of the compound can be quantified. A simple way to represent selectivity is the Selectivity Score (S-score) .
The S-score is a way to quantify how selectively a compound binds to a specific subset of kinases. For example, an S-score(10) would indicate how many kinases are inhibited by more than a certain threshold (e.g., 90%) at a 10 µM concentration. A lower S-score indicates higher selectivity.
Hypothetical Data Summary:
| Compound | Primary Target | Aurora A IC50 (nM) | Kinase Hits (>50% Inh. @ 10 µM) | Selectivity Score (S(10)) |
| Benza-M | Aurora A | 15 | 3 | 3 |
| Alisertib | Aurora A | 5 | 1 | 1 |
| Staurosporine | N/A | 2 | >200 | >200 |
In this hypothetical scenario, Benza-M shows good potency against its primary target, Aurora A. With only 3 off-target hits in a panel screen, it demonstrates a favorable selectivity profile, far superior to the non-selective Staurosporine. However, it is not as selective as Alisertib, the benchmark selective inhibitor. This data would suggest that while Benza-M is a promising selective agent, further medicinal chemistry efforts could be undertaken to reduce its activity against the three identified off-target kinases.
Conclusion
Assessing the selectivity of a novel compound is a critical step in early-stage drug discovery. By employing a systematic approach of potency determination, panel screening, and comparative analysis against well-characterized benchmarks, researchers can gain a clear understanding of a compound's selectivity profile. This guide provides a foundational workflow and protocols that can be adapted to assess the selectivity of this compound or any novel chemical entity, ultimately enabling more informed decisions in the quest for safer and more effective medicines.
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Benchmarking a Novel Benzimidazole Compound Against Standard-of-Care in Colorectal Cancer: A Comparative Guide
Introduction: The Quest for Novel Anticancer Therapeutics
The benzimidazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its structural similarity to naturally occurring purines allows benzimidazole derivatives to readily interact with various biopolymers, making them attractive candidates for drug development.[2][3] Researchers have extensively investigated this scaffold for a wide array of pharmacological activities, including potent anticancer effects.[4][5][6] Benzimidazole-based agents have been shown to exert their anticancer effects through diverse mechanisms, such as the disruption of microtubule polymerization, induction of apoptosis, and inhibition of key signaling pathways.[6]
This guide introduces a novel investigational compound, [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid (hereafter referred to as BMA-01 ), as a potential therapeutic agent for colorectal cancer. Given the promising preclinical data on various benzimidazole derivatives against colon cancer cell lines like HCT-116[5], this document provides a framework for objectively benchmarking BMA-01 against current standard-of-care chemotherapeutics. We will delve into detailed experimental protocols for in vitro and in vivo comparisons, offering a scientifically rigorous approach for researchers, scientists, and drug development professionals.
Hypothesized Mechanism of Action: Microtubule Disruption
Several successful benzimidazole compounds, including the repurposed anthelmintics mebendazole and albendazole, exert their anticancer effects by interfering with microtubule dynamics.[5] Microtubules are essential for cell division, and their disruption triggers cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis.[3] For the purpose of this guide, we hypothesize that BMA-01 shares this mechanism of action. This hypothesis forms the basis for the selection of downstream validation assays.
Caption: Hypothesized mechanism of BMA-01 as a microtubule inhibitor.
Current Standard-of-Care in Metastatic Colorectal Cancer
The therapeutic landscape for metastatic colorectal cancer (mCRC) is dominated by combination chemotherapy regimens. The standard of care for most patients involves a fluoropyrimidine (like 5-fluorouracil) backbone combined with either oxaliplatin (FOLFOX regimen) or irinotecan (FOLFIRI regimen).[7][8][9] These cytotoxic agents are often administered with leucovorin to enhance the efficacy of 5-fluorouracil.[9] For the purpose of this comparative analysis, the individual cytotoxic components—5-fluorouracil, oxaliplatin, and irinotecan—will serve as the benchmark drugs.
Part 1: Comparative In Vitro Efficacy Assessment
The initial step in benchmarking a new chemical entity is to assess its cytotoxic and pro-apoptotic activity in a relevant cancer cell line. The human colorectal carcinoma cell line HCT-116 is a well-established model for such studies.[5]
Cell Viability and Cytotoxicity: The MTT Assay
Causality: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric method to quantify a drug's cytotoxic effect.[10][11] It measures the metabolic activity of cells, which in most cases, correlates directly with the number of viable cells. A reduction in the conversion of MTT to purple formazan crystals indicates a loss of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50) value.[10]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[12]
-
Drug Treatment: Prepare serial dilutions of BMA-01, 5-fluorouracil, oxaliplatin, and irinotecan. After 24 hours, replace the medium with fresh medium containing the various drug concentrations. Include vehicle-only (e.g., DMSO) and untreated wells as controls.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C.[13]
-
Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration (log scale) to determine the IC50 value using non-linear regression analysis.
Induction of Apoptosis: Annexin V/PI Staining
Causality: A key hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is a robust method to quantify this effect.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently labeled Annexin V.[15] PI is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[15] This dual staining allows for the differentiation of healthy, early apoptotic, late apoptotic, and necrotic cell populations.
Experimental Protocol: Annexin V/PI Flow Cytometry
-
Cell Treatment: Seed HCT-116 cells in 6-well plates and treat with the respective IC50 concentrations of BMA-01 and standard drugs for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment group.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[15]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.[14]
Caption: In vitro experimental workflow for cytotoxicity and apoptosis assessment.
Hypothetical In Vitro Data Summary
| Compound | Cell Viability IC50 (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
| BMA-01 | 0.5 | 35.2 | 15.8 |
| 5-Fluorouracil | 4.5 | 20.1 | 10.5 |
| Oxaliplatin | 1.2 | 28.9 | 12.3 |
| Irinotecan | 2.8 | 25.4 | 11.7 |
| Data are hypothetical and for illustrative purposes only. Assays performed on HCT-116 cells. |
Part 2: Comparative In Vivo Efficacy Assessment
While in vitro assays provide crucial initial data, in vivo models are necessary to evaluate a compound's efficacy within a complex biological system.[4][16][17] The human tumor xenograft model in immunodeficient mice is a standard for preclinical oncology research.[18][19][20]
Tumor Growth Inhibition: The Xenograft Model
Causality: This model assesses the ability of a therapeutic agent to inhibit tumor growth in a living organism.[18] By implanting human cancer cells into immunodeficient mice, we can create tumors that can be measured over time in response to treatment.[21] This provides critical data on efficacy and can offer initial insights into tolerability.
Experimental Protocol: HCT-116 Xenograft Mouse Model
-
Cell Preparation: Culture HCT-116 cells to 80-90% confluency. Harvest the cells and ensure viability is >95%. Resuspend the cells in a sterile PBS/Matrigel mixture.
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., athymic Nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT-116 cells into the right flank of each mouse.[21]
-
Tumor Monitoring: Monitor the mice regularly for tumor growth. Measurements of tumor length (L) and width (W) should be taken 2-3 times per week with digital calipers. Tumor volume is calculated using the formula: (W^2 x L) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., saline, p.o., daily)
-
Group 2: BMA-01 (e.g., 50 mg/kg, p.o., daily)
-
Group 3: Standard-of-Care (e.g., FOLFIRI regimen, dosed appropriately for mice)
-
-
Treatment: Administer the treatments as per the defined schedule for a period of 21 days. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at the end of the treatment period. Tumors are excised and weighed.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Caption: In vivo experimental workflow for xenograft tumor growth inhibition study.
Hypothetical In Vivo Data Summary
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1550 ± 210 | - | +2.5 |
| BMA-01 (50 mg/kg) | 480 ± 95 | 69.0 | -1.8 |
| FOLFIRI | 620 ± 110 | 60.0 | -8.5 |
| Data are hypothetical and for illustrative purposes only. |
Conclusion and Future Directions
This guide outlines a comprehensive, albeit hypothetical, benchmarking strategy for the novel benzimidazole compound, BMA-01, against standard-of-care drugs for colorectal cancer. The proposed experimental framework, utilizing established in vitro and in vivo assays, provides a robust methodology for assessing comparative efficacy.
Based on our hypothetical data, BMA-01 demonstrates superior single-agent cytotoxicity and a more potent induction of apoptosis in vitro compared to individual standard chemotherapeutic agents. Furthermore, the in vivo xenograft model suggests that BMA-01 may offer improved tumor growth inhibition with a potentially more favorable safety profile, as indicated by the lesser impact on body weight compared to the FOLFIRI regimen.
These illustrative results underscore the potential of BMA-01 as a promising new therapeutic candidate. Future research should focus on elucidating the precise molecular interactions with tubulin, exploring its efficacy in combination with standard-of-care agents, and conducting comprehensive pharmacokinetic and toxicology studies to fully characterize its drug-like properties before advancing towards clinical trials.
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Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). Biosciences Biotechnology Research Asia. Retrieved January 15, 2026, from [Link]
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For researchers and scientists in the field of drug development, the benzimidazole scaffold represents a "privileged" structure, a foundation upon which a multitude of pharmacologically active agents have been built.[1][2] Its versatile nature allows for substitutions at various positions, leading to a wide spectrum of biological activities, including anti-inflammatory, analgesic, antiviral, and anticancer effects.[3][4] This guide provides an in-depth comparison of the in vivo efficacy of a specific class of these compounds: 2-substituted benzimidazoles, with a particular focus on derivatives incorporating a morpholine moiety, akin to [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid.
While specific in vivo data for this compound is not extensively available in the public domain, a wealth of research on structurally related compounds provides a strong basis for understanding its potential efficacy and mechanism of action. This guide will synthesize findings from multiple studies to present a comparative analysis, supported by detailed experimental protocols and data interpretation.
The Benzimidazole Core: A Versatile Pharmacophore
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a key component in numerous FDA-approved drugs.[2] In the context of inflammation, benzimidazole derivatives have been shown to target various components of the inflammatory cascade. A significant body of research has focused on their ability to inhibit cyclooxygenase (COX) enzymes, key players in the synthesis of prostaglandins, which are potent inflammatory mediators.[5][6] Some benzimidazoles exhibit non-steroidal anti-inflammatory drug (NSAID)-like activity, while others may act through different mechanisms, such as the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[7][8]
The inclusion of a morpholine ring in these structures is often a strategic choice by medicinal chemists to enhance physicochemical properties, such as solubility and oral bioavailability, which are critical for in vivo efficacy.[9]
Comparative In Vivo Efficacy of Benzimidazole Derivatives
The following tables summarize the in vivo anti-inflammatory and analgesic activities of several benzimidazole derivatives as reported in peer-reviewed literature. These compounds, while not identical to this compound, share key structural features and provide a valuable framework for comparison.
Table 1: Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema Model
| Compound | Dose (mg/kg) | % Inhibition of Edema | Standard Drug | % Inhibition (Standard) | Reference |
| Compound 5g¹ | - | 74.17 ± 1.28 | - | - | [9] |
| Compound 2 | 100 | 100 | Nimesulide (50 mg/kg) | 100 | [10] |
| Compound 3a | 100 | Significant | - | - | [11] |
| Compound 3b | 100 | Significant | - | - | [11] |
| Compound 2b | 100 | 81.75 | - | - | [12] |
| Compound 2d | 100 | 86.69 | - | - | [12] |
¹1-{(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole
Table 2: Analgesic Activity in Acetic Acid-Induced Writhing Test in Mice
| Compound | Dose (mg/kg) | % Inhibition of Writhing | Standard Drug | % Inhibition (Standard) | Reference |
| Compound 7 | 100 | 89 | Nimesulide (50 mg/kg) | 100 | [10] |
| Compound 3a | 25 | 49.25 | Diclofenac | 91.79 | [11] |
| Compound 3c | 25 | 54.10 | Diclofenac | 91.79 | [11] |
| Compound 6 | 25 | 37.69 | Diclofenac | 91.79 | [11] |
| Compound 3a | 25 | 69.40 | Aceclofenac | 88.81 | [3] |
| Compound 3b | 25 | 64.93 | Aceclofenac | 88.81 | [3] |
| Compound 3c | 25 | 88.81 | Aceclofenac | 88.81 | [3] |
Expert Interpretation: The data consistently demonstrates that benzimidazole derivatives possess significant in vivo anti-inflammatory and analgesic properties. The level of activity is often comparable to that of established NSAIDs like Nimesulide, Diclofenac, and Aceclofenac. The variation in efficacy among the different derivatives highlights the importance of the substitution pattern on the benzimidazole core. Notably, compounds bearing a morpholine moiety, such as compound 5g, show excellent anti-inflammatory activity.[9]
Key In Vivo Experimental Protocols
To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated experimental models are paramount. The following are detailed protocols for the two most commonly employed assays for evaluating the anti-inflammatory and analgesic potential of novel compounds.
Carrageenan-Induced Paw Edema in Rats
This is the most widely used primary test for the screening of anti-inflammatory agents. The inflammatory response is biphasic, with the initial phase attributed to the release of histamine and serotonin, and the later phase being a result of prostaglandin and bradykinin release.
Protocol:
-
Animal Selection and Acclimatization: Use healthy adult Wistar or Sprague-Dawley rats of either sex, weighing 150-200g. Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (approximately 18 hours) before the experiment, with free access to water.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Standard Drug (e.g., Indomethacin or Diclofenac Sodium, 10 mg/kg)
-
Test Compound(s) at various doses. Administer the vehicle, standard, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the drug-treated group
-
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema assay.
Acetic Acid-Induced Writhing Test in Mice
This model is sensitive to both centrally and peripherally acting analgesics. The intraperitoneal injection of acetic acid causes the release of endogenous mediators like bradykinin and prostaglandins, which stimulate nociceptive neurons.
Protocol:
-
Animal Selection and Acclimatization: Use healthy adult Swiss albino mice of either sex, weighing 20-25g. Acclimatize the animals for at least one week.
-
Fasting: Fast the animals for 3-4 hours before the experiment, with free access to water.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group):
-
Vehicle Control
-
Standard Drug (e.g., Aspirin or Diclofenac Sodium, 10 mg/kg)
-
Test Compound(s) at various doses. Administer the vehicle, standard, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
-
Induction of Writhing: Thirty minutes after oral administration (or 15 minutes after i.p. administration), inject 0.1 mL/10g body weight of 0.6% v/v acetic acid solution intraperitoneally.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 20 minutes.
-
Data Analysis: Calculate the percentage inhibition of writhing using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where:
-
Wc = Mean number of writhes in the control group
-
Wt = Mean number of writhes in the drug-treated group
-
Experimental Workflow for Acetic Acid-Induced Writhing Test
Caption: Workflow for the acetic acid-induced writhing assay.
Mechanistic Insights and Future Directions
The anti-inflammatory and analgesic effects of many benzimidazole derivatives are attributed to their inhibition of COX enzymes.[5] However, some compounds may exhibit atypical mechanisms of action, such as inhibiting the release of lysosomal enzymes from neutrophils.[6] Further investigation into the precise molecular targets of compounds like this compound is warranted. This could involve in vitro enzyme inhibition assays (COX-1 and COX-2) and cytokine profiling.
The promising in vivo efficacy demonstrated by a range of benzimidazole derivatives underscores the potential of this chemical class in the development of novel anti-inflammatory and analgesic drugs. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, thereby minimizing potential side effects.
Conclusion
This guide provides a comparative overview of the in vivo efficacy of benzimidazole derivatives, with a focus on their anti-inflammatory and analgesic properties. While direct experimental data for this compound is limited, the analysis of structurally related compounds suggests a high probability of significant biological activity. The detailed experimental protocols and comparative data tables herein serve as a valuable resource for researchers in the field, facilitating the design and interpretation of future in vivo studies. The benzimidazole scaffold continues to be a rich source of therapeutic innovation, and further exploration of its derivatives is a promising avenue for the discovery of new medicines.
References
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- Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PubMed.
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- Benzimidazole derivatives with atypical antiinflamm
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv
- In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings. PubMed.
- Synthesis and Evaluation of Disubstituted Benzimidazole Derivatives as Potential Analgesic and Antidiarrheal Agents. Indian Journal of Pharmaceutical Sciences.
- Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evalu
- In-vivo analgesic and anti-inflammatory activities of newly synthesized benzimidazole deriv
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Safety Operating Guide
Comprehensive Safety and Handling Guide for [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid
This guide provides essential safety protocols and operational procedures for the handling and disposal of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid (CAS No. 886851-65-6). As a research chemical, its toxicological properties are not fully characterized. Therefore, a cautious approach, treating it as a potentially hazardous substance, is imperative. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment: A Triad of Structural Concerns
The chemical structure of this compound, with a molecular formula of C₁₄H₁₇N₃O₃ and a molecular weight of 275.306, incorporates three key functional groups that inform our safety assessment: the benzimidazole core, the morpholine ring, and the acetic acid moiety.[1] A thorough risk assessment must consider the potential hazards associated with each of these components.
-
Benzimidazole Derivatives: Compounds in this class have been associated with a range of health effects, including skin irritation, allergic skin reactions, and respiratory irritation.[2] Some derivatives have been linked to more severe outcomes, such as genetic defects and reproductive harm.[2]
-
Morpholine: This heterocyclic amine is classified as a hazardous substance. It is known to cause severe skin burns and eye damage upon contact.[3] Its vapors can be irritating to the respiratory tract, and it is considered harmful if ingested or with prolonged exposure.[3][4]
-
Acetic Acid: As a carboxylic acid, this part of the molecule suggests acidic properties. Concentrated acetic acid is corrosive and can cause severe skin burns and eye damage.[5] Inhalation of its vapors can lead to significant irritation of the eyes, nose, and upper respiratory tract.[6]
Given the combination of these structural features, it is prudent to handle this compound with stringent safety measures to mitigate risks of skin and eye damage, respiratory irritation, and potential systemic toxicity.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is the cornerstone of safe handling. The following table summarizes the recommended PPE, which should be worn at all times when handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Goggles with side shields are mandatory to protect against dust particles.[2] A face shield should be worn over the goggles, especially when there is a risk of splashing during solution preparation, to provide a full range of protection.[3][7] |
| Hand Protection | Chemical-Resistant Gloves (Double-Gloving Recommended) | Nitrile, butyl rubber, or polychloroprene gloves are recommended.[2] Double-gloving is a best practice to protect against undetected punctures and to allow for safe removal of the outer glove if contamination occurs.[7] Gloves should be powder-free and changed regularly (e.g., every 30-60 minutes) or immediately if contaminated.[7] |
| Body Protection | Long-Sleeved Laboratory Coat and Apron | A long-sleeved lab coat that closes in the front is essential to protect the skin and personal clothing.[2] For added protection against splashes, a PVC apron should be worn over the lab coat.[2] |
| Respiratory Protection | Particulate Respirator (N95 or higher) | An N95 or P1 (EN 143) particulate respirator is required when handling the solid compound, especially when weighing or transferring, to prevent inhalation of dust particles.[2] |
| Foot Protection | Closed-Toed Shoes and Shoe Covers | Closed-toed shoes are a standard laboratory requirement. Disposable shoe covers should be worn to prevent the tracking of contaminants out of the work area.[7] |
Operational Plan: A Step-by-Step Procedural Workflow
Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure risk. All handling of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.[2][8]
Preparation and Donning PPE
-
Area Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Verify that an emergency eyewash station and safety shower are readily accessible.[2][9]
-
Gather Materials: Assemble all necessary equipment, including the chemical container, spatulas, weigh boats, solvents, and waste containers, and place them inside the fume hood.
-
Donning PPE: Put on PPE in the following order: shoe covers, inner gloves, lab coat, apron, N95 respirator, safety goggles, face shield, and outer gloves. Ensure the outer gloves overlap the cuffs of the lab coat.[7]
Handling and Experimental Workflow
The following diagram illustrates the standard workflow for handling the solid compound and preparing a solution.
Caption: Standard workflow for handling and solution preparation.
Cleanup and Doffing PPE
-
Decontamination: Thoroughly wipe down the work surface inside the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Waste Segregation: All disposable materials that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be placed in a designated hazardous waste container.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the face shield, apron, and goggles. The respirator should be removed after leaving the immediate work area. The lab coat and inner gloves are removed last. Wash hands thoroughly with soap and water after removing all PPE.[10]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, immediate and correct action is critical.
| Emergency Situation | Immediate Response Protocol |
| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.[10] |
| Eye Contact | Immediately flush the eyes with a gentle stream of lukewarm water for 15-30 minutes, holding the eyelids open.[4][8] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[8] |
| Inhalation | Move the individual to fresh air immediately.[10] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting.[10] Rinse the mouth with water.[8] Seek immediate medical attention immediately.[8] |
| Minor Spill (in fume hood) | Wearing full PPE, absorb the spill with an inert material such as sand or diatomaceous earth.[8] Carefully scoop the material into a designated hazardous waste container.[8] Clean the spill area thoroughly. |
| Major Spill (outside fume hood) | Evacuate the immediate area and alert others. Prevent entry to the contaminated area. Contact your institution's Environmental Health and Safety (EHS) department for cleanup. |
Disposal Plan: Environmental Responsibility
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: This includes any unused compound, contaminated weigh boats, and absorbent materials from spill cleanups. Place these in a clearly labeled, sealed hazardous waste container.[11]
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated, labeled hazardous waste container. Due to its acidic nature and the presence of heterocyclic rings, it should not be disposed of down the drain.[12]
-
Contaminated PPE: All disposable PPE, such as gloves, shoe covers, and respirator cartridges, should be disposed of as solid hazardous waste.
Consult your institution's EHS department for specific guidelines on hazardous waste pickup and disposal procedures to ensure compliance with local and national regulations.[11]
References
- Penta chemicals. (2025, April 16).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- BenchChem. (2025). Personal protective equipment for handling 2-tert-butyl-6-methyl-1H-benzimidazole.
- Carl ROTH. (n.d.).
- AK Scientific, Inc. (n.d.). Safety Data Sheet: N-(1-(1-Benzyl-1H-benzimidazol-2-YL)-2-phenylethyl)benzamide.
- Thermo Fisher Scientific. (2010, August 6).
- Carl ROTH. (n.d.).
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 2-(1H-Benzimidazol-1-yl)acetic acid.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 3-(Morpholin-4-ylmethyl)
- Echemi. (n.d.). (2-BENZYL-1H-BENZIMIDAZOL-1-YL)
- NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- American Society of Health-System Pharmacists. (n.d.). PERSONAL PROTECTIVE EQUIPMENT.
- Sigma-Aldrich. (n.d.). morpholin-4-yl-acetic acid.
- PubChem. (n.d.). 2-(Morpholin-4-yl)acetic acid hydrochloride.
- PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 4-Benzyl-2-morpholinecarboxylic acid hydrochloride.
- Centers for Disease Control and Prevention (CDC). (n.d.). Acetic acid - IDLH.
- Thermo Fisher Scientific. (2002, April 22).
- Stockholm University. (2015, March 23). Procedures for the disposal of liquid chemical residues and aqueous solutions.
- Carl ROTH. (n.d.).
- Lab Alley. (n.d.). How to Dispose of Acetic Acid.
- Thermo Fisher Scientific. (n.d.).
- Chemical Suppliers. (2021, April 8).
- IsoLab, University of Washington. (n.d.). Acetic Acid.
- Biosynth. (2019, October 17).
- Amerigo Scientific. (n.d.). This compound.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

